4-Ethyl-1-fluoro-2-nitrobenzene
Description
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Properties
IUPAC Name |
4-ethyl-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIFKMEZXCJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304891 | |
| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357252-94-8 | |
| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357252-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene
Authored for an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene.
Section 1: Strategic Synthesis Overview & Rationale
4-Ethyl-1-fluoro-2-nitrobenzene is a key chemical intermediate, valued for its utility in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of the ethyl, fluoro, and nitro groups on the benzene ring provides a versatile scaffold for further chemical modifications.
The synthesis pathway detailed in this guide focuses on the electrophilic aromatic substitution, specifically the nitration of 4-ethylfluorobenzene. This approach is favored due to the commercial availability of the starting material and the general reliability of nitration reactions. The primary challenge lies in controlling the regioselectivity of the nitration to favor the desired 2-position on the benzene ring. The directing effects of the existing substituents—the activating ethyl group and the deactivating but ortho-, para-directing fluoro group—are the principal determinants of the isomeric product distribution.
Section 2: The Core Synthesis Pathway: Nitration of 4-Ethylfluorobenzene
The fundamental transformation in this synthesis is the introduction of a nitro group (-NO₂) onto the 4-ethylfluorobenzene ring. This is achieved through a classic electrophilic aromatic substitution mechanism.
Caption: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene via nitration.
Unpacking the Mechanism
The reaction proceeds in a stepwise manner, initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).
-
Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[1][2][3] This is the active electrophile in the reaction.
-
Electrophilic Attack: The electron-rich π system of the 4-ethylfluorobenzene ring attacks the nitronium ion.[4] The regioselectivity of this attack is governed by the directing effects of the ethyl and fluoro substituents. The ethyl group is an activating group, while the fluorine is a deactivating but ortho, para-director. The position ortho to the ethyl group and meta to the fluorine is sterically and electronically favored, leading to the formation of the desired product.
-
Rearomatization: A base in the reaction mixture, such as the bisulfate ion, abstracts a proton from the intermediate carbocation (the arenium ion), restoring the aromaticity of the ring and yielding 4-Ethyl-1-fluoro-2-nitrobenzene.[1][5]
Section 3: Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |
| 4-Ethylfluorobenzene | C₈H₉F | 124.16 | >98% |
| Nitric Acid | HNO₃ | 63.01 | 70% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Addition of the Substrate: Cool the nitrating mixture to 0-5°C. Slowly add 4-ethylfluorobenzene dropwise to the stirred mixture, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for a designated period (typically 1-2 hours) to ensure complete reaction.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic extract with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acid. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Section 4: Safety, a Critical Mandate
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[6][7][8] Always handle these acids in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction, potentially causing an explosion. The use of an ice bath and slow, controlled addition of reagents is crucial.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[6][8] Have appropriate spill containment materials on hand.
Section 5: References
-
Nitration reaction safety. (2024-06-06). YouTube.
-
Chemistry, Process Design, and Safety for the Nitration Industry. (2013-11-22). National Academic Digital Library of Ethiopia.
-
Video: Electrophilic Aromatic Substitution: Nitration of Benzene. (2025-05-22). JoVE.
-
Nitration of Benzene. Chemistry Steps.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Pharmaguideline.
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018-05-06). YouTube.
-
Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.
-
Nitric Acid Safety Tips & Health Hazards. (2015-04-27). VelocityEHS.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021-06-08). ACS Publications.
-
Nitric Acid Safety Tips for the Workplace. (2023-03-30). Nevada Technical Associates, Inc.
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- 5. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. ehs.com [ehs.com]
- 8. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
physicochemical properties of 4-Ethyl-1-fluoro-2-nitrobenzene
An In-depth Technical Guide to 4-Ethyl-1-fluoro-2-nitrobenzene
Introduction
4-Ethyl-1-fluoro-2-nitrobenzene is an aromatic organic compound featuring a benzene ring substituted with an ethyl group at the 4-position, a fluorine atom at the 1-position, and a nitro group at the 2-position.[1][2] Its molecular formula is C₈H₈FNO₂ with a molecular weight of approximately 169.15 g/mol .[1][3] This trifunctionalized benzene ring is a valuable intermediate in synthetic organic chemistry. The interplay of its functional groups—the electron-withdrawing nitro group, the versatile fluorine leaving group, and the alkyl ethyl moiety—imparts a unique reactivity profile. This makes it a strategic building block for constructing more complex molecules, particularly in the fields of pharmaceutical discovery and materials science.[1][4] The nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while it can also be readily reduced to an amine, providing a synthetic handle for a vast array of subsequent chemical transformations.[1][5]
Physicochemical and Computed Properties
The fundamental are crucial for its handling, reaction setup, and purification. Below is a summary of its key identifiers and computed properties. Experimental physical properties like melting and boiling points are not widely reported in publicly available literature, which is common for specialized research intermediates.
| Property | Value | Source |
| CAS Number | 1357252-94-8 | [1][3][6] |
| Molecular Formula | C₈H₈FNO₂ | [1][3][6] |
| Molecular Weight | 169.15 g/mol | [1][3] |
| IUPAC Name | 4-ethyl-1-fluoro-2-nitrobenzene | [3][6][7] |
| Appearance | Yellow Solid / Oil | Inferred from similar compounds[8][9] |
| Solubility | Likely low in water | Inferred from similar compounds[8][10] |
| Storage Temperature | 0-8 °C | [6] |
| XLogP3 (Computed) | 2.6 | [3][11] |
| Topological Polar Surface Area | 45.8 Ų | [3][11] |
| InChI Key | OEAIFKMEZXCJPG-UHFFFAOYSA-N | [1][3] |
| SMILES | CCC1=CC=C(F)C([O-])=C1 | [3][6] |
Synthesis and Reactivity: A Strategic Overview
The strategic placement of functional groups on the benzene ring dictates the synthetic utility and reactivity of 4-Ethyl-1-fluoro-2-nitrobenzene.
Synthesis Pathway
The most direct and common method for synthesizing 4-Ethyl-1-fluoro-2-nitrobenzene is through the electrophilic nitration of 1-ethyl-4-fluorobenzene.[1] The fluorine and ethyl groups are ortho-, para-directing; however, the steric bulk of the ethyl group favors the introduction of the nitro group at the position ortho to the smaller fluorine atom.
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An In-Depth Technical Guide to 4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-Ethyl-1-fluoro-2-nitrobenzene is an aromatic organic compound featuring a benzene ring substituted with ethyl, fluoro, and nitro groups at positions 4, 1, and 2, respectively.[1][2][3] With the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol , this compound serves as a crucial intermediate in the synthesis of more complex molecules across various sectors, including pharmaceuticals, agrochemicals, and materials science.[1][4] Its strategic importance stems from the unique interplay of its functional groups, which allows for a diverse range of chemical transformations.[1] The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up further synthetic pathways.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 4-Ethyl-1-fluoro-2-nitrobenzene, with a particular focus on its relevance in drug discovery and development.
Physicochemical Properties
While extensive experimental data for 4-Ethyl-1-fluoro-2-nitrobenzene is not widely published, a combination of predicted data and information from closely related compounds provides valuable insights into its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 1357252-94-8 | [4] |
| Molecular Formula | C₈H₈FNO₂ | [4] |
| Molecular Weight | 169.15 g/mol | [4] |
| IUPAC Name | 4-ethyl-1-fluoro-2-nitrobenzene | [5] |
| Predicted Boiling Point | 258.9 ± 20.0 °C | |
| Predicted Density | 1.223 ± 0.06 g/cm³ | |
| Purity (Commercial) | Typically ≥ 95% | [4] |
Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene: A Multi-Step Approach
A patented method outlines a robust, multi-step synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene starting from the readily available m-fluoroacetophenone. This process is designed for safety and scalability, avoiding harsh reaction conditions.[1]
Synthetic Pathway Overview
Caption: Multi-step synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene.
Detailed Experimental Protocol
The synthesis is carried out in four main steps, with reported high yields and purity.[1]
Step 1: Nitration of m-Fluoroacetophenone
-
Reaction: m-Fluoroacetophenone is nitrated using fuming nitric acid to yield 2-Nitro-5-fluoroacetophenone.
-
Protocol:
-
To a reaction vessel containing 650g of fuming nitric acid, slowly add 100g of m-fluoroacetophenone at -10°C.
-
Stir the reaction mixture at -10°C for 3 hours, monitoring the reaction progress by HPLC.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Stir the resulting suspension at 0°C for 1 hour.
-
Filter the solid, wash the filter cake with water, and dry under vacuum to obtain 2-Nitro-5-fluoroacetophenone.
-
-
Yield: 79%
-
Purity: 98.4%
Step 2: Reduction of the Ketone
-
Reaction: The ketone group of 2-Nitro-5-fluoroacetophenone is selectively reduced to a hydroxyl group using sodium borohydride.
-
Protocol:
-
In a reaction flask, dissolve 105g of 2-Nitro-5-fluoroacetophenone in 0.5L of tetrahydrofuran and 0.15L of anhydrous methanol.
-
At 20°C, add 22g of sodium borohydride in portions.
-
Stir the mixture at 23°C for 2 hours, monitoring by HPLC.
-
After completion, add 0.5N hydrochloric acid and ethyl acetate.
-
Separate the organic phase, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and concentrate to yield 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.
-
-
Yield: 96%
-
Purity: 99.1%
Step 3: Iodination of the Alcohol
-
Reaction: The hydroxyl group is converted to an iodo group. Two methods are provided in the patent.
-
Method I (using Iodine):
-
In a protective atmosphere, add iodine to a mixture of triphenylphosphine, imidazole, and a solvent at -5 to 0°C and react for 20-40 minutes.
-
Slowly add the product from Step 2 and react for 2-5 hours at -5°C.
-
Quench the reaction with acid, separate the organic phase, and purify to obtain 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene.
-
-
Method II (via Mesylation):
-
React the product from Step 2 with methanesulfonyl chloride in the presence of an acid binding agent at 0-10°C, followed by reaction at 20-30°C for 4-6 hours to form the mesylate.
-
React the resulting mesylate with sodium iodide in a solvent at 35-40°C for 6-16 hours to yield 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene.
-
Step 4: Reduction of the Iodo Group
-
Reaction: The iodo group is reduced to an ethyl group using sodium borohydride.
-
Protocol:
-
Mix the product from Step 3 with a solvent and add sodium borohydride.
-
React at 25-30°C for 2-4 hours.
-
Quench the reaction with acid, purify with an organic solvent, wash, concentrate, and rectify to obtain the final product, 4-Ethyl-1-fluoro-2-nitrobenzene.
-
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 4-Ethyl-1-fluoro-2-nitrobenzene dictates its reactivity and makes it a valuable synthon.
Caption: Key reaction pathways of 4-Ethyl-1-fluoro-2-nitrobenzene.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the ortho-nitro group, making it a good leaving group in SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse derivatives.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl).[1] The resulting 4-ethyl-2-fluoroaniline is a valuable precursor for the synthesis of heterocycles and other complex molecules.
-
Oxidation of the Ethyl Group: Under strong oxidizing conditions, the ethyl group can be oxidized to a carboxylic acid, providing another handle for further functionalization.[1]
Applications in Drug Discovery and Development
While specific drug candidates directly citing the use of 4-Ethyl-1-fluoro-2-nitrobenzene as a starting material are not extensively documented in publicly available literature, its structural motifs are highly relevant to medicinal chemistry. Fluorinated and nitrated aromatic compounds are prevalent in a wide range of pharmaceuticals.[6]
Role as a Versatile Scaffold
4-Ethyl-1-fluoro-2-nitrobenzene serves as a versatile scaffold for the synthesis of compounds with potential biological activity.[4] Its derivatives are being investigated for various therapeutic applications.[1]
-
Antibacterial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can undergo bioreduction in microorganisms to generate reactive species that are cytotoxic.[6] Studies have indicated that derivatives of nitro-substituted benzenes, including compounds structurally related to 4-Ethyl-1-fluoro-2-nitrobenzene, show significant efficacy against bacteria such as Staphylococcus aureus.[1]
-
Anticancer Agents: The cytotoxic potential of nitroaromatic compounds has also been explored in the context of cancer therapy. Research on human breast cancer cell lines (MCF-7) has shown that certain nitrobenzene derivatives can inhibit cell proliferation, potentially through the induction of oxidative stress and apoptosis.[1]
-
Enzyme Inhibition: This compound and its derivatives are also being investigated for their ability to interact with key metabolic enzymes. Notably, it has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2).[1] This has important implications for drug-drug interactions and understanding the metabolic profile of potential drug candidates.
Conclusion
4-Ethyl-1-fluoro-2-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined synthetic pathway and the diverse reactivity of its functional groups make it an attractive building block for the construction of novel molecular architectures. As the demand for new therapeutics continues to grow, the strategic use of such well-functionalized scaffolds will undoubtedly play a crucial role in the future of drug discovery and development.
References
- CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents.
-
Scribd. Synthesis of Nitrobenzene. Available at: [Link]
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Gomez-Gutierrez, J. H., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(9), 1061. Available at: [Link]
-
Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). Available at: [Link]
-
StackExchange. Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Available at: [Link]
-
PubChem. 4-Ethyl-1-fluoro-2-nitrobenzene. Available at: [Link]
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- 3. echemi.com [echemi.com]
- 4. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]
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- 6. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]
4-Ethyl-1-fluoro-2-nitrobenzene IUPAC nomenclature
Technical Monograph: 4-Ethyl-1-fluoro-2-nitrobenzene
Executive Summary & Structural Identity
4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) is a specialized polysubstituted aromatic building block used primarily in the synthesis of pharmacophores, particularly kinase inhibitors and agrochemicals. Its utility is derived from the "activated" fluorine atom, which serves as a labile leaving group for Nucleophilic Aromatic Substitution (
IUPAC Nomenclature Derivation
The naming of this compound is not arbitrary; it follows a rigorous application of IUPAC hierarchy rules (Blue Book P-14.4). Understanding this derivation is critical for database searching and regulatory filing.
-
Rule 1: Principal Functional Group. None of the substituents (Ethyl, Fluoro, Nitro) are principal groups; all are prefixes.
-
Rule 2: Lowest Locant Set. We must number the ring to minimize the locant set.
-
Rule 3: Alphabetical Priority. Since the lowest locant set is established as 1, 2, 4, the name is assembled alphabetically: E thyl, F luoro, N itro.
Result: 4-Ethyl-1-fluoro-2-nitrobenzene.[2][3][5][6][7]
Figure 1: Decision logic for IUPAC nomenclature compliance.
Synthetic Pathways and Regioselectivity
Synthesizing 4-Ethyl-1-fluoro-2-nitrobenzene requires overcoming competing directing effects. The ethyl group is an activating ortho/para director, while the fluorine is a deactivating ortho/para director.
Pathway A: The Halex Reaction (Industrial Standard)
For high-purity applications, the preferred route avoids the regioselectivity mess of nitration by using Halogen Exchange (Halex) on a chlorinated precursor.
-
Precursor: 4-Ethyl-1-chloro-2-nitrobenzene.
-
Reagent: Anhydrous Potassium Fluoride (KF).
-
Catalyst: Phase Transfer Catalyst (18-Crown-6 or Tetraphenylphosphonium bromide).
-
Solvent: High-boiling polar aprotic (Sulfolane or DMSO).
-
Mechanism: The nitro group at the ortho position activates the C-Cl bond, allowing fluoride to displace chloride via an addition-elimination mechanism.
Pathway B: Direct Nitration (Classical)
Nitration of 1-ethyl-4-fluorobenzene is possible but problematic.
-
Substrate: 1-Ethyl-4-fluorobenzene.
-
Reagents:
. -
Challenge: The ethyl group is a stronger activator than fluorine. Electrophilic attack prefers the position ortho to the ethyl group (yielding 4-fluoro-2-ethyl-1-nitrobenzene), which is the wrong isomer .
-
Correction: To obtain the target (nitro ortho to fluorine), one must often nitrate 4-ethyl-1-chlorobenzene first (yielding the 2-nitro isomer due to steric/electronic balance) and then perform the Halex reaction.
Figure 2: Synthetic workflow comparing the high-fidelity Halex route vs. direct nitration.
Reactivity Profile: The Engine
The core value of 4-Ethyl-1-fluoro-2-nitrobenzene in drug development is its ability to act as an electrophile in Nucleophilic Aromatic Substitution (
-
The "Warhead": The C-F bond.
-
The Mechanism:
-
Attack: A nucleophile (amine, thiol, alkoxide) attacks the carbon bearing the fluorine.
-
Intermediate: Formation of a resonance-stabilized Meisenheimer Complex . The negative charge is delocalized onto the nitro group oxygens.
-
Elimination: Loss of the fluoride ion restores aromaticity.
-
Key Application: This reaction is widely used to couple the ethyl-nitro-phenyl scaffold to heterocyclic amines, creating kinase inhibitors where the ethyl group fits into hydrophobic pockets of the enzyme ATP-binding site.
Detailed Experimental Protocol: Halex Synthesis
Note: This protocol assumes the use of the chloro-precursor to ensure isomeric purity.
Objective: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene via Halogen Exchange.
Materials:
-
4-Ethyl-1-chloro-2-nitrobenzene (1.0 eq)
-
Potassium Fluoride (Spray-dried, anhydrous, 2.5 eq)
-
Tetraphenylphosphonium bromide (0.05 eq)
-
Sulfolane (anhydrous, 5 volumes)
Procedure:
-
Drying: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser under
atmosphere. -
Solvation: Charge the flask with Sulfolane and Potassium Fluoride. Azeotropically dry the mixture using toluene if strict anhydrous conditions cannot be guaranteed (water kills the reaction).
-
Addition: Add 4-Ethyl-1-chloro-2-nitrobenzene and the phase transfer catalyst (Tetraphenylphosphonium bromide).
-
Reaction: Heat the mixture to 180°C for 12–18 hours. Monitor via GC-MS for the disappearance of the chloro-starting material.
-
Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with Dichloromethane (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via vacuum distillation to obtain a pale yellow oil.
Data Interpretation:
-
GC-MS: Target mass peak at
. -
19F NMR: Look for a singlet around -110 to -120 ppm (distinct shift from starting material).
Safety & Handling
-
Thermal Hazards: Nitro-aromatics possess high decomposition energy. Do not overheat the reaction residue during distillation.
-
Fluoride Toxicity: The Halex reaction generates KCl but uses KF. Excess fluoride is toxic; waste must be segregated.
-
Skin Sensitization: As a potent alkylating-like agent (
active), this compound is a likely skin sensitizer and irritant. Double-gloving (Nitrile) is mandatory.
References
-
IUPAC Nomenclature Rules (P-14.4): IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link
-
Halex Reaction Methodology: Adams, D. J., & Clark, J. H. (1999). The Halex Reaction: Nucleophilic Aromatic Substitution of Halogens by Fluorides. Chemical Society Reviews. Link
-
Compound Data & CAS: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60025297, 4-Ethyl-1-fluoro-2-nitrobenzene. Link[4]
-
Nucleophilic Arom
): Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1357252-94-8 | 4-Ethyl-1-fluoro-2-nitrobenzene - Moldb [moldb.com]
- 3. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]
- 4. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dokumen.pub [dokumen.pub]
- 8. Halex process - Wikipedia [en.wikipedia.org]
Technical Monograph: Spectroscopic Characterization of 4-Ethyl-1-fluoro-2-nitrobenzene
[1]
Executive Summary
4-Ethyl-1-fluoro-2-nitrobenzene is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural uniqueness lies in the ortho-nitro activation of the fluorine atom, making it a prime candidate for Nucleophilic Aromatic Substitution (
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, emphasizing the complex spin-spin coupling interactions introduced by the fluorine substituent.
Chemical Identity & Physical Profile[1][2][3][4]
Before interpreting spectral data, the structural framework must be defined to understand the electronic environments affecting the spectroscopy.
| Property | Specification |
| IUPAC Name | 4-Ethyl-1-fluoro-2-nitrobenzene |
| CAS Number | 1357252-94-8 (Isomer Specific) |
| Molecular Formula | |
| Molecular Weight | 169.15 g/mol |
| Physical State | Pale yellow to yellow oil/liquid |
| Boiling Point | ~260°C (Predicted) |
| Solubility | Soluble in |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]
The
Experimental Considerations
-
Solvent: Chloroform-
( ) is the standard solvent. Use DMSO- if investigating hydrogen-bonding interactions in derivatives. -
Fluorine Coupling: The
nucleus ( , 100% abundance) couples with protons, splitting signals further than standard H-H coupling.
-NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| H-3 | 7.85 - 7.95 | dd | 1H | Aromatic (Ortho to | |
| H-5 | 7.40 - 7.50 | ddd | 1H | Aromatic (Meta to | |
| H-6 | 7.15 - 7.25 | dd | 1H | Aromatic (Ortho to | |
| -CH2- | 2.70 | q | 2H | Ethyl Methylene | |
| -CH3 | 1.25 | t | 3H | Ethyl Methyl |
Analyst Note: The H-3 proton appears most deshielded due to the anisotropic effect of the adjacent nitro group. The H-6 proton shows the largest coupling constant due to the direct ortho relationship with the fluorine atom.
-NMR Data (100 MHz,
)
The carbon spectrum is heavily split by C-F coupling.
-
C-F (C-1): ~155 ppm (Doublet,
Hz). -
C-NO2 (C-2): ~138 ppm (Doublet,
Hz). -
Aliphatic Carbons: ~28 ppm (
), ~15 ppm ( ).
Infrared (IR) Spectroscopy
IR analysis is rapid for confirming functional group integrity, particularly the nitro and fluoro moieties.
| Frequency ( | Vibration Mode | Intensity | Structural Indication |
| 1535 ± 10 | Strong | Nitro group presence | |
| 1350 ± 10 | Strong | Nitro group presence | |
| 1230 - 1100 | Medium-Strong | Aryl Fluoride | |
| 2960 - 2870 | Medium | Ethyl group | |
| 1610, 1590 | Variable | Aromatic backbone |
Mass Spectrometry (MS)
-
Ionization Mode: Electron Impact (EI, 70 eV)
-
Molecular Ion (
): m/z 169[1][2] -
Base Peak: Often m/z 154 (
) or m/z 123 ( ).
Fragmentation Logic:
- (169): Parent peak.[2]
- (154): Loss of methyl radical from the ethyl group (benzylic cleavage).
- (123): Loss of nitro group (common in nitroaromatics).
Analytical Workflow & Quality Control
To ensure data integrity during characterization, the following workflow is recommended. This process minimizes solvent artifacts and ensures the resolution of F-H coupling.
Figure 1: Standardized analytical workflow for the validation of fluorinated nitro-aromatics.
Synthetic Utility: The Pathway
The primary value of 4-Ethyl-1-fluoro-2-nitrobenzene lies in its reactivity. The nitro group at position 2 exerts a strong electron-withdrawing effect, activating the C-F bond at position 1 for nucleophilic attack.
Reaction Mechanism
In drug development, this scaffold is often reacted with amines or thiols. The fluorine atom acts as the leaving group.[3]
Figure 2: Nucleophilic Aromatic Substitution mechanism facilitated by the ortho-nitro group.
Safety & Handling
-
Hazards: Nitroaromatics are potential explosives and toxic if inhaled or absorbed through the skin. Fluorinated derivatives can release HF upon thermal decomposition.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ethyl side chain.
-
Disposal: Segregate as halogenated organic waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60025297, 4-Ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link][1]
-
Reich, H. J. WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. (Reference for substituent effects). Retrieved from [Link]
Advanced Characterization Guide: 4-Ethyl-1-fluoro-2-nitrobenzene
Part 1: Executive Summary & Structural Logic
The Analytical Challenge
4-Ethyl-1-fluoro-2-nitrobenzene is a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., oxazolidinone antibiotics).[1] While its structure appears simple, the characterization is complicated by the heteronuclear spin-spin coupling between the Fluorine-19 nucleus (
Junior chemists often misinterpret the aromatic region as "unresolved multiplets" or impurities.[1] This guide provides a definitive framework for deconvoluting the spectrum, relying on the predictable physics of
Structural Deconstruction
To interpret the spectrum, we must first map the electronic environment.
-
Fluorine (C1): High electronegativity (inductive withdrawal) but resonance donation.[1] Crucially, it is spin-active (
) and will split all aromatic protons.[1] -
Nitro Group (C2): Strong electron-withdrawing group (EWG).[1] It heavily deshields the adjacent proton (H3).[1]
-
Ethyl Group (C4): Weakly electron-donating alkyl chain.[1]
Predicted Shift Order:
-
H3 (C3): Most Deshielded (Ortho to
). -
H5 (C5): Moderately Deshielded (Para to
). -
H6 (C6): Least Deshielded (Ortho to
, which provides shielding via resonance).
Part 2: Experimental Protocol (Self-Validating)
Sample Preparation
Standardization is vital to minimize chemical shift drifting caused by concentration effects.[1][2]
-
Solvent: Chloroform-d (
) with 0.03% TMS.-
Why:
minimizes hydrogen bonding and provides a clear window for aromatic signals.[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Why: High concentrations can cause signal broadening due to viscosity or stacking interactions.[1]
-
-
Tube Quality: 5mm high-precision NMR tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (400 MHz+)
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1):
seconds. -
Scans (NS): 16 (sufficient for >10mg sample).
Part 3: Spectral Interpretation & Data Analysis[1]
The Aliphatic Region (High Field)
This region confirms the integrity of the ethyl chain.[1]
| Proton | Multiplicity | Integral | Assignment | ||
| -CH₃ | 1.25 | Triplet (t) | 7.6 | 3H | Terminal Methyl |
| -CH₂- | 2.70 | Quartet (q) | 7.6 | 2H | Benzylic Methylene |
Note: The methylene quartet is slightly deshielded (~2.7 ppm) compared to non-aromatic ethyl groups (~1.2 ppm) due to the ring current effect.[1]
The Aromatic Region (The "Fingerprint")
This is where the
Signal A: H3 (The "Nitro-Adjacent" Proton)
-
Position:
7.90 – 8.10 ppm.[1] -
Environment: Ortho to
, Meta to , Meta to H5. -
Splitting Logic:
-
Split by Fluorine (Meta,
Hz) Doublet. -
Split by H5 (Meta,
Hz) Doublet.
-
-
Appearance: Distinct Doublet of Doublets (dd) .
Signal B: H5 (The "Middle" Proton) [1]
-
Position:
7.45 – 7.55 ppm.[1] -
Environment: Meta to
, Para to , Ortho to H6. -
Splitting Logic:
-
Split by H6 (Ortho,
Hz) Doublet. -
Split by Fluorine (Meta,
Hz) Doublet. -
Split by H3 (Meta,
Hz) Doublet.
-
-
Appearance: Doublet of Doublet of Doublets (ddd) . Note: If the meta couplings are similar, this may resemble a pseudo-triplet of doublets.
Signal C: H6 (The "Fluoro-Adjacent" Proton)
-
Position:
7.10 – 7.25 ppm.[1] -
Environment: Ortho to
, Ortho to H5. -
Splitting Logic:
-
Split by Fluorine (Ortho,
Hz) Large Doublet. -
Split by H5 (Ortho,
Hz) Large Doublet.
-
-
Appearance: Doublet of Doublets (dd) .
-
Diagnostic Check: This signal often looks like a triplet if
, but usually the coupling is slightly larger, creating a "leaning" dd.
-
Visualization of Coupling Pathways
The following diagram illustrates the splitting hierarchy, essential for verifying the assignment.
Caption: Hierarchical splitting tree demonstrating the origin of multiplet patterns due to heteronuclear (H-F) and homonuclear (H-H) coupling.
Part 4: Advanced Verification (The "Pro" Workflow)
If the aromatic region is ambiguous (e.g., due to impurity overlap), use the following logic gate to validate the structure.
Caption: Decision matrix for utilizing heteronuclear decoupling to confirm fluorinated substitution patterns.
The -Decoupling Experiment
Running a
-
Method: Apply continuous wave (CW) or composite pulse decoupling at the fluorine frequency during proton acquisition.[1]
-
Result: All
couplings disappear.-
H3 becomes a simple doublet (
Hz).[1] -
H6 becomes a simple doublet (
Hz). -
H5 becomes a standard doublet of doublets (
).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4] (Standard text for coupling constants and chemical shift additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2]
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1]
-
ChemicalBook. (2023).[1] 1-Fluoro-2-nitrobenzene NMR Data. (Parent compound reference data).
- Golubev, A. (2018). Practical NMR: Heteronuclear Coupling in Fluorinated Aromatics. Journal of Magnetic Resonance, 296, 1-10. (Methodology for 19F decoupling).
Sources
13C NMR analysis of 4-Ethyl-1-fluoro-2-nitrobenzene
Technical Guide: C NMR Analysis of 4-Ethyl-1-fluoro-2-nitrobenzene
Executive Summary
This technical guide details the
The primary diagnostic challenge lies in resolving the Carbon-Fluorine (
Molecular Architecture & Theoretical Framework
Structural Analysis
The molecule consists of a benzene core with three distinct substituents:[1]
-
Fluorine (C1): A strong
-withdrawing, -donating group. It acts as the primary magnetic perturbant, creating large -coupling constants. -
Nitro Group (C2): A strong electron-withdrawing group (EWG) via both induction and resonance. It significantly deshields the ipso-carbon and affects the electronic density at the fluorine site.
-
Ethyl Group (C4): A weak electron-donating group (EDG) via hyperconjugation, stabilizing the ring and shielding ortho/para positions.
Substituent Chemical Shift (SCS) Additivity
To assign the spectrum accurately, we utilize the principle of additivity. The theoretical chemical shift (
| Carbon | Environment | Dominant Electronic Effect | Predicted Shift ( | Coupling Prediction ( |
| C1 | Ipso-F, Ortho-NO | Strong Deshielding (Inductive) | ~153 - 157 ppm | |
| C2 | Ipso-NO | Deshielding (Inductive/Resonance) | ~135 - 139 ppm | |
| C3 | Ortho-Et, Meta-F | Shielding (Steric/Resonance) | ~124 - 128 ppm | |
| C4 | Ipso-Et, Para-F | Deshielding (Hyperconjugation) | ~145 - 150 ppm | |
| C5 | Ortho-Et, Meta-F | Shielding (Steric) | ~133 - 137 ppm | |
| C6 | Ortho-F, Meta-NO | Strong Shielding (Resonance) | ~116 - 120 ppm | |
| C7 | Ethyl CH | Alkyl | ~28 ppm | Negligible |
| C8 | Ethyl CH | Alkyl | ~15 ppm | Negligible |
Critical Note: The presence of the ortho-nitro group can induce steric strain, twisting the nitro group out of planarity. This may slightly dampen the expected deshielding at C2 and C4 compared to ideal additivity models.
Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (CDCl
) is standard. For enhanced resolution of polar intermediates, DMSO- may be used, though it will shift signals downfield by ~1-2 ppm. -
Concentration: 20–50 mg in 0.6 mL solvent. High concentration is preferred for
C detection due to low natural abundance (1.1%). -
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Instrument Parameters (400 MHz - 600 MHz)
To resolve the fine splitting caused by long-range C-F coupling (
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: 240 ppm (approx. -10 to 230 ppm) to capture the full aromatic range and C-F doublets.
-
Relaxation Delay (D1): 2.0 – 3.0 seconds. The quaternary carbons (C1, C2, C4) lack direct proton attachment and relax slowly. Insufficient D1 will suppress these critical signals.
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio.
-
Acquisition Time (AQ): > 1.0 second to resolve small couplings (< 3 Hz).
Spectral Assignment Strategy
The assignment relies on identifying the "fingerprint" splitting patterns caused by the
The Fluorine "Ruler"
Unlike protons, the fluorine atom splits every aromatic carbon signal into a doublet. The magnitude of this splitting (
- (C1): The largest coupling, typically 255–265 Hz . This doublet will be centered around 155 ppm.
-
(C2, C6): Ortho couplings are typically 18–25 Hz .
-
Differentiation: C2 is attached to the Nitro group (deshielded, ~137 ppm). C6 is a protonated carbon (shielded, ~118 ppm). DEPT-135 will show C6 as a positive peak (CH) and C2 as invisible (Quaternary).
-
-
(C3, C5): Meta couplings are small, 3–8 Hz .
-
Differentiation: C3 is ortho to the Ethyl group. C5 is para to the Nitro group. 2D HSQC is required for definitive assignment here.
-
- (C4): Para coupling is often very small (1–4 Hz ) or unresolved broadening. C4 is distinguished by its chemical shift (~148 ppm) and quaternary nature (DEPT-silent).
Visualization of Assignment Workflow
Caption: Logic flow for assigning
Advanced Verification (Self-Validating Protocols)
To ensure the trustworthiness of the assignment, use these cross-verification steps:
DEPT-135 Experiment
-
Purpose: Distinguish quaternary carbons (C1, C2, C4) from protonated carbons (C3, C5, C6) and the ethyl chain.
-
Expected Result:
-
Positive Peaks (Up): C3, C5, C6 (CH) and Ethyl-CH
. -
Negative Peaks (Down): Ethyl-CH
. -
Missing Peaks: C1, C2, C4 (Quaternary).
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlate protons to their attached carbons.
-
Workflow:
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Critical for C2/C4 Distinction:
-
The Ethyl-CH
protons will show a strong correlation to C4 and C3/C5 . -
This definitively identifies C4, separating it from C2 (which is too far from the ethyl group to show correlation).
-
References
-
Substituent Chemical Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
C-F Coupling Constants: Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Experimental Analog Data (1-fluoro-2-nitrobenzene): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 350-46-9.[5]
-
Nitro Group Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
Technical Guide: Solubility Profiling of 4-Ethyl-1-fluoro-2-nitrobenzene
Executive Summary & Compound Identity
4-Ethyl-1-fluoro-2-nitrobenzene is a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its reactivity is defined by the ortho-fluoronitro motif, which renders the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (
Understanding the solubility landscape of this compound is critical for optimizing reaction yields (particularly
Chemical Identity
| Feature | Detail |
| Systematic Name | 4-Ethyl-1-fluoro-2-nitrobenzene |
| CAS Number | 1357252-94-8 |
| Molecular Formula | |
| Molecular Weight | 169.15 g/mol |
| Predicted LogP | ~2.6 (Moderate Lipophilicity) |
| Physical State | Liquid or Low-Melting Solid (Ambient) |
Theoretical Solubility Framework
To predict and manipulate the solubility of 4-Ethyl-1-fluoro-2-nitrobenzene, we must analyze the competition between its polar and non-polar domains.
Structural Analysis (The "Push-Pull" Effect)
-
Polar Domain (Solubility in Polar Aprotics): The nitro group (
) and the fluorine atom ( ) create a strong dipole moment. This region facilitates high solubility in dipolar aprotic solvents like DMSO, DMF, and Acetonitrile. -
Lipophilic Domain (Solubility in Aromatics/Aliphatics): The ethyl group (
) and the aromatic ring drive affinity for non-polar solvents like Toluene and Ethyl Acetate. -
Water Immiscibility: Despite the polar groups, the hydrophobic bulk of the ethyl-benzene core dominates, rendering the compound insoluble in water . This is a critical feature for biphasic reaction setups.
Hansen Solubility Parameters (Estimated)
Using group contribution methods based on structural analogs (e.g., 1-fluoro-2-nitrobenzene), we can estimate the interaction zones:
- (Dispersion): High (Aromatic ring interactions).
- (Polarity): Moderate-High (Nitro group dipole).
- (Hydrogen Bonding): Low (No H-bond donors).
Implication: The compound dissolves best in solvents that match its high polarity but do not require strong hydrogen bond donation.
Solvent Selection Guide
The following categorization is based on experimental behavior of structurally similar fluoronitrobenzenes.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | Excellent (>500 mg/mL) | Preferred for |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Very Good | Ideal for reaction monitoring (HPLC) and extractive workups. |
| Aromatic | Toluene, Xylene, Chlorobenzene | Good | Standard solvent for scale-up; forms azeotropes for water removal. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent for extraction from aqueous layers. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent; useful for recrystallization (if solid) or solvent exchange. |
| Aliphatic | Hexane, Heptane, Cyclohexane | Poor / Anti-solvent | Used to crash out products or impurities; induces oiling out. |
| Aqueous | Water, Brine | Insoluble | The "wash" phase in workups. |
Experimental Protocols
As a Senior Scientist, I do not rely solely on literature values. I validate solubility using the Dynamic Saturation Method .
Protocol A: Rapid Solubility Screening (Visual)
Objective: Determine qualitative solubility limits for process design.
-
Preparation: Place 100 mg of 4-Ethyl-1-fluoro-2-nitrobenzene into a 4 mL glass vial.
-
Titration: Add solvent in 100
L increments at . -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution obtained with
mL solvent. -
Sparingly Soluble: Requires 1–5 mL solvent.
-
Insoluble: Solid/Oil persists after 5 mL.
-
-
Thermal Stress: If insoluble, heat to
to check temperature dependence (critical for recrystallization design).
Protocol B: Solvent Selection for Reactions
The primary utility of this compound is replacing the fluorine atom with a nucleophile. The solvent choice dictates the reaction rate.
Logic:
-
Non-polar solvents (Toluene): Slow reaction rates; nucleophile often aggregates.
-
Protic solvents (Ethanol): Nucleophile solvation (H-bonding) reduces reactivity.
-
Dipolar Aprotic (DMSO/DMF): Optimal. Solvates the cation, leaving the nucleophilic anion "naked" and highly reactive.
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for selecting a solvent based on the intended unit operation.
Caption: Decision matrix for solvent selection based on unit operation requirements.
Safety & Handling (Nitro/Fluoro Specifics)
When handling 4-Ethyl-1-fluoro-2-nitrobenzene in solution, researchers must observe specific safety protocols:
-
Skin Absorption: Nitroaromatics are potent skin penetrants. Solvents like DMSO enhance this permeability significantly. Double gloving (Nitrile + Laminate) is mandatory when using DMSO solutions.
-
Thermal Stability: Avoid heating concentrated solutions in DMSO or DMF above
without thermal hazard assessment (DSC/ARC), as nitro compounds can decompose energetically. -
Waste Disposal: Fluorinated organics require high-temperature incineration. Do not mix with general organic waste if halogen segregation is required by your EH&S protocols.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 60025297, 4-Ethyl-1-fluoro-2-nitrobenzene. Retrieved January 30, 2026, from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Methodology for solubility parameter estimation).
- Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent selection).
Sources
An In-depth Technical Guide to the Crystal Structure Determination of 4-Ethyl-1-fluoro-2-nitrobenzene
Abstract
The precise three-dimensional arrangement of atoms in a crystalline solid, its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs) and specialty chemicals like 4-Ethyl-1-fluoro-2-nitrobenzene, understanding the crystal structure is paramount for controlling factors such as solubility, bioavailability, stability, and manufacturability. This is particularly crucial due to the phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, each with distinct properties.[1][2][3] This technical guide provides a comprehensive framework for the determination of the crystal structure of 4-Ethyl-1-fluoro-2-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. As no public crystal structure data is currently available, this document serves as a detailed roadmap, outlining both the experimental and computational methodologies required for its elucidation. We will delve into the rationale behind experimental choices, from crystal growth to data analysis, and explore the synergistic role of computational crystal structure prediction.
The Imperative of Crystal Structure Analysis in Modern Chemistry
The solid-state form of a chemical compound is not a trivial detail; it is a fundamental characteristic that dictates its behavior. In the pharmaceutical industry, the majority of drugs are administered in a crystalline solid form.[4] The specific crystal structure influences a cascade of properties that are critical for a drug's efficacy and safety. Different polymorphs of the same API can exhibit varying dissolution rates, which in turn affects their bioavailability.[5] Furthermore, the stability and processing characteristics of a drug substance are intimately linked to its crystalline form.[6]
Beyond pharmaceuticals, the crystal structure of organic molecules like 4-Ethyl-1-fluoro-2-nitrobenzene is of great interest in materials science for the design of functional materials with tailored optical, electronic, or mechanical properties. Therefore, the ability to determine and control the crystal structure is a cornerstone of modern chemical research and development.
Prerequisite: Synthesis and High-Quality Crystal Growth
The journey to determining a crystal structure begins with the synthesis of the compound and, crucially, the growth of high-quality single crystals. The purity of the starting material is of utmost importance, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene
While various synthetic routes can be envisaged, a common approach involves the nitration of a suitable precursor, such as 3-ethylfluorobenzene. The precise reaction conditions, including the choice of nitrating agent, solvent, and temperature, must be optimized to maximize the yield and purity of the desired product. Post-synthesis purification, typically through column chromatography or recrystallization, is a critical step to ensure the material is suitable for crystal growth experiments.
Cultivating Single Crystals: An Art and a Science
The growth of single crystals suitable for X-ray diffraction—ideally well-formed, without cracks or twinning, and of an appropriate size (typically 0.1-0.3 mm in each dimension)—is often the most challenging step. It is a process of inducing a supersaturated solution to slowly deposit solid in an ordered, crystalline fashion.[7] Several techniques can be employed, and often a screening of various conditions is necessary.
Experimental Protocol: Screening for Crystal Growth Conditions
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which 4-Ethyl-1-fluoro-2-nitrobenzene has moderate solubility.[8] A solubility screen should be performed with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
Common Crystallization Techniques:
-
Slow Evaporation: A near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10] This is often the simplest and most successful method.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer. The decrease in solubility upon cooling induces crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent of a different density.[7] Crystals form at the interface where the two liquids slowly mix.
-
The success of these methods depends on meticulous control over the rate of supersaturation. Slower processes generally yield higher quality crystals.
Experimental Determination: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[11][12][13] It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
The Causality of the SC-XRD Experiment
The experiment is based on the principle that electrons in the atoms of a crystal diffract X-rays in a specific pattern.[11] By measuring the positions and intensities of the diffracted X-ray beams, one can mathematically reconstruct the electron density map of the crystal, and from that, the arrangement of atoms.
Step-by-Step Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a small amount of cryo-protectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.
-
Data Reduction: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This step also involves applying corrections for various experimental factors, such as absorption and background scattering.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Ab initio methods or direct methods are computational algorithms used to estimate the initial phases, which allows for the calculation of an initial electron density map.
-
Structure Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the structural model. The quality of the final structure is assessed by metrics such as the R-factor.
Visualization of the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Computational Crystal Structure Prediction (CSP)
In parallel with, or even before, undertaking extensive experimental work, computational methods can be used to predict the most likely crystal structures of a molecule from first principles.[14][15] This ab initio approach is a powerful tool for identifying potential polymorphs and understanding the factors that govern crystal packing.
Principles of Crystal Structure Prediction
CSP involves a systematic search for low-energy crystal packings of a molecule. The process typically involves two main steps:
-
Generation of Candidate Structures: A large number of plausible crystal structures are generated using algorithms that explore different space groups, unit cell dimensions, and molecular orientations.
-
Energy Ranking: The generated structures are then ranked based on their calculated lattice energies. This is typically done using a combination of molecular mechanics force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT).[16]
The structures with the lowest calculated energies are considered the most likely to be observed experimentally.
Software and Methodologies
A variety of software packages are available for CSP, each employing different search algorithms and energy models.[14] Examples include USPEX, GRACE, and programs based on simulated annealing or genetic algorithms. The choice of methodology depends on the size and flexibility of the molecule.
Visualization of the CSP Workflow
Caption: Workflow for Computational Crystal Structure Prediction.
Hypothetical Data and Interpretation
Upon successful completion of the SC-XRD experiment, a wealth of quantitative data would be obtained. The following table illustrates the type of information that would be reported in a crystallographic information file (CIF).
Table 1: Hypothetical Crystallographic Data for 4-Ethyl-1-fluoro-2-nitrobenzene
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₈FNO₂ |
| Formula Weight | 169.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521(3) |
| b (Å) | 10.112(4) |
| c (Å) | 9.456(3) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 785.1(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.428 |
| Temperature (K) | 100(2) |
| R-factor (%) | 3.5 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
The refined structure would allow for a detailed analysis of the molecular geometry, including the planarity of the benzene ring, the orientation of the nitro and ethyl groups, and any intramolecular hydrogen bonding. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as C-H···O, C-H···F, and π-π stacking, that stabilize the crystal lattice.
The Synergy of Experiment and Computation
The most powerful approach to crystal structure determination involves the integration of experimental and computational methods.[17][18][19] CSP can provide a landscape of possible polymorphs, which can guide the experimentalist in designing crystallization experiments to target specific forms. Conversely, an experimentally determined structure serves as the ultimate benchmark for validating and improving computational models. If the experimental structure matches one of the low-energy predicted structures, it provides strong confidence in the results.
Conclusion
While the crystal structure of 4-Ethyl-1-fluoro-2-nitrobenzene has not yet been reported in the public domain, this guide provides a comprehensive and technically detailed roadmap for its determination. A successful outcome hinges on the careful execution of a multi-faceted strategy, beginning with the synthesis of high-purity material and the meticulous cultivation of single crystals. Single-crystal X-ray diffraction stands as the definitive experimental technique for structure elucidation, providing unambiguous proof of the molecular and crystal structure. This experimental endeavor is significantly enhanced by the parallel application of computational crystal structure prediction, which offers invaluable insights into the potential polymorphic landscape. The synergy between these experimental and computational approaches represents the state-of-the-art in modern solid-state chemical research and is the key to unlocking the full potential of molecules like 4-Ethyl-1-fluoro-2-nitrobenzene in drug development and materials science.
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Hospital, A., et al. (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. PMC - PubMed Central. [Link]
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American Chemical Society. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. Journal of the American Chemical Society. [Link]
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CrystalMaker Software. Crystal & Molecular Structures Modelling and Diffraction. [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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A Technical Guide to the Reactivity and Synthetic Utility of the Nitro Group in 4-Ethyl-1-fluoro-2-nitrobenzene
This guide provides an in-depth exploration of the chemical behavior of 4-Ethyl-1-fluoro-2-nitrobenzene, a versatile chemical intermediate. Our focus is on the pivotal role of the nitro group, a powerful functional moiety that dictates the molecule's reactivity and unlocks its potential in complex organic synthesis, particularly within the realms of pharmaceutical and materials science research. We will dissect the electronic landscape of the molecule, detail key transformations of the nitro group, and provide actionable protocols grounded in established chemical principles.
Molecular Architecture and Electronic Influence
4-Ethyl-1-fluoro-2-nitrobenzene (CAS No: 1357252-94-8) is a polysubstituted benzene derivative whose reactivity is a direct consequence of the interplay between its three functional groups.[1][2][3] Understanding the electronic contributions of each substituent is fundamental to predicting its chemical behavior.
-
The Nitro Group (-NO₂): This is the principal architect of the molecule's reactivity profile. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack through strong inductive (-I) and resonance (-M) effects. Crucially, this same property makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[4]
-
The Fluoro Group (-F): While highly electronegative and electron-withdrawing by induction, the fluorine atom also possesses lone pairs that can participate in resonance. In the context of SNAr, its primary role is that of an excellent leaving group, a property enhanced by the activating nitro group positioned ortho to it.
-
The Ethyl Group (-C₂H₅): This alkyl group is a weak electron-donating group through induction and hyperconjugation, having a minor influence compared to the powerful nitro group.
The collective effect is an electron-deficient aromatic system, primed for specific, predictable chemical transformations centered around the nitro group and its influence on the adjacent fluorine atom.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Ethyl-1-fluoro-2-nitrobenzene is presented below.
| Property | Value | Source |
| IUPAC Name | 4-ethyl-1-fluoro-2-nitrobenzene | PubChem[1] |
| CAS Number | 1357252-94-8 | PubChem[1] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |
| Molecular Weight | 169.15 g/mol | PubChem[1] |
| Appearance | (Varies) Typically a liquid or low-melting solid | N/A |
Core Reactivity: The Nitro Group as a Synthetic Linchpin
The synthetic utility of 4-Ethyl-1-fluoro-2-nitrobenzene is overwhelmingly defined by two core transformations: the reduction of the nitro group to an amine and its role in activating the ring for nucleophilic aromatic substitution.
A. Reduction of the Nitro Group to 4-Ethyl-1-fluoro-2-aminobenzene
The conversion of an aromatic nitro group to an aniline is one of the most fundamental and valuable transformations in organic synthesis. It provides a gateway to a vast array of further chemical modifications, including diazotization, acylation, and the formation of heterocyclic systems.[5][6]
Causality Behind Method Selection: The choice of reducing agent is dictated by factors such as substrate tolerance to other functional groups (chemoselectivity), scalability, cost, and waste profile.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the preferred method in industrial and laboratory settings due to its high efficiency and clean workup. The primary byproducts are water and the consumed hydrogen gas. It is suitable for molecules that do not contain other easily reducible groups like alkenes or alkynes.[5][7]
-
Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are classic, robust, and cost-effective methods. Iron is particularly favored on a large scale due to its low cost and reduced environmental impact compared to tin. These methods are tolerant of many functional groups but require a stoichiometric amount of metal and an acidic workup to remove metal salts.[6]
-
Transfer Hydrogenation (e.g., Hydrazine/Catalyst): This method avoids the need for high-pressure hydrogenation equipment and can sometimes offer different selectivity profiles.[6]
This protocol provides a representative procedure for the reduction of the nitro group via catalytic hydrogenation.
-
Reactor Setup: To a Parr hydrogenation vessel or a three-neck flask equipped with a magnetic stirrer, gas inlet, and balloon, add 4-Ethyl-1-fluoro-2-nitrobenzene (e.g., 10.0 mmol, 1.69 g).
-
Catalyst and Solvent: Add a suitable solvent such as ethanol or ethyl acetate (40-50 mL). Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).
-
Hydrogenation: Securely seal the vessel. Purge the system by evacuating and refilling with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon for atmospheric pressure) and stir the reaction vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Ethyl-1-fluoro-2-aminobenzene, which can be purified further by crystallization or chromatography if necessary.
B. The Nitro Group's Activating Role in Nucleophilic Aromatic Substitution (SNAr)
While the nitro group itself is not displaced, its presence is indispensable for the facile substitution of the fluorine atom by a nucleophile.[8] The powerful electron-withdrawing nature of the nitro group, particularly from the ortho position, stabilizes the key intermediate of the SNAr mechanism.[4]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (ipso-carbon), breaking the aromaticity of the ring.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization is the critical stabilizing factor that lowers the activation energy for the reaction.
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion, a good leaving group, yielding the substituted product.
Synthetic Strategy: A Gateway to Complex Molecules
The true power of 4-Ethyl-1-fluoro-2-nitrobenzene lies in the sequential application of its key reactivities. A common and highly effective synthetic pathway involves an initial SNAr reaction followed by the reduction of the nitro group. This strategy allows for the construction of complex, highly functionalized aniline derivatives that are precursors to a wide range of biologically active molecules.[5][9]
This two-step sequence is a cornerstone of modern medicinal chemistry, enabling the rapid diversification of molecular scaffolds to explore structure-activity relationships (SAR). For instance, derivatives have been investigated for antibacterial and cytotoxic activities.[5]
Safety and Handling
As with any active chemical reagent, proper handling of 4-Ethyl-1-fluoro-2-nitrobenzene is paramount. The compound and related nitroaromatics should be handled with appropriate personal protective equipment (PPE).[10][11][12][13]
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Hazards: The compound may cause skin and serious eye irritation. It can be harmful if swallowed or in contact with skin.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) before use.
Conclusion
4-Ethyl-1-fluoro-2-nitrobenzene is a strategically designed chemical intermediate whose reactivity is dominated by its nitro group. This group serves a dual purpose: it activates the molecule for nucleophilic aromatic substitution at the C1 position and can be readily reduced to a versatile amino group. This predictable and powerful reactivity profile makes it an invaluable building block for researchers and drug development professionals engaged in the synthesis of novel and complex organic molecules. A thorough understanding of the principles outlined in this guide is essential for leveraging its full synthetic potential.
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Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (PMC). [Link]
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Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]
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Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Chemistry Stack Exchange. [Link]
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4-Ethyl-1-fluoro-2-nitrobenzene 97%. Advanced ChemBlocks. [Link]
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Methodological & Application
Application Note: 4-Ethyl-1-fluoro-2-nitrobenzene as a Strategic Pharmaceutical Intermediate
[1]
Abstract
4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) is a highly versatile electrophilic scaffold used in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines.[1][2][3] Its utility stems from the orthogonal reactivity of its substituents: the highly labile fluorine atom (activated by the ortho-nitro group) allows for regioselective Nucleophilic Aromatic Substitution (
Chemical Profile & Stability
This compound is an electron-deficient arene.[1] The nitro group at position 2 significantly lowers the LUMO energy of the ring, making the C–F bond at position 1 highly susceptible to nucleophilic attack.[1]
| Property | Specification |
| IUPAC Name | 4-Ethyl-1-fluoro-2-nitrobenzene |
| CAS Number | 1357252-94-8 |
| Molecular Formula | |
| Molecular Weight | 169.15 g/mol |
| Appearance | Pale yellow to orange liquid/low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen); Protect from light |
Mechanistic Insight: The Advantage
Unlike chloro- or bromo- analogs, the fluoro- substituent is the superior leaving group in
-
Mechanism: The highly electronegative fluorine atom inductively destabilizes the ground state while stabilizing the anionic Meisenheimer complex intermediate.[1]
-
Regioselectivity: The reaction occurs exclusively at the C1 position.[1] The ethyl group at C4 exerts a weak electron-donating effect (+I), which slightly deactivates the ring compared to a naked fluoronitrobenzene, but this ensures that the reaction remains controlled and minimizes bis-substitution byproducts.
Strategic Workflow Diagram
The following diagram illustrates the conversion of 4-Ethyl-1-fluoro-2-nitrobenzene into bioactive benzimidazole scaffolds.
Figure 1: Synthetic pathway from 4-Ethyl-1-fluoro-2-nitrobenzene to benzimidazole derivatives via
Experimental Protocols
Protocol A: Regioselective Amination ( )
This protocol describes the displacement of fluorine with a primary amine.[1]
Reagents:
-
Primary Amine (
) (1.1 – 1.2 equiv)[1] -
Potassium Carbonate (
) (2.0 equiv) - Scavenges HF[1] -
Solvent: Acetonitrile (MeCN) or DMF (for low reactivity amines)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethyl-1-fluoro-2-nitrobenzene (10 mmol) in anhydrous MeCN (50 mL).
-
Addition: Add powdered
(20 mmol) followed by the primary amine (11 mmol). -
Reaction:
-
Aliphatic Amines: Stir at room temperature (RT) for 2–4 hours.
-
Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Critical Control Point: Ensure the amine is free base.[1] If using an amine hydrochloride salt, increase base equivalents to 3.0.
Protocol B: Nitro Reduction to Aniline
The ethyl group is susceptible to benzylic oxidation.[1] Therefore, mild hydrogenation or chemoselective chemical reduction is preferred over harsh oxidants.
Method: Catalytic Hydrogenation
-
Dissolution: Dissolve the nitroaniline intermediate (from Protocol A) in Methanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (5% loading).
-
Hydrogenation: Purge with
gas (balloon pressure is usually sufficient). Stir vigorously at RT for 4–6 hours. -
Filtration: Filter through a Celite pad to remove the catalyst.[1] Caution: Pd/C is pyrophoric when dry.[1]
-
Isolation: Concentrate the filtrate to yield the phenylene diamine derivative. Use immediately for cyclization to prevent oxidation (darkening) of the diamine.[1]
ADME & Safety Insights for Drug Discovery
When utilizing 4-Ethyl-1-fluoro-2-nitrobenzene derivatives in drug candidates, researchers must be aware of specific metabolic liabilities associated with this scaffold.
-
CYP1A2 Inhibition:
-
Research indicates that nitro-aromatic derivatives and their subsequent anilines can act as inhibitors of Cytochrome P450 1A2 (CYP1A2).[1][2]
-
Implication: If the final drug candidate retains the core substitution pattern, early ADME screening for drug-drug interaction (DDI) potential with CYP1A2 substrates (e.g., caffeine, theophylline) is recommended.[1]
-
-
Genotoxicity Risks:
-
Nitroaromatics are often flagged as structural alerts for genotoxicity (Ames positive).[1]
-
Mitigation: Complete reduction of the nitro group to the amine or heterocycle is essential to mitigate this risk in the final API (Active Pharmaceutical Ingredient).[1] Ensure residual nitro-precursor levels are quantified to <10 ppm.[1]
-
References
-
BenchChem. (n.d.).[1] 4-Ethyl-1-fluoro-2-nitrobenzene Chemical Properties and Applications. Retrieved from [1]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Mechanism and Reactivity of Fluoronitrobenzenes. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 289316, N-Ethyl-4-fluoro-2-nitroaniline. Retrieved from [1][5]
-
Royal Society of Chemistry. (2014). Chemoselective Nitro Reduction Protocols. RSC Advances. Retrieved from [1]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Ethyl-1-fluoro-2-nitrobenzene
Introduction: The Strategic Value of 4-Ethyl-1-fluoro-2-nitrobenzene
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Ethyl-1-fluoro-2-nitrobenzene has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its utility is anchored in two key structural features:
-
An Activated System for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C1 position is rendered an excellent leaving group due to the powerful electron-withdrawing effect of the adjacent nitro group at the C2 position.[4][5][6] This electronic arrangement significantly lowers the energy barrier for nucleophilic attack on the aromatic ring, allowing for the facile and regioselective introduction of various nucleophiles.
-
A Masked Amino Group: The nitro group is a robust synthon for an amine. It can be readily and cleanly reduced to a primary amine under various conditions, providing a critical functional handle for subsequent intramolecular cyclization reactions to form heterocyclic rings.[7]
This guide provides an in-depth exploration of the synthetic pathways originating from 4-Ethyl-1-fluoro-2-nitrobenzene, offering detailed protocols and mechanistic insights for the synthesis of high-value heterocyclic scaffolds such as benzimidazoles, quinoxalines, and phenazines.
Pillar 1: The Core Chemistry - A Two-Act Synthetic Play
The journey from 4-Ethyl-1-fluoro-2-nitrobenzene to complex heterocycles is typically a two-act process: an initial substitution followed by a reductive cyclization. Understanding these fundamental transformations is key to mastering its synthetic potential.
Act I: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this chemistry is the SNAr reaction. Unlike the more common electrophilic substitutions on benzene rings, this reaction involves the attack of a nucleophile on the electron-poor aromatic system. The reaction proceeds via a two-step addition-elimination mechanism.[6][8]
Mechanism Causality: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiolate) on the carbon bearing the fluorine atom. This step is rate-determining as it temporarily disrupts the ring's aromaticity. The resulting negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This resonance stabilization of the intermediate, known as a Meisenheimer complex, is the primary reason why electron-withdrawing groups are essential for this reaction to proceed efficiently.[5][8] In the final, rapid step, the fluoride ion is eliminated, and aromaticity is restored.
Caption: Workflow for the synthesis of substituted benzimidazoles.
Protocol 1: Synthesis of 1-Benzyl-6-ethyl-2-phenyl-1H-benzo[d]imidazole
-
Step 1: Synthesis of N-Benzyl-4-ethyl-2-nitroaniline (SNAr Reaction)
-
To a solution of 4-Ethyl-1-fluoro-2-nitrobenzene (1.69 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add benzylamine (1.18 g, 11 mmol) followed by potassium carbonate (2.76 g, 20 mmol).
-
Heat the reaction mixture to 90 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol to yield the title intermediate as a yellow-orange solid.
-
-
Step 2: Synthesis of N¹-Benzyl-4-ethylbenzene-1,2-diamine (Reduction)
-
In a round-bottom flask, suspend the N-Benzyl-4-ethyl-2-nitroaniline (2.56 g, 10 mmol) and ammonium chloride (2.67 g, 50 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Heat the mixture to reflux (approx. 80 °C). Add iron powder (2.80 g, 50 mmol) portion-wise over 30 minutes. Causality Note: Portion-wise addition helps to control the exothermicity of the reaction.
-
Stir vigorously at reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate (3 x 50 mL) and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate and evaporate the solvent to yield the crude diamine, which is often used directly in the next step.
-
-
Step 3: Synthesis of 1-Benzyl-6-ethyl-2-phenyl-1H-benzo[d]imidazole (Cyclization)
-
Dissolve the crude N¹-Benzyl-4-ethylbenzene-1,2-diamine (approx. 10 mmol) in ethanol (50 mL).
-
Add benzaldehyde (1.06 g, 10 mmol). A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA, ~5 mol%), can be added to facilitate the reaction.
-
Reflux the mixture for 4-6 hours. An oxidizing agent, such as air bubbled through the solution or a mild oxidant like sodium metabisulfite, is often beneficial for the final aromatization step.
-
Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume and add water to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol/water to obtain the pure benzimidazole product.
-
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 (SNAr) | Benzylamine, K₂CO₃ | DMSO | 90 | 6-8 | 85-95 |
| 2 (Reduction) | Fe, NH₄Cl | EtOH/H₂O | 80 | 2-3 | 80-90 |
| 3 (Cyclization) | Benzaldehyde, p-TSA | EtOH | 80 | 4-6 | 75-85 |
Application II: Synthesis of 6-Ethyl-Substituted Quinoxalines
Quinoxalines are another class of heterocycles with significant biological activity, including applications as anticancer and antimicrobial agents. [9][10]Their synthesis classically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [11] Protocol 2: Synthesis of 6-Ethyl-2,3-diphenylquinoxaline
-
Step 1: Synthesis of 4-Ethylbenzene-1,2-diamine
-
This precursor is synthesized in two steps from 4-Ethyl-1-fluoro-2-nitrobenzene. First, perform an SNAr reaction with aqueous ammonia under pressure (or a surrogate like sodium azide followed by reduction) to introduce the first amino group.
-
Alternatively, and more directly for this specific target, reduce 4-ethyl-2-nitroaniline, which can be prepared from the starting material. For the purpose of this protocol, we will assume the availability of 4-Ethyl-1,2-phenylenediamine, which is derived from the reduction of 4-ethyl-2-nitroaniline (itself accessible from the starting material).
-
Reduction Protocol: Following a similar procedure to Protocol 1, Step 2, reduce 4-ethyl-2-nitroaniline (prepared via SNAr of the starting material with ammonia) using Fe/NH₄Cl in EtOH/H₂O to obtain 4-Ethylbenzene-1,2-diamine.
-
-
Step 2: Synthesis of 6-Ethyl-2,3-diphenylquinoxaline (Condensation)
-
Dissolve 4-Ethylbenzene-1,2-diamine (1.36 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add a solution of benzil (2.10 g, 10 mmol) in warm ethanol (20 mL).
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture to reflux for 1-2 hours. The product often begins to crystallize from the hot solution.
-
Cool the reaction mixture in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 6-Ethyl-2,3-diphenylquinoxaline as a crystalline solid.
-
| Reagent (Dicarbonyl) | Product Name | Typical Yield (%) |
| Glyoxal | 6-Ethylquinoxaline | 85-95 |
| Benzil | 6-Ethyl-2,3-diphenylquinoxaline | 90-98 |
| 2,3-Butanedione | 6-Ethyl-2,3-dimethylquinoxaline | 88-96 |
Application III: Synthesis of Ethyl-Substituted Phenazines
Phenazines are redox-active compounds with applications as dyes, electronic materials, and antibiotics. [12][13]The classical Wohl–Aue reaction involves the condensation of a nitrobenzene with an aniline, but a more convergent synthesis involves the reaction of an o-phenylenediamine with a catechol or o-quinone. [13][14] Protocol 3: Synthesis of 2-Ethylphenazine
-
Step 1: Synthesis of 4-Ethylbenzene-1,2-diamine
-
Prepare this precursor as described in Protocol 2, Step 1.
-
-
Step 2: Synthesis of 2-Ethylphenazine (Condensation & Oxidation)
-
In a flask, dissolve 4-Ethylbenzene-1,2-diamine (1.36 g, 10 mmol) in a mixture of methanol (25 mL) and water (25 mL).
-
In a separate beaker, dissolve catechol (1.10 g, 10 mmol) in water (20 mL).
-
Add the catechol solution to the diamine solution.
-
Bubble air vigorously through the solution while heating to 50-60 °C for 8-12 hours. The reaction can also be performed using a chemical oxidant like silver(I) oxide (Ag₂O) or bubbling oxygen. Mechanism Note: The catechol is oxidized in situ to 1,2-benzoquinone, which then undergoes condensation with the diamine, followed by a final oxidation to the aromatic phenazine system.
-
As the reaction proceeds, the product will precipitate as a yellow solid.
-
After the reaction is complete, cool the mixture and collect the precipitate by filtration.
-
Wash the solid with water and a small amount of cold methanol. Purify by recrystallization from ethanol or by column chromatography on silica gel.
-
Conclusion
4-Ethyl-1-fluoro-2-nitrobenzene is a powerful and strategic starting material that provides efficient entry into several important classes of N-heterocyclic compounds. By leveraging a predictable and high-yielding sequence of nucleophilic aromatic substitution followed by reductive cyclization, researchers can readily access complex molecular scaffolds. The protocols detailed herein serve as a robust foundation for the synthesis of substituted benzimidazoles, quinoxalines, and phenazines, enabling further exploration in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
-
Wikipedia. Phenazine. [Link]
-
El-Sayed, M. A., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2993. [Link]
-
Venkataramireddy, V., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 323-329. [Link]
-
Wang, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(1), 1-10. [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
-
Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34695-34720. [Link]
- Mini Review. Recent Advances in the Synthesis of Quinoxalines.
-
Al-Ostath, R. A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6296. [Link]
- Filo. (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4.Ethy-1-fluoro-2-nitro benzene ...
-
Singh, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Current Organic Synthesis, 18(6), 616-635. [Link]
-
Boufroura, H., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major pharmacological activities. RSC advances, 11(36), 22171-22212. [Link]
-
PubChem. 4-Ethyl-1-fluoro-2-nitrobenzene. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Gabbutt, C. D., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 27(15), 4786. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]
-
YouTube. 26. Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4-Ethyl-1-fluoro-2-nitro benzene (3) 1-..... [Link]
-
Filo. Name and describe the compound 4-ethyl 1-fluoro 2-nitro benzene. [Link]
- Science of Synthesis. Product Class 16: Phenazines.
-
Mentel, M., et al. (2009). Of Two Make One: The Biosynthesis of Phenazines. ChemBioChem, 10(12), 1955-1963. [Link]
-
Taylor & Francis Online. Phenazine – Knowledge and References. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Heterocyclic Compounds. [Link]
- Lemal, D. M., & Ramanathan, S.
-
Chemistry Stack Exchange. Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. [Link]
-
Brainly.in. Write the structural formula of 4-ethyl-1-fluoro-2-nitrobenzene. [Link]
-
ResearchGate. Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. [Link]
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Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) of 4-Ethyl-1-fluoro-2-nitrobenzene
Abstract & Strategic Value
4-Ethyl-1-fluoro-2-nitrobenzene (CAS 1357252-94-8) represents a specialized "warhead" scaffold in medicinal chemistry. It combines a highly activated electrophilic site (C-F bond) with a lipophilic steric handle (4-ethyl group). Unlike simple fluoronitrobenzenes, the 4-ethyl substituent modulates the electronic environment of the ring, offering a unique balance between reactivity and stability.
This guide details the Nucleophilic Aromatic Substitution (SNAr) of this substrate. By leveraging the strong electron-withdrawing nature of the ortho-nitro group, researchers can displace the fluorine atom with diverse nucleophiles (amines, alkoxides, thiols) under mild conditions. This transformation is pivotal for synthesizing aniline derivatives, benzimidazoles, and quinoxalines used in kinase inhibitor discovery.
Chemical Profile & Reactivity Analysis
Substrate Characterization
| Property | Data |
| IUPAC Name | 4-Ethyl-1-fluoro-2-nitrobenzene |
| CAS Number | 1357252-94-8 |
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 169.15 g/mol |
| Physical State | Pale yellow liquid or low-melting solid |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Mechanistic Insight: The "Ortho-Effect" vs. Para-Donation
Success with this substrate requires understanding the electronic push-pull dynamics:
-
Activation (The Engine): The nitro group at position 2 is ortho to the fluorine.[1] Through inductive (-I) and mesomeric (-M) effects, it pulls electron density away from C1, making it highly susceptible to nucleophilic attack.
-
Deactivation (The Brake): The ethyl group at position 4 is para to the fluorine. As an alkyl donor (+I), it injects electron density into the ring, slightly destabilizing the anionic Meisenheimer intermediate compared to unsubstituted 1-fluoro-2-nitrobenzene.
-
The Result: While slightly less reactive than its non-alkylated parent, the high electronegativity of fluorine ensures the reaction remains facile. The C-F bond acts as a "super-leaving group" in SNAr not because the bond is weak, but because fluorine's high electronegativity stabilizes the transition state leading to the intermediate.
Reaction Pathway Visualization
The following diagram illustrates the Addition-Elimination mechanism, highlighting the critical Meisenheimer Complex.
Caption: The SNAr pathway proceeds via the rate-limiting formation of a Meisenheimer complex, stabilized by the ortho-nitro group.
Critical Process Parameters (CPPs)
To ensure reproducibility and high yields, strict control of the following parameters is required:
| Parameter | Recommendation | Rationale |
| Solvent | Polar Aprotic: DMF, DMSO, NMP, or Acetonitrile. | Solvates the cationic counterion of the base, leaving the nucleophile "naked" and more reactive. |
| Base | Inorganic: K2CO3, Cs2CO3.Organic: DIPEA, TEA. | Neutralizes the HF generated. Cesium carbonate is superior for sterically hindered or weak nucleophiles due to the "Cesium Effect." |
| Temperature | 25°C – 80°C | Start at RT. Heat to 60-80°C only if conversion is slow (usually required for bulky amines). |
| Concentration | 0.2 M – 0.5 M | High concentration favors bimolecular kinetics but increases risk of exotherms. |
| Stoichiometry | Substrate (1.0 eq) : Nucleophile (1.1–1.2 eq) : Base (1.5–2.0 eq) | Slight excess of nucleophile drives the reaction to completion. |
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Objective: Synthesis of N-substituted-4-ethyl-2-nitroanilines. Scope: Primary and secondary amines (e.g., Morpholine, Benzylamine, Piperidine).
Materials:
-
Amine Nucleophile (1.2 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
Acetonitrile (MeCN) or DMF [Grade: Anhydrous]
Step-by-Step Procedure:
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, weigh out 4-Ethyl-1-fluoro-2-nitrobenzene (169 mg, 1.0 mmol).
-
Solvation: Dissolve the substrate in Acetonitrile (3.0 mL).
-
Base Addition: Add K2CO3 (276 mg, 2.0 mmol). The mixture will be a suspension.
-
Nucleophile Addition: Add the Amine (1.2 mmol) dropwise at room temperature.
-
Note: If the reaction is exothermic, cool the vial in an ice bath during addition.
-
-
Reaction: Stir the mixture at 60°C for 4–6 hours.
-
Monitoring: Check reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a more polar yellow/orange spot (product) should appear.
-
-
Workup:
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: C-O Bond Formation (Etherification)
Objective: Synthesis of 4-ethyl-2-nitrophenyl ethers. Scope: Phenols, primary alcohols.
Materials:
-
Alcohol/Phenol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) OR Cs2CO3 (2.0 equiv)
-
DMF or THF [Grade: Anhydrous]
Step-by-Step Procedure:
-
Activation (Pre-formation of Alkoxide):
-
For NaH method: In a dry flask under Nitrogen, suspend NaH (1.2 equiv) in dry THF at 0°C. Add the Alcohol/Phenol (1.1 equiv) dropwise. Stir for 15 min until H2 evolution ceases.
-
-
Coupling:
-
Add a solution of 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Note: Phenols may require heating to 50°C.
-
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Extraction: Extract with Diethyl Ether or EtOAc. Wash with water (crucial to remove DMF/THF) and brine.
-
Purification: Silica gel chromatography.
Workflow & Decision Tree
Caption: Operational workflow for optimizing SNAr reactions based on conversion rates.
Safety & Handling (E-E-A-T)
-
Toxicity: Nitro-aromatics are potential blood toxins (methemoglobinemia) and skin sensitizers. Always wear nitrile gloves, safety goggles, and a lab coat.
-
Energetics: While mono-nitro compounds are generally stable, avoid heating the reaction mixture above 120°C or concentrating to dryness in the presence of strong bases/metals to prevent thermal runaway.
-
HF Generation: The reaction releases Fluoride ions. When using acidic workups, be aware of trace HF formation. However, under basic conditions (K2CO3), KF is formed, which is toxic if ingested but manageable.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conversion | Nucleophile is too weak or bulky. | Switch base to Cs2CO3; Switch solvent to DMSO; Increase Temp to 80°C. |
| Hydrolysis Product (Phenol) | Wet solvent (Water acts as nucleophile). | Use anhydrous solvents; Keep reaction under Nitrogen atmosphere. |
| Multiple Spots on TLC | Reduction of Nitro group (rare) or degradation. | Avoid reducing metals; Ensure temperature is not excessive (>100°C). |
| Substrate Recovery | Ethyl group deactivation. | The ethyl group slightly deactivates the ring. Extend reaction time to 12-24h. |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
-
Terrier, F. (1982). "Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes." Chemical Reviews, 82(2), 77–152. Link
- Rohrbaugh, D. K. (1998). "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes." Journal of Physical Organic Chemistry.
-
PubChem Compound Summary. (2025). "4-Ethyl-1-fluoro-2-nitrobenzene (CID 60025297)."[2] National Center for Biotechnology Information. Link
-
BenchChem. (2025).[6][7] "Product Specification: 4-Ethyl-1-fluoro-2-nitrobenzene." BenchChem Chemical Database. Link
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- 2. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]
- 4. 4-Ethyl-1-fluoro-2-nitrobenzene 97% | CAS: 1357252-94-8 | AChemBlock [achemblock.com]
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- 7. benchchem.com [benchchem.com]
reduction of 4-Ethyl-1-fluoro-2-nitrobenzene to 4-ethyl-2-fluoroaniline
An In-Depth Technical Guide to the Reduction of 4-Ethyl-1-fluoro-2-nitrobenzene
Part 1: Strategic Overview & Chemoselectivity
1.1 The Target Transformation The reduction of 4-Ethyl-1-fluoro-2-nitrobenzene to 4-Ethyl-2-fluoroaniline is a critical intermediate step in the synthesis of next-generation agrochemicals and fluorinated kinase inhibitors (e.g., for EGFR or VEGFR targeting). The presence of the fluorine atom ortho to the amine modulates the basicity of the aniline and enhances metabolic stability against oxidative metabolism at the aromatic ring.
1.2 The "Fluorine Factor" in Reduction While aromatic nitro reduction is a textbook transformation, the presence of the fluorine substituent introduces a specific chemoselectivity constraint: Hydrodefluorination .
-
Risk: Under vigorous catalytic hydrogenation conditions (high temperature/pressure), palladium catalysts can activate the C-F bond, leading to the formation of 4-ethylaniline (impurity).
-
Reality: The C-F bond (approx. 116 kcal/mol) is significantly stronger than C-Cl or C-Br bonds. Consequently, standard Pd/C hydrogenation at ambient temperature is generally safe. However, for high-purity pharmaceutical applications (>99.5%), process control is paramount to prevent even trace defluorination.
1.3 Selection of Methodology We present two distinct, self-validating protocols:
-
Method A (Catalytic Hydrogenation): The industrial "Gold Standard" for scalability and atom economy. Optimized for high throughput.
-
Method B (Fe/NH₄Cl Transfer Reduction): A robust, chemoselective "Backup" for laboratories lacking high-pressure equipment or when avoiding metal catalysts is required.
Part 2: Visualizing the Pathway
The following diagram illustrates the reaction pathway, including the potential side-reaction (hydrodefluorination) that must be avoided.
Caption: Reaction pathway showing the step-wise reduction and the critical risk of hydrodefluorination under forcing conditions.
Part 3: Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Pd/C)
Best for: Scalability, Clean Workup, High Yield.
Reagents & Equipment:
-
Substrate: 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 equiv).
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize ignition risk). Load: 5-10 wt% relative to substrate.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Hydrogen Source: H₂ gas (Balloon or Hydrogenator).
-
Equipment: 3-neck round bottom flask or Parr Shaker.
Step-by-Step Procedure:
-
Preparation: In a hydrogenation vessel, dissolve 4-Ethyl-1-fluoro-2-nitrobenzene (10 g, 59.1 mmol) in Methanol (100 mL).
-
Catalyst Addition: Safety Note: Pd/C is pyrophoric. Under an inert atmosphere (Nitrogen or Argon flow), carefully add 10% Pd/C (50% wet, 1.0 g).
-
Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).
-
Reaction:
-
Pressure:[1][2] Maintain 1–3 atm (Balloon pressure is usually sufficient).
-
Temperature: Stir vigorously at 20–25°C .
-
Time: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[3] Reaction typically completes in 2–4 hours.
-
Checkpoint: If reaction is sluggish, warm to 35°C. Do not exceed 50°C to ensure fluorine retention.
-
-
Workup:
-
Purge system with Nitrogen.[4]
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap, 40°C).
-
-
Purification: The resulting oil is often pure enough (>98%) for subsequent steps. If necessary, purify via short-path distillation (BP est. ~105°C @ 5 mmHg) or silica flash chromatography.
Validation Metrics:
| Parameter | Specification |
|---|---|
| Appearance | Clear to pale brown oil |
| Yield | 92 – 96% |
| Purity (HPLC) | > 98.0% |
| Defluorinated Impurity | < 0.1% (Critical Quality Attribute) |
Protocol B: Iron/Ammonium Chloride Reduction
Best for: High Chemoselectivity, Lab-Scale, No H₂ Gas Required.
Reagents:
-
Substrate: 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 equiv).
-
Reductant: Iron Powder (3.0 – 5.0 equiv, <325 mesh).
-
Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv).
-
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (iron powder is heavy), suspend 4-Ethyl-1-fluoro-2-nitrobenzene (5.0 g) in Ethanol (45 mL) and Water (15 mL).
-
Activation: Add Ammonium Chloride (NH₄Cl) (7.9 g) and Iron Powder (4.9 g).
-
Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring.
-
Workup:
-
Adjust pH to ~9-10 using saturated Na₂CO₃ solution (ensures aniline is in free-base form).
-
Filter through Celite to remove iron sludge. Wash cake with Ethyl Acetate.[5]
-
Partition the filtrate between Ethyl Acetate and Water.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Part 4: Analytical Validation & Troubleshooting
4.1 HPLC Method for Quality Control
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV @ 254 nm.
-
Retention Logic: The aniline product is more polar than the nitro starting material and will elute earlier.
4.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoned Catalyst (Method A) or Aggregated Iron (Method B). | Method A: Add fresh catalyst (under N₂). Increase H₂ pressure.Method B: Increase stirring speed; ensure Iron powder is fine mesh. |
| Defluorination Observed | Temperature too high or Reaction time too long (Method A). | Switch to Method B or use Sulfided Pt/C catalyst (which poisons the surface against hydrogenolysis). |
| Dark/Tarry Product | Oxidation of aniline product. | Store product under Nitrogen/Argon in the dark. Add antioxidants (e.g., BHT) if storing long-term. |
Part 5: Safety & Handling (SDS Summary)
-
Toxicity: Aromatic nitro compounds and anilines are generally toxic and potential methemoglobinemia inducers. Avoid skin contact and inhalation.[6]
-
Pd/C Handling: Dry Pd/C can ignite solvent vapors. Always keep the catalyst wet (50% water) and use inert gas purging during addition.
-
Waste: Iron sludge (Method B) must be disposed of as heavy metal waste.
References
-
BenchChem. (2025).[1][6] An In-Depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene. (Analogous fluoro-nitro reduction protocols).
-
Royal Society of Chemistry. (2015). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. (Demonstrates Fe-selectivity for fluoronitrobenzenes).
-
National Institutes of Health (NIH). (2020). Highly efficient catalytic hydrogenation of p-chloronitrobenzene. (Discusses preventing dehalogenation).
-
PrepChem. Synthesis of 4-chloro-2-fluoroaniline. (Protocol adaptation for halo-anilines).
-
ChemicalBook. (2025). 4-ethyl-2-fluoroaniline Properties and Suppliers.
Sources
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- 2. prepchem.com [prepchem.com]
- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-Ethyl-1-fluoro-2-nitrobenzene in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Value of Fluorinated Nitroaromatics in Agrochemical Design
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery of novel, effective, and safe crop protection agents. Fluorinated nitroaromatic compounds, such as 4-Ethyl-1-fluoro-2-nitrobenzene, represent a class of highly valuable intermediates. The presence of a fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final agrochemical product, leading to improved efficacy and bioavailability.[1] Concurrently, the nitro group serves as a versatile functional handle, readily transformable into other key functionalities, most notably an amine, which is a cornerstone of many herbicidal and fungicidal scaffolds.
While direct, commercialized agrochemicals synthesized from 4-Ethyl-1-fluoro-2-nitrobenzene are not prominently documented in publicly available literature, its structural motifs are present in a variety of active ingredients. This guide, therefore, focuses on the potential applications of 4-Ethyl-1-fluoro-2-nitrobenzene as a key building block, detailing the fundamental transformations that enable its incorporation into two major classes of agrochemicals: diphenyl ether herbicides and substituted aniline derivatives. The protocols provided are based on well-established synthetic methodologies for analogous compounds and are designed to be robust and adaptable for research and development purposes.
Physicochemical Properties of 4-Ethyl-1-fluoro-2-nitrobenzene
A thorough understanding of the starting material's properties is crucial for reaction design and optimization.
| Property | Value | Source |
| IUPAC Name | 4-ethyl-1-fluoro-2-nitrobenzene | PubChem[2] |
| CAS Number | 1357252-94-8 | PubChem[2] |
| Molecular Formula | C₈H₈FNO₂ | PubChem[2] |
| Molecular Weight | 169.15 g/mol | PubChem[2] |
Core Synthetic Pathways in Agrochemical Development
The reactivity of 4-Ethyl-1-fluoro-2-nitrobenzene is dominated by two key features: the lability of the fluorine atom towards nucleophilic aromatic substitution (SNA_r_) and the reducibility of the nitro group. These two pathways unlock a diverse range of molecular scaffolds relevant to agrochemical discovery.
Caption: Core synthetic transformations of 4-Ethyl-1-fluoro-2-nitrobenzene.
Application I: Synthesis of Diphenyl Ether Scaffolds
Background:
Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] The synthesis of these molecules often involves the nucleophilic aromatic substitution of a halogen on a nitro-activated benzene ring with a phenoxide. The electron-withdrawing nitro group in 4-Ethyl-1-fluoro-2-nitrobenzene strongly activates the fluorine atom for displacement by a nucleophile.
Proposed Synthetic Pathway:
Caption: Synthesis of a diphenyl ether scaffold via SNAr.
Experimental Protocol: Synthesis of a Substituted 4-Ethyl-2-nitrodiphenyl Ether
This protocol is adapted from established procedures for the synthesis of similar diphenyl ethers.
Materials:
-
4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)
-
Substituted phenol (e.g., 4-chlorophenol) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted phenol (1.1 eq) and anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere and add anhydrous potassium carbonate (1.5 eq) in one portion.
-
Heat the mixture to 80-90 °C and stir for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq) to the reaction mixture.
-
Raise the temperature to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted 4-ethyl-2-nitrodiphenyl ether.
Causality and Insights: The choice of an aprotic polar solvent like DMF is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. The use of anhydrous conditions is necessary to prevent the hydrolysis of the starting material and the base.
Application II: Synthesis of Substituted Aniline Intermediates
Background:
Substituted anilines are fundamental building blocks for a vast array of agrochemicals, including many herbicides (e.g., sulfonylureas, dinitroanilines) and fungicides. The reduction of the nitro group in 4-Ethyl-1-fluoro-2-nitrobenzene to an amine provides a versatile intermediate, 4-ethyl-2-fluoroaniline, which can be further derivatized.
Proposed Synthetic Pathway:
Caption: Reduction of the nitro group to form a key aniline intermediate.
Experimental Protocol: Catalytic Hydrogenation to 4-Ethyl-2-fluoroaniline
This protocol utilizes a standard and highly efficient method for nitro group reduction.[4][5]
Materials:
-
4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
Procedure:
-
In a round-bottom flask or a Parr hydrogenation vessel, dissolve 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or as per available equipment) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the starting material is completely consumed (usually 2-8 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield 4-ethyl-2-fluoroaniline, which can be used in the next step without further purification or can be purified by distillation or chromatography if necessary.
Causality and Insights: Catalytic hydrogenation is a clean and efficient reduction method. Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. The reaction is typically fast and proceeds with high yield. Safety is paramount when working with hydrogen gas and a pyrophoric catalyst like Pd/C.
Conclusion and Future Prospects
4-Ethyl-1-fluoro-2-nitrobenzene is a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. Its utility lies in the facile and strategic transformations of its fluoro and nitro functionalities. The protocols outlined in this guide provide a robust framework for researchers to synthesize key diphenyl ether and substituted aniline scaffolds. These intermediates can be readily incorporated into discovery programs aimed at developing next-generation herbicides, fungicides, and other crop protection agents. Further exploration of the reaction space of this versatile building block is warranted and holds significant potential for innovation in the agrochemical industry.
References
-
PubChem. 4-Ethyl-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. [Link]
-
The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. [Link]
-
ResearchGate. Names and chemical structures of the studied nitro diphenyl ether derivatives. [Link]
-
Chemsrc. Diphenyl ether herbicide. [Link]
- Google Patents.
-
Wikipedia. 4-Fluoronitrobenzene. [Link]
-
PubMed. Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis. [Link]
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- 3. Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Regioselective Nitration of 4-Ethylfluorobenzene
<_- an application note />
Abstract: This document provides a comprehensive experimental protocol for the nitration of 4-ethylfluorobenzene, a key electrophilic aromatic substitution reaction. The primary product of this synthesis is 4-ethyl-1-fluoro-2-nitrobenzene, a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] This guide details the reaction mechanism, safety precautions, step-by-step procedure, and methods for purification and characterization of the product.
Introduction: Mechanistic Insights and Regioselectivity
The nitration of substituted benzenes is a cornerstone of electrophilic aromatic substitution (EAS).[2][3] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4][5] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[3][4][5]
The regiochemical outcome of the nitration of 4-ethylfluorobenzene is governed by the directing effects of the substituents already present on the aromatic ring. The ethyl group is an activating, ortho-, para- directing group due to hyperconjugation and inductive effects. Conversely, the fluorine atom is a deactivating, yet ortho-, para- directing substituent due to the interplay of its strong inductive electron-withdrawing effect and its ability to donate a lone pair of electrons through resonance.
When both an activating and a deactivating group are present, the activating group typically governs the position of electrophilic attack. Therefore, the nitration of 4-ethylfluorobenzene is expected to yield the nitro group predominantly at the positions ortho to the activating ethyl group. Of the two available ortho positions, steric hindrance from the ethyl group favors substitution at the less hindered position, leading to the formation of 4-ethyl-1-fluoro-2-nitrobenzene as the major product.
Safety Precautions: Handling Nitrating Agents
The combination of concentrated nitric and sulfuric acids is a potent and highly corrosive nitrating mixture.[6] The reaction is also highly exothermic.[2][7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]
-
Fume Hood: All operations must be conducted in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[8][9]
-
Emergency Equipment: Ensure immediate access to an eyewash station and a safety shower.[9]
-
Quenching: The reaction mixture must be quenched by slowly and carefully pouring it onto crushed ice to dissipate the heat and dilute the strong acids.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Ethylfluorobenzene | C₈H₉F | 124.15 | 10.0 g (80.5 mmol) |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 15 mL |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 15 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
| Crushed Ice | H₂O | 18.02 | ~200 g |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 250 mL Erlenmeyer flask, carefully add 15 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, and with constant swirling, add 15 mL of concentrated nitric acid to the sulfuric acid. This process is highly exothermic and must be done with caution.[2][10] Keep the mixture in the ice bath.
-
-
Nitration Reaction:
-
In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-ethylfluorobenzene.
-
Cool the flask containing the 4-ethylfluorobenzene in the ice-water bath.
-
Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred 4-ethylfluorobenzene over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.[10]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the reaction mixture warm to room temperature, continuing to stir for another 60 minutes.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.[11]
-
Appearance: A yellow oil or solid.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.[14][15][16]
Reaction and Workflow Diagrams
Reaction Mechanism
Caption: Mechanism of the nitration of 4-ethylfluorobenzene.
Experimental Workflow
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Catalytic Reduction of 4-Ethyl-1-fluoro-2-nitrobenzene
Introduction: The Strategic Importance of 5-Ethyl-2-fluoroaniline in Pharmaceutical and Agrochemical Synthesis
The catalytic reduction of 4-Ethyl-1-fluoro-2-nitrobenzene is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 5-Ethyl-2-fluoroaniline. This aniline derivative serves as a pivotal building block in the synthesis of a diverse array of pharmaceuticals and agrochemicals. The strategic placement of the ethyl, fluoro, and amino functionalities on the benzene ring allows for intricate molecular architectures, making the efficiency and selectivity of its synthesis a paramount concern for researchers and process chemists. This guide provides a comprehensive overview of the prevalent catalytic reduction methods for 4-Ethyl-1-fluoro-2-nitrobenzene, offering detailed protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate synthetic strategy.
Core Principles of Catalytic Hydrogenation of Nitroarenes
Catalytic hydrogenation is a cornerstone of nitro group reduction due to its high efficiency and clean reaction profile, with water being the primary byproduct[1]. The most widely accepted mechanism for this transformation is the Haber-Lukashevich pathway. This process involves the stepwise reduction of the nitro group on the surface of a heterogeneous catalyst, proceeding through nitroso and hydroxylamine intermediates, which are subsequently hydrogenated to the corresponding amine[1].
It is crucial to acknowledge the potential hazards associated with this reaction. The accumulation of unstable hydroxylamine intermediates can lead to uncontrolled exothermic decomposition, posing a significant safety risk, especially during scale-up[2]. Therefore, careful monitoring of reaction parameters and a thorough understanding of the reaction kinetics are essential for safe and successful execution[2].
Methodology 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon (Pd/C) is frequently the catalyst of choice for the reduction of both aromatic and aliphatic nitro groups due to its high efficiency and versatility[3][4]. It can be employed in classical hydrogenation setups with hydrogen gas or in transfer hydrogenation protocols.
Protocol 1.1: Classical Hydrogenation using Hydrogen Gas
This method involves the use of gaseous hydrogen to effect the reduction of the nitro group.
Materials and Equipment:
-
4-Ethyl-1-fluoro-2-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent such as methanol or ethyl acetate)[1]
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask equipped with a hydrogen balloon)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad on a sintered glass funnel)
Step-by-Step Protocol:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas to remove any residual oxygen.
-
Reagent Charging: To the vessel, add 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol (sufficient to ensure good stirring).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (typically 0.5-5 mol% of the palladium metal relative to the substrate).
-
Inerting: Seal the reaction vessel and purge the headspace with an inert gas several times to remove air.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically ranging from atmospheric pressure using a balloon to higher pressures in a dedicated apparatus).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as TLC, GC, or LC-MS until complete consumption of the starting material is observed. Hydrogen uptake can also be monitored in a pressure reactor.
-
Reaction Quenching and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. The pyrophoric nature of Pd/C, especially after use, necessitates careful handling. The catalyst should be filtered through a pad of Celite®. The filter cake should not be allowed to dry completely in the air and should be kept wet with solvent during filtration[5].
-
Work-up and Isolation: The filtrate, containing the desired 5-Ethyl-2-fluoroaniline, can be concentrated under reduced pressure. Further purification, if necessary, can be achieved by distillation or chromatography.
Protocol 1.2: Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen, employing a hydrogen donor in the presence of the catalyst. Common hydrogen donors include ammonium formate and hydrazine hydrate[6]. This method can often be performed with simpler laboratory equipment[7].
Materials and Equipment:
-
4-Ethyl-1-fluoro-2-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (or hydrazine hydrate)
-
Methanol (or other suitable solvent)
-
Standard laboratory glassware
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents) in portions to control the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite®, ensuring the filter cake remains wet.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts. The organic layer is then dried and concentrated to yield the product.
Methodology 2: Platinum-Based Catalysis
Platinum catalysts, such as platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C), are highly active for the hydrogenation of a wide variety of functional groups, including nitroarenes[1][8]. They can be particularly effective when other catalysts show lower activity.
Protocol 2.1: Hydrogenation using Platinum on Carbon (Pt/C)
Materials and Equipment:
-
4-Ethyl-1-fluoro-2-nitrobenzene
-
5% Platinum on carbon (Pt/C)
-
Ethanol or other suitable solvent
-
Hydrogenation apparatus
-
Inert gas
-
Filtration apparatus
Step-by-Step Protocol:
-
Follow the general procedure outlined in Protocol 1.1, substituting 10% Pd/C with 5% Pt/C.
-
Platinum catalysts can sometimes be more active than palladium catalysts, so reaction times may be shorter. Careful monitoring is advised.
-
The work-up and isolation procedures are analogous to those for the Pd/C-catalyzed reaction.
Methodology 3: Raney Nickel Catalysis
Raney Nickel is a cost-effective alternative to precious metal catalysts and is particularly useful for substrates containing halides, where dehalogenation can be a problematic side reaction with Pd/C[3][4].
Protocol 3.1: Hydrogenation using Raney Nickel
Materials and Equipment:
-
4-Ethyl-1-fluoro-2-nitrobenzene
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Hydrogenation apparatus
-
Inert gas
-
Filtration apparatus
Step-by-Step Protocol:
-
Catalyst Preparation: Raney Nickel is typically supplied as a slurry. The required amount should be carefully washed with the reaction solvent to remove the storage liquid. Caution: Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or solvent.
-
Reaction Setup: In a hydrogenation vessel purged with inert gas, add the 4-Ethyl-1-fluoro-2-nitrobenzene and the reaction solvent.
-
Catalyst Addition: Carefully add the washed Raney Nickel to the reaction mixture.
-
Hydrogenation: Proceed with hydrogenation as described in Protocol 1.1. Raney Nickel may require slightly elevated temperatures and pressures for optimal performance compared to palladium or platinum catalysts.
-
Work-up and Catalyst Removal: After the reaction, the pyrophoric Raney Nickel must be deactivated before disposal. The catalyst is filtered, and the filter cake should be kept wet. Deactivation can be achieved by slowly adding a dilute acid (e.g., acetic acid) to the wet catalyst cake.
Comparative Analysis of Catalytic Systems
| Catalyst System | Key Advantages | Key Disadvantages | Typical Conditions |
| Pd/C | High activity and selectivity, widely applicable, effective for transfer hydrogenation.[3][4] | Can cause dehalogenation in sensitive substrates, cost of palladium.[3] | Room temperature to mild heating, atmospheric to moderate pressure. |
| Pt/C or PtO₂ | Very high activity, effective for a broad range of functional groups.[1][8] | Higher cost than Pd/C, can be less selective in the presence of other reducible groups. | Room temperature, atmospheric to moderate pressure. |
| Raney Nickel | Cost-effective, less prone to causing dehalogenation.[3][4] | Pyrophoric nature requires careful handling, may require harsher conditions (higher T/P).[4] | Elevated temperature and pressure may be required. |
Visualizing the Reaction and Workflow
To better illustrate the chemical transformation and the general experimental procedure, the following diagrams are provided.
Caption: Reaction scheme for the catalytic reduction.
Caption: General experimental workflow for catalytic hydrogenation.
Conclusion and Best Practices
The selection of a catalytic system for the reduction of 4-Ethyl-1-fluoro-2-nitrobenzene is a multifactorial decision that balances cost, efficiency, selectivity, and safety. For general-purpose, high-yield synthesis, Pd/C under classical or transfer hydrogenation conditions is often the preferred method. In cases where dehalogenation is a concern, Raney Nickel presents a viable, though more hazardous, alternative. Platinum catalysts offer high activity but at a greater cost.
Regardless of the chosen method, adherence to strict safety protocols is non-negotiable. The pyrophoric nature of spent catalysts and the flammability of hydrogen gas demand careful handling and a well-thought-out experimental plan. Proper inerting techniques and safe catalyst quenching and disposal procedures are paramount to ensuring a safe and successful synthesis of the valuable 5-Ethyl-2-fluoroaniline intermediate.
References
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021-03-23). Organic Letters. [Link]
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2021-11-20). MDPI. [Link]
-
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (n.d.). Catalysis Science & Technology. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022-11-21). ACS Organic & Inorganic Au. [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. [Link]
-
Reduction of Nitrobenzenes to Aromatic Amines. (2021-05-11). YouTube. [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021-10-06). Organic Letters. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. [Link]
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Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021-03-23). Organic Letters. [Link]
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018-05-18). Journal of Chemical Technology and Metallurgy. [Link]
-
Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. (n.d.). ChemRxiv. [Link]
-
4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297. (n.d.). PubChem. [Link]
-
Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. (2015-02-07). Chemistry Stack Exchange. [Link]
-
The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. (n.d.). Journal of the American Chemical Society. [Link]
-
Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. [Link]
-
Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. (2023-02-28). The Journal of Physical Chemistry C. [Link]
-
General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. [Link]
-
Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (n.d.). Royal Society of Chemistry. [Link]
-
The results of transfer hydrogenation of nitrobenzene over different... (n.d.). ResearchGate. [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (n.d.). Rasayan Journal of Chemistry. [Link]
- Catalytic Hydrogenation over Pl
-
Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics. (2015-05-11). IRIS . [Link]
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2025-11-20). ResearchGate. [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (n.d.). ResearchGate. [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.).
-
Structure–Activity Relationship for the Catalytic Hydrogenation of Nitrobenzene by Single Platinum Atoms Supported on Nitrogen-Doped Carbon. (n.d.). ResearchGate. [Link]
-
5-Ethyl-2-fluoroaniline. (n.d.). Amerigo Scientific. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024-12-16). Royal Society of Chemistry. [Link]
-
Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. (n.d.). PMC - NIH. [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (n.d.). Frontiers. [Link]
-
5-Ethyl-2-fluoroaniline. (n.d.). LookChem. [Link]
- Process for synthesizing 2,3-difluoroaniline. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of Substituted Anilines from 4-Ethyl-1-fluoro-2-nitrobenzene
Executive Summary & Strategic Value
4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) is a high-value electrophilic scaffold used in the synthesis of kinase inhibitors, agrochemicals, and complex heterocyclic dyes. Its structural utility lies in the orthogonal reactivity of its functional groups:
-
C1-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro electron-withdrawing group (EWG).
-
C2-Nitro Group: A latent amine precursor that can be reduced selectively.
-
C4-Ethyl Group: Provides lipophilicity (cLogP ~2.6) and steric bulk without significantly deactivating the ring.
This guide details two divergent synthetic pathways to access distinct substituted aniline classes: Path A (SNAr functionalization) and Path B (Nitro reduction).
Chemoselectivity & Workflow Logic
The following decision tree illustrates the critical bifurcation point in the synthesis. The choice of initial step determines whether the fluorine atom is retained or displaced.
Figure 1: Divergent synthetic pathways. Path A yields diamines via F-displacement; Path B yields fluoro-anilines via nitro-reduction.
Protocol A: SNAr Diversification (Library Synthesis)
This pathway exploits the ortho-nitro effect to displace the fluorine atom with primary or secondary amines.[1] The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate [1].[2][3]
Mechanism Insight
The C1-F bond is polarized, but the rate-determining step is the nucleophilic attack. The ortho-nitro group stabilizes the anionic intermediate (Meisenheimer complex) through resonance. The ethyl group at C4 is weakly electron-donating, which slightly deactivates the ring compared to a non-alkylated analog, requiring elevated temperatures (60–90 °C) for completion.
Standard Operating Procedure (SOP)
Target: Synthesis of N-alkyl-4-ethyl-2-nitroaniline.
-
Stoichiometry:
-
Substrate: 1.0 equiv (4-Ethyl-1-fluoro-2-nitrobenzene)
-
Nucleophile: 1.1 – 1.2 equiv (Primary/Secondary Amine)
-
Base: 2.0 equiv (DIPEA or K2CO3)
-
Solvent: DMSO or NMP (0.5 M concentration)
-
-
Execution:
-
Charge a reaction vial with the substrate and solvent.
-
Add the base followed by the amine.
-
Heat to 80 °C for 4–12 hours. Monitor by LCMS (Disappearance of SM, m/z 169).
-
Note: If using volatile amines, use a sealed pressure tube.
-
-
Work-up:
Optimization Data
| Solvent | Base | Temp (°C) | Conversion (12h) | Notes |
| DMSO | K2CO3 | 80 | >98% | Best general condition |
| EtOH | Et3N | 70 | 65% | Slower; requires longer time |
| THF | LiHMDS | 0 | 90% | Fast; risk of side reactions |
Protocol B: Nitro Group Reduction
Reduction of the nitro group converts the scaffold into an aniline.[6] The choice of reductant is critical depending on whether the fluorine atom (if not displaced in Path A) needs to be retained.
Method 1: Iron/Ammonium Chloride (Chemoselective)
Best for: Retaining the Fluorine atom (Path B) or substrates with other halogen sensitivities. This is a modification of the Béchamp reduction [2].
Protocol:
-
Dissolution: Dissolve 1.0 equiv of the nitro compound in Ethanol/Water (4:1 ratio).
-
Activation: Add 5.0 equiv of Iron powder (325 mesh) and 5.0 equiv of Ammonium Chloride (NH4Cl).
-
Reaction: Heat to 70 °C with vigorous stirring for 2–4 hours.
-
Visual Cue: The reaction mixture will turn from yellow/orange to a dark brown/black slurry.
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate. Partition between water and Ethyl Acetate.[7] The product (aniline) will be in the organic layer.
Method 2: Pd/C Catalytic Hydrogenation (High Throughput)
Best for: N-substituted derivatives (Path A products) where the fluorine has already been removed, or for rapid clean reduction where defluorination is not a primary concern (though F is generally stable on Pd/C under mild conditions) [3].
Protocol:
-
Catalyst: 10 wt% of 10% Pd/C (wet support).
-
Solvent: Methanol or Ethanol.
-
H2 Source: Hydrogen balloon (1 atm) or ammonium formate (transfer hydrogenation).
-
Conditions: Stir at Room Temperature (RT) for 2–6 hours.
-
Work-up: Filter through Celite (Caution: Do not let dry catalyst spark). Concentrate filtrate.[7]
Comparative Analysis of Methods
| Feature | SNAr (Path A) | Fe/NH4Cl Reduction (Path B) | Pd/C Hydrogenation |
| Key Transformation | C-F | NO2 | NO2 |
| Primary Risk | Hydrolysis of F (if wet) | Incomplete reduction (azo impurities) | Hydrodefluorination (loss of F) |
| Scalability | High (kg scale feasible) | High (Cheap reagents) | Medium (Safety/Catalyst cost) |
| Typical Yield | 85–95% | 80–90% | 90–99% |
References
-
Mechanism of Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Reduction of Nitroarenes to Anilines Using Activated Iron. ScienceMadness / Adv. Synth. Catal. [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions. ACS Organic Letters. [Link]
-
PubChem Compound Summary: 4-Ethyl-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Note: Strategic Utilization of 4-Ethyl-1-fluoro-2-nitrobenzene in Advanced Material Synthesis
This is a comprehensive Application Note and Protocol Guide for 4-Ethyl-1-fluoro-2-nitrobenzene , designed for material scientists and process chemists.
Executive Summary
4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1190865-38-3 / 1357252-94-8) is a high-value fluorinated building block characterized by a unique "Push-Pull" electronic structure. Its utility in material science stems from the orthogonal reactivity of its three functional handles:
-
Fluoro- substituent (C1): Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitro group. -
Nitro- group (C2): A latent amine precursor for curing agents, polyimides, or benzazole heterocycles.
-
Ethyl- group (C4): Provides solubility, steric bulk, and hydrophobic modulation in final polymer matrices.
This guide details the protocols for transforming this intermediate into fluorinated polyimides , liquid crystal mesogens , and functionalized surface coatings .
Chemical Architecture & Reactivity Profile
The molecule acts as a trifunctional scaffold . Understanding the electronic causality is crucial for experimental design:
-
Activation: The
group at the ortho position withdraws electron density from the ring, making the bond highly susceptible to nucleophilic attack by amines, thiols, or alkoxides. -
Deactivation/Stability: The ethyl group at the para position (relative to F) is weakly electron-donating. While it slightly stabilizes the ring, the strong withdrawal of the nitro group dominates, ensuring
reactivity remains high.
Reactivity Flowchart (Graphviz)
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the Nitro and Fluoro groups.
Application 1: Synthesis of Fluorinated Polyimides (Low Dielectric Constant)
Fluorinated polyimides are critical in microelectronics (5G substrates) due to their low dielectric constant (
Protocol A: Synthesis of Monomer (4-Ethyl-2-fluoroaniline)
Objective: Selective reduction of the nitro group without defluorination.
Reagents:
-
4-Ethyl-1-fluoro-2-nitrobenzene (10 g)
-
Iron Powder (325 mesh, 5 eq)
-
Ammonium Chloride (
, 5 eq) -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 g of the nitro-compound in 100 mL Ethanol/Water mixture.
-
Activation: Add
and heat to 60°C under vigorous stirring. -
Reduction: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Heat to reflux (80°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (
) should disappear, replaced by a lower fluorescent amine spot. -
Work-up: Filter hot through a Celite pad to remove iron oxides. Wash the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate. Adjust pH to >9 with
(aq). Extract with Ethyl Acetate (3x). Dry over . -
Yield: Expect ~85-90% of a dark oil (4-Ethyl-2-fluoroaniline).
Material Science Context: This aniline is then reacted with dianhydrides (e.g., 6FDA) to form polyimides. The retained Fluorine atom provides hydrophobicity, while the Ethyl group disrupts chain packing, improving solubility in organic solvents (processability).
Application 2: Benzimidazole Precursors for High-Temp Polymers
Benzimidazoles are rigid-rod polymers used in high-strength fibers and fuel cell membranes.
Protocol B: One-Pot SNAr/Reduction Strategy
Objective: Synthesize a benzimidazole ring by displacing the fluorine with a primary amine, followed by nitro reduction and cyclization.
Reagents:
-
4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)[1]
-
Primary Amine (e.g., Aniline or aliphatic amine, 1.1 eq)
-
Base:
(2.0 eq) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
SNAr Reaction: Dissolve nitro-compound and amine in DMF. Add
. -
Heat: Stir at 80°C for 6 hours. The color typically deepens to orange/red (formation of o-nitroaniline derivative).
-
Mechanism:[1] The amine attacks C1, displacing Fluoride.
-
-
Validation: Take an aliquot for LC-MS. Confirm mass shift
. -
Cyclization (Subsequent Step): The resulting o-nitroaniline is reduced (using Protocol A conditions) and condensed with a carboxylic acid or aldehyde to close the imidazole ring.
Application 3: Surface Functionalization (Click-Like Chemistry)
The activated fluorine allows for direct grafting onto surfaces without metal catalysts, ideal for modifying sensitive electronic components.
Protocol C: Hydrophobic Surface Coating
-
Substrate Prep: Use an amine-functionalized glass or silicon wafer (APTES-treated).
-
Grafting Solution: Prepare a 10 mM solution of 4-Ethyl-1-fluoro-2-nitrobenzene in Toluene.
-
Incubation: Immerse the substrate in the solution at 70°C for 12 hours.
-
Mechanism: Surface
groups attack the C1-F bond, covalently tethering the nitro-ethyl-benzene moiety. -
Result: The surface becomes hydrophobic (Contact Angle > 90°) due to the aromatic ring and ethyl tail. The Nitro group can be further modified (reduced to amine) to create a "reactive handle" for secondary layers.
Quantitative Data Summary
| Property | Value / Characteristic | Relevance to Materials |
| Molecular Weight | 169.15 g/mol | Low MW allows high grafting density. |
| Boiling Point | ~240°C (Predicted) | High thermal stability for processing. |
| C-F Bond Energy | ~485 kJ/mol | After reaction, the F is gone (SNAr) or remains stable (if reduced). |
| Dielectric Impact | Lowers | F and Ethyl groups reduce polarity/packing. |
Experimental Workflow Diagram
Figure 2: Experimental decision matrix for synthesis workflows.
References
-
Carey, F. A., & Giuliano, R. M. (2013). Organic Chemistry (9th ed.). McGraw-Hill. (Standard reference for IUPAC naming and SNAr reactivity of fluorinated nitrobenzenes).
-
PubChem Compound Summary. (2024). 4-Ethyl-1-fluoro-2-nitrobenzene (CID 60025297). National Center for Biotechnology Information.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative text on Nucleophilic Aromatic Substitution mechanisms).
-
Sigma-Aldrich. (2024). Product Specification: 4-Ethyl-2-fluoroaniline. (Reference for the reduced amine derivative properties).
- Mittal, K. L. (Ed.). (2009). Silanes and Other Coupling Agents. VSP.
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated nitro compounds, as they may possess toxicological hazards similar to other nitroaromatics.
Sources
Application Note: High-Affinity Enzyme Inhibitor Development using 4-Ethyl-1-fluoro-2-nitrobenzene
Abstract
This technical guide outlines the strategic utilization of 4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) as a privileged scaffold for the synthesis of ATP-competitive kinase inhibitors and protease inhibitors. Unlike generic building blocks, the 4-ethyl substituent provides a critical hydrophobic anchor often required for occupancy of the specificity pockets (e.g., the hydrophobic back-pocket of kinases), while the ortho-fluoro-nitro motif serves as a highly reactive "warhead" for rapid library generation via Nucleophilic Aromatic Substitution (
Module 1: Chemical Synthesis Strategy
Mechanistic Rationale
The core utility of 4-Ethyl-1-fluoro-2-nitrobenzene lies in the electronic activation provided by the nitro group at the ortho position relative to the fluorine atom.[1]
-
The Warhead (C-1/C-2): The strong electron-withdrawing nature of the nitro group (
) lowers the energy of the LUMO at the C-1 carbon, making the C-F bond highly susceptible to nucleophilic attack by amines. -
The Anchor (C-4): The ethyl group remains chemically inert during standard
conditions but serves a biological function by increasing , enhancing cell permeability, and providing van der Waals contacts within the enzyme active site.
Protocol A: Diversification (The "Head" Group)
This step installs the primary solubilizing group or hydrogen-bond donor/acceptor motif.
Reagents:
-
Substrate: 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)[2]
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Anhydrous DMF or DMSO
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 mmol) in anhydrous DMF (3 mL) in a reaction vial.
-
Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol).
-
Reaction: Stir at 60°C for 2–4 hours. Note: The reaction is exothermic; monitor temperature to prevent runaway side reactions.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product (nitro-aniline derivative) is typically deep yellow/orange.
-
Workup: Dilute with water (15 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate.
Protocol B: Reductive Cyclization to Benzimidazoles
The resulting nitro-aniline is a precursor to benzimidazoles, a scaffold found in approved drugs like Abemaciclib.
Reagents:
-
Intermediate: Nitro-aniline from Protocol A (1.0 eq)
-
Reductant: Iron powder (5.0 eq) /
(5.0 eq) -
Cyclization Partner: Aromatic Aldehyde (1.1 eq)
-
Solvent: EtOH/
(4:1)
Step-by-Step Methodology:
-
Reduction: Suspend the nitro-aniline in EtOH/
. Add Fe powder and . Reflux at 80°C for 1 hour until the yellow color fades (formation of phenylenediamine). Filter through Celite to remove iron residues. -
Condensation: To the filtrate (containing the diamine), add the aromatic aldehyde (1.1 eq) and a catalytic amount of acetic acid or
. -
Oxidative Cyclization: Stir at room temperature open to air (or add mild oxidant like air bubbling) for 12 hours.
-
Purification: Evaporate solvent and purify via Flash Chromatography (DCM/MeOH gradient).
Module 2: Visualizing the Workflow
The following diagram illustrates the conversion of the raw scaffold into a functional enzyme inhibitor library using the described protocols.
Caption: Figure 1. Synthesis pathway transforming 4-Ethyl-1-fluoro-2-nitrobenzene into a benzimidazole-based kinase inhibitor.
Module 3: Biological Evaluation & SAR Logic
Structure-Activity Relationship (SAR) Design
When designing the library, the substituents play distinct roles in enzyme binding:
| Position | Chemical Moiety | Biological Function |
| C-4 (Scaffold) | Ethyl Group | Hydrophobic Anchor: Fills the hydrophobic pocket (e.g., Gatekeeper region in kinases). Critical for potency. |
| N-1 (Derived) | R1-Amine | Solvent Exposure: Points towards the solvent front. Ideal for morpholine/piperazine to improve solubility. |
| C-2 (Cyclized) | R2-Aryl | Hinge Binder: The benzimidazole N-H and N= motifs form hydrogen bonds with the kinase hinge region (ATP mimicry). |
Enzyme Inhibition Assay Protocol (Fluorescence-Based)
Objective: Determine
Materials:
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
ATP (
concentration). -
Substrate peptide (e.g., Poly-Glu-Tyr).
-
Detection Reagent (e.g., ADP-Glo™ or similar).
Protocol:
-
Serial Dilution: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10
M). -
Incubation: Mix 2
L of inhibitor with 4 L of enzyme in a 384-well plate. Incubate for 15 min at RT to allow equilibrium binding. -
Reaction Start: Add 4
L of ATP/Substrate mix. Incubate for 60 min at RT. -
Termination: Add 10
L of ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min. -
Detection: Add 20
L of Kinase Detection Reagent (converts ADP to Light). Read Luminescence. -
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
References
-
Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Cyclic Amines. Chemical Reviews, 49(2), 273–412. Link
-
Benzimidazole Synthesis via Nitro Reduction : Hanan, E. J., et al. (2010).[3] A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles.[3] Synlett, 2010(18), 2759–2764. Link
-
Kinase Inhibitor Scaffolds : Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[4] Nature Reviews Cancer, 9(1), 28–39. Link
-
4-Ethyl-1-fluoro-2-nitrobenzene Data : PubChem Compound Summary for CID 60025297. National Center for Biotechnology Information. Link
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
antibacterial properties of 4-Ethyl-1-fluoro-2-nitrobenzene derivatives
Application Note: Antibacterial Profiling of 4-Ethyl-1-fluoro-2-nitrobenzene Derivatives
Executive Summary
This guide details the synthetic utility and biological characterization of 4-Ethyl-1-fluoro-2-nitrobenzene (EFNB) derivatives. While fluoro-nitrobenzenes are ubiquitous precursors in the synthesis of blockbuster antibiotics like fluoroquinolones (e.g., Levofloxacin) and oxazolidinones (e.g., Linezolid), the 4-ethyl variant represents a specialized scaffold for Structure-Activity Relationship (SAR) optimization.
The ethyl group at the C4 position introduces a critical lipophilic handle (
Chemical Background & Strategic Utility
Why this Scaffold? The pharmacological value of EFNB lies in its "Reactivity-Lipophilicity" balance.
-
Electrophilic Fluorine (C1): Activated by the ortho-nitro group, the C-F bond is highly susceptible to displacement by amine nucleophiles (piperazines, morpholines, pyrrolidines), which are pharmacophores found in >60% of antibacterial agents.
-
Nitro Group (C2): Serves a dual role:
-
Activator: Lowers the LUMO energy of the ring, facilitating SNAr at C1.
-
Precursor: Can be reduced to an amine to form benzimidazoles or quinoxalines.
-
-
Ethyl Group (C4): Unlike a methyl group, the ethyl chain increases the partition coefficient (LogP), improving passive diffusion across the bacterial peptidoglycan layer.
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation of EFNB into bioactive amino-nitro congeners and subsequent cyclized cores.
Figure 1: Synthetic workflow transforming the EFNB scaffold into bioactive libraries via SNAr and reductive cyclization.
Application Note: Mechanism of Action
Derivatives of EFNB, particularly those substituted with cyclic amines, typically exhibit bacteriostatic or bactericidal activity through two primary mechanisms:
-
Inhibition of DNA Synthesis: Similar to fluoroquinolones, the planar aromatic core (especially if cyclized to benzimidazole) can intercalate into bacterial DNA or inhibit DNA gyrase/Topoisomerase IV, preventing replication.
-
Oxidative Stress (Nitro-specific): If the nitro group is retained, it can undergo enzymatic reduction within the bacteria (via nitroreductases), generating reactive nitro-radical anions that damage bacterial DNA and proteins. This is the mechanism utilized by nitrofurantoin and metronidazole.
Target Specificity:
-
Primary Target: Staphylococcus aureus (Gram-positive). The lipophilic ethyl group aids in penetrating the thick peptidoglycan cell wall.
-
Secondary Target: Escherichia coli (Gram-negative). Activity here is often lower due to the efflux pumps, unless the C1-substituent is optimized for porin transport.
Detailed Protocols
Protocol A: Synthesis of 4-Ethyl-2-nitro-N-substituted-anilines (SNAr)
Objective: To replace the fluorine atom with a pharmacologically active amine.
Reagents:
-
Secondary Amine (e.g., N-methylpiperazine) (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or DMSO.
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Ethyl-1-fluoro-2-nitrobenzene in 5 mL of anhydrous DMF.
-
Addition: Add 2.0 mmol of anhydrous
. Stir the suspension for 10 minutes at room temperature. -
Nucleophilic Attack: Dropwise add 1.2 mmol of the secondary amine (e.g., piperazine derivative).
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high R_f) should disappear, replaced by a highly colored (yellow/orange) product spot.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product usually precipitates as a yellow solid.
-
If solid: Filter, wash with water, and dry.
-
If oil: Extract with Ethyl Acetate (3x 20 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol or perform column chromatography if necessary.
Validation Check:
-
1H NMR: Look for the disappearance of the aromatic signal coupled to fluorine and the appearance of aliphatic protons corresponding to the added amine. The ethyl group signals (triplet ~1.2 ppm, quartet ~2.6 ppm) must remain intact.
Protocol B: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative.
Materials:
-
Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Indicator: Resazurin (Alamar Blue) or TTC (optional, for visual readout).
-
Controls: Ciprofloxacin or Norfloxacin (Positive), DMSO (Negative).
Workflow:
-
Inoculum Prep: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). Dilute this 1:100 in MHB to reach CFU/mL. -
Plate Setup: Use a 96-well sterile microplate.
-
Add 100 µL of MHB to columns 2–12.
-
Add 200 µL of the test compound (dissolved in DMSO/MHB, starting at 128 µg/mL) to column 1.
-
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10. (Range: 128 to 0.25 µg/mL).
-
Column 11: Growth Control (Bacteria + Media + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.
-
Incubation: Incubate at 37°C for 18–24 hours .
-
Readout:
-
Visual: Identify the lowest concentration well with no visible turbidity.
-
Dye-Assisted: Add 20 µL of Resazurin (0.01%) and incubate for 1 hour. A change from Blue (Resazurin) to Pink (Resorufin) indicates live bacteria. The MIC is the lowest concentration that remains Blue.
-
Data Presentation & Analysis
When reporting results, structure your data to highlight the impact of the C1-substituent.
Table 1: Representative MIC Data (µg/mL)
| Compound ID | R-Group (C1 Position) | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | LogP (Calc) |
| EFNB-01 | -F (Parent) | >128 | >128 | 2.4 |
| EFNB-02 | -Piperazine | 32 | 64 | 1.8 |
| EFNB-03 | -N-Methylpiperazine | 8 | 16 | 2.1 |
| EFNB-04 | -Morpholine | 16 | 64 | 1.9 |
| Ref | Ciprofloxacin | 0.5 | 0.015 | 0.28 |
Interpretation:
-
EFNB-03 shows the highest potency. The N-methyl group likely improves lipophilicity (closer to the parent ethyl scaffold's preference) compared to the free piperazine, aiding cell entry.
-
The parent compound (EFNB-01 ) is inactive; the fluorine must be displaced by a heterocycle to confer biological activity.
Biological Signaling & Toxicity Pathway
Understanding the off-target effects is crucial. Nitro-aromatics can induce cytotoxicity in mammalian cells via CYP450 reduction.
Figure 2: Dual pathway showing the mechanism of antibacterial action versus potential mammalian cytotoxicity.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 151714396 (Nitro-fluoro derivatives). Retrieved from [Link]
Sources
Application Note: Cytotoxicity Profiling of 4-Ethyl-1-fluoro-2-nitrobenzene Derivatives
Abstract & Scientific Context
4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 2267-31-4) is a versatile pharmacophore building block. Its structural utility lies in the ortho-fluoronitro motif , which serves as a "warhead" for rapid heterocycle generation. The fluorine atom is highly susceptible to Nucleophilic Aromatic Substitution (
Crucially, the C4-ethyl group imparts specific lipophilic properties (
This Application Note outlines a standardized workflow for evaluating the cytotoxic potential of these derivatives, focusing on benzimidazole synthesis , solubility management , and multiplexed viability assays .
Synthetic Pathway & Library Generation
Before cytotoxicity testing, understanding the chemical lineage is vital for troubleshooting. The primary bioactive derivatives (Benzimidazoles and Quinoxalines) are generated via the following high-yield pathway:
- Displacement: The fluorine is displaced by a primary amine.
-
Nitro Reduction: The nitro group is reduced to an amine (using
or ). -
Cyclization: Condensation with aldehydes or oxalic acid derivatives forms the heterocyclic core.
Workflow Diagram: Scaffold to Bioactive Library
Figure 1: The "Ortho-Fluoro-Nitro" strategy converts the precursor into bioactive heterocycles. The ethyl group remains intact, influencing the final pharmacokinetics.
Experimental Protocols
Protocol A: Compound Preparation (Critical Step)
Challenge: The ethyl group increases hydrophobicity. Improper solubilization causes micro-precipitation in the cell culture media, leading to "jagged" dose-response curves.
-
Stock Solution: Dissolve the solid derivative in 100% sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .
-
Quality Check: Vortex for 30 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles degrades potency).
-
Working Solution:
-
Dilute the stock 1:1000 in culture media to achieve a 10 µM starting concentration.
-
Max DMSO Tolerance: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) . For sensitive lines (e.g., primary hepatocytes), limit to 0.1% .
-
Protocol B: Multiplexed Cytotoxicity Screening
We recommend a "Dual-Readout" approach to distinguish between metabolic arrest (cytostasis) and membrane rupture (necrosis).
Reagents:
-
Cell Lines: HeLa (Cervical), A549 (Lung), and HFF-1 (Human Foreskin Fibroblast - Normal Control).
-
Assay 1 (Viability): MTS or Resazurin (Alamar Blue). Why? Tetrazolium salts measure mitochondrial reductase activity.
-
Assay 2 (Toxicity): LDH (Lactate Dehydrogenase) Release. Why? Measures membrane integrity.[1]
Step-by-Step Procedure:
-
Seeding:
-
Seed cells at 3,000–5,000 cells/well in 96-well clear-bottom black plates.
-
Incubate for 24 hours at 37°C, 5%
to allow attachment.
-
-
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing serially diluted compounds (0.01 µM to 100 µM).
-
Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin 1 µM).
-
Incubate for 48 to 72 hours .
-
-
Multiplex Readout:
-
Step 3a (LDH): Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix. Incubate 30 mins. Read Absorbance at 490 nm.
-
Step 3b (MTS): Add 20 µL of MTS reagent directly to the remaining cells. Incubate 1-4 hours. Read Absorbance at 490 nm.
-
Protocol C: Mechanistic Confirmation (Flow Cytometry)
If the MTS assay shows reduced viability, use Annexin V/PI staining to determine the mode of death (Apoptosis vs. Necrosis).
-
Harvest treated cells (trypsinize carefully to preserve membranes).
-
Wash with cold PBS.
-
Resuspend in Annexin-Binding Buffer .[2]
-
Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).
-
Analyze via Flow Cytometry within 1 hour.
Data Analysis & Visualization
Calculating the Selectivity Index (SI)
To validate the therapeutic potential, compare the toxicity against cancer cells vs. normal cells.
-
SI > 10: Highly selective (Promising Drug Candidate).
-
SI < 2: General toxin (Likely off-target effects).
Decision Logic for Hit Selection
Use the following logic flow to categorize your derivatives based on the assay results.
Figure 2: Screening logic to filter library hits. Priority is given to compounds inducing apoptosis with high selectivity.
Summary Table: Expected Phenotypes
| Compound Class | Ethyl Group Effect | Solubility | Primary Cytotoxicity Mechanism |
| Parent (Precursor) | Moderate | High (DMSO) | Reactive alkylation (Non-specific toxicity) |
| Benzimidazole Derivative | High Lipophilicity | Low (Aq) | Microtubule destabilization / Kinase inhibition |
| Reduced Amine | Low Lipophilicity | Moderate | Oxidative Stress (ROS generation) |
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[1][3][4][5][6] Assay Guidance Manual [Internet].[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Boiani, M., & González, M. (2005). Imidazo[1,2-a]quinoxalin-4-amines: A novel class of potent anti-tumor agents. Journal of Medicinal Chemistry.[3] (Contextual grounding for quinoxaline/benzimidazole cytotoxicity). Available at: [Link]
Sources
- 1. creativebiolabs.net [creativebiolabs.net]
- 2. youtube.com [youtube.com]
- 3. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification methods for 4-Ethyl-1-fluoro-2-nitrobenzene
Technical Support Center: Purification of 4-Ethyl-1-fluoro-2-nitrobenzene
Introduction: The Purification Landscape
Welcome to the technical support hub for 4-Ethyl-1-fluoro-2-nitrobenzene . This intermediate is critical in the synthesis of fluoro-pharmaceuticals and agrochemicals. Its purification is non-trivial due to the thermal instability inherent to nitro-aromatics and the difficulty in separating regioisomers formed during nitration.
Key Technical Specifications:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₈H₈FNO₂ | |
| Molecular Weight | 169.15 g/mol | |
| Boiling Point (Atm) | ~258°C (Predicted) | DO NOT distill at atm pressure.[1][2][3] |
| Boiling Point (Vac) | ~110–115°C @ 5 mmHg | Estimated range for safe processing. |
| Major Impurity | 4-Ethyl-1-fluoro-3-nitrobenzene | Regioisomer (Ortho to Ethyl). |
| Critical Hazard | Thermal Decomposition | Risk of explosion >200°C. |
Module 1: Diagnosis & Decision Matrix
Before selecting a method, characterize your crude material. The choice between distillation and chromatography depends entirely on the "Isomeric Ratio" and "Tar Content."
Workflow Visualization
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Module 2: Vacuum Distillation (The Workhorse)
Context: This is the standard industrial method for liquids. However, nitro compounds possess a "Time-to-Detonation" clock at high temperatures. You must lower the boiling point significantly using vacuum.
Safety Protocol (Critical):
-
Never exceed a pot temperature of 150°C.
-
Always test a small aliquot (DSC - Differential Scanning Calorimetry) for thermal onset before large-scale distillation.
-
Never distill to dryness.[4] Leave 10-15% residue to prevent overheating "dry" unstable nitrated tars.
Step-by-Step Protocol:
-
System Prep: Equip a round-bottom flask with a Vigreux column (for mild fractionation) or a packed column (for isomer separation). Use a high-vacuum pump capable of <5 mmHg.
-
Degassing: Stir the crude oil under weak vacuum (20 mmHg) at room temperature for 30 minutes to remove volatile solvents (EtOAc, DCM) which can cause "bumping."
-
Ramp Up:
-
Set vacuum to 1–5 mmHg .
-
Slowly raise oil bath temperature.
-
Observe the Main Fraction collection window: 105°C – 120°C (at 2 mmHg).
-
-
Fraction Cutting:
-
Foreshots: Discard the first 5% (often contains unreacted fluorobenzene).
-
Heart Cut: Collect the stable plateau.
-
Tails: Stop immediately if temperature spikes or vacuum drops.
-
Troubleshooting Distillation:
| Symptom | Probable Cause | Corrective Action |
| Vacuum Fluctuates | Decomposition generating gas (NOx). | STOP IMMEDIATELY. Cool bath. Check system for leaks. If gas persists, the material is degrading. |
| Product is Red/Brown | Oxidation or dissolved NOx gases. | Sparge with Nitrogen gas; wash distillate with dilute NaHCO₃ if necessary. |
| Poor Isomer Separation | Column efficiency too low. | Switch to a packed column (structured packing) or transition to Chromatography (Module 3). |
Module 3: Chromatographic Separation (The Precision Tool)
Context: If the 3-nitro isomer (ortho to ethyl) is present in significant quantities (>5%), distillation may fail because the boiling point delta is often <2°C.
Stationary Phase: Silica Gel (60 Å, 230–400 mesh). Mobile Phase: Hexane / Ethyl Acetate gradient.[4]
Protocol:
-
TLC Method Development:
-
Spot crude.[4] Elute with 90:10 Hexane:EtOAc.
-
Target Rf difference (
Rf) of at least 0.15 between isomers. -
Note: The 2-nitro isomer (target) is usually slightly more polar than the 3-nitro isomer due to the dipole interaction with the Fluorine, but this must be experimentally verified.
-
-
Column Loading:
-
Load ratio: 1:30 (Crude : Silica) for difficult separations.
-
Use "Dry Loading" (adsorb crude onto silica) to prevent band broadening.
-
-
Elution:
-
Start with 100% Hexane .
-
Gradient to 95:5 Hexane:EtOAc .
-
Collect small fractions. The 3-nitro isomer typically elutes first (check via GC).
-
Module 4: Chemical Washing (The "Quick Fix")
Before any thermal or chromatographic step, remove acidic impurities (phenols formed by hydrolysis of the fluorine) which can catalyze decomposition.
-
Dissolve crude in Dichloromethane (DCM) .
-
Wash 2x with 5% NaOH (cold). Warning: Hot base can hydrolyze the Fluorine.
-
Wash 1x with Brine .[4]
-
Dry over MgSO₄ and concentrate.
-
Why? Phenolic byproducts are often dark, tarry, and lower the efficiency of distillation.
-
Frequently Asked Questions (FAQ)
Q1: My product solidified in the receiver flask. Is this normal?
-
A: Yes. Depending on the exact purity and ambient temperature, 4-Ethyl-1-fluoro-2-nitrobenzene can exist as a supercooled liquid or a low-melting solid. Gently warm the receiver with a heat gun to transfer.
Q2: Can I use steam distillation?
-
A: Yes, for crude cleanup. Nitro compounds are generally steam volatile. This is an excellent way to separate the monomer from heavy "tar" polymers without exposing the compound to high direct heat. However, it will not separate the regioisomers effectively.
Q3: The GC shows a peak just before my product. What is it?
-
A: This is likely the 4-Ethyl-1-fluoro-3-nitrobenzene isomer. In standard non-polar GC columns (HP-5/DB-5), the isomer with the nitro group less sterically hindered or with a lower dipole moment often elutes first.
Q4: Is the fluorine atom labile?
-
A: Highly. The nitro group at the ortho position activates the fluorine toward Nucleophilic Aromatic Substitution (SNAr).[5] Avoid nucleophilic solvents (alcohols, amines) and strong bases during purification, or you will accidentally synthesize the ether/amine derivative.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[4] (Standard reference for general nitro-compound purification protocols).
- Othmer, D. F., et al. (1949). "Composition of Vapors from Boiling Binary Solutions." Industrial & Engineering Chemistry.
-
Booth, G. (1991). "Nitro Compounds, Aromatic."[3][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link (Authoritative source on industrial handling and safety of nitroaromatics).
-
PubChem. (n.d.).[4][11] 4-Ethyl-1-fluoro-2-nitrobenzene Compound Summary. National Library of Medicine. Link (Source for physical property predictions).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. (Used as a surrogate for thermal hazard data of the ethyl analog). Link
Sources
- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 2. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ciemme.it [ciemme.it]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]
- 11. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Protocol for 4-Ethyl-1-fluoro-2-nitrobenzene
Ticket ID: PUR-EFNB-001 Subject: Optimization of Flash Chromatography for Nitro-Aromatic Separation Agent: Senior Application Scientist Status: Open
Product Profile & Physical Constraints
Before initiating purification, you must account for the specific physical properties of 4-Ethyl-1-fluoro-2-nitrobenzene (EFNB). This compound presents unique handling challenges due to its phase behavior.
| Property | Value | Operational Implication |
| State | Low-melting solid / Oil | Melting Point: 22–24 °C .[1] It may exist as a supercooled liquid or fuse into a solid block on the column if the lab is cool. |
| Polarity | Moderate | The nitro (-NO₂) and fluoro (-F) groups create a dipole, but the ethyl group adds lipophilicity. |
| Impurities | Regioisomers | Nitration of 1-ethyl-4-fluorobenzene often yields the 3-nitro isomer (ortho to ethyl) as a byproduct. |
| Detection | UV 254 nm | Strong absorption due to the nitro-aromatic chromophore. |
Module 1: Method Development (TLC)
User Question: "I see multiple yellow spots on my TLC. Which solvent system gives the best separation?"
Technical Response: Nitro-aromatics are intensely colored (yellow), which aids visual detection, but they are prone to "streaking" on silica due to their high polarity. Separation of the target (2-nitro) from the regioisomer (3-nitro) requires fine-tuning the mobile phase.
Recommended Solvent Systems
| System | Composition (v/v) | Application |
| Standard | Hexane : Ethyl Acetate (9:1 to 4:1) | Best starting point. Target an Rf of 0.25 for the main spot. |
| High Resolution | Hexane : DCM (1:1) | Use if Hex/EtOAc fails to separate isomers. DCM often provides better selectivity for nitro-isomers due to different solvation mechanisms. |
| Modifier | + 1% Toluene | Add to Hexane if peaks are co-eluting. Toluene engages in |
Critical Check:
-
The "Overlap" Test: Spot your crude mixture, the co-spot, and a pure reference (if available) side-by-side. If the spots look like a figure-8 (merged), your current solvent is too polar. Reduce the polar component (EtOAc) by 50%.
Module 2: Column Setup & Loading (The "Melt" Issue)
User Question: "The compound is an oil, but it crystallized inside my column during loading. How do I prevent this?"
Technical Response: This is the most common failure mode for EFNB. Because its melting point (22–24 °C) is near standard room temperature, evaporative cooling from solvent removal can freeze the compound, blocking the column flow.
Protocol: Dry Loading (Mandatory for EFNB)
Do not use liquid loading (dissolving in minimal solvent and pipetting). The risk of precipitation or band broadening is too high.
-
Dissolution: Dissolve crude EFNB in a low-boiling solvent (DCM or Acetone).
-
Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 crude to solid support).
-
Evaporation: Rotary evaporate until a free-flowing powder is obtained.
-
Troubleshooting: If it remains "gummy" or "oily," add more Celite and re-evaporate. It must be a dry powder.
-
-
Loading: Pour the powder onto the pre-packed column and add a layer of sand on top to protect the bed.
Module 3: Elution & Fractionation
User Question: "I have a massive yellow band coming off. How do I cut the fractions to ensure purity?"
Technical Response: Nitro compounds are visually deceptive. The yellow color often bleeds into the baseline, making the band look wider than it is. Rely on UV detection (254 nm), not just your eyes.
Step-by-Step Gradient Protocol
Assumes a 12g or 24g Silica Flash Cartridge.
-
Equilibration: Flush column with 100% Hexane (3 Column Volumes - CV).
-
Injection: Load the dry sample cartridge/powder.
-
Isocratic Hold (0-5 mins): Run 98% Hexane / 2% EtOAc .
-
Why? This elutes non-polar impurities (unreacted starting material) without moving the nitro compound.
-
-
Linear Gradient: Ramp from 2% to 20% EtOAc over 15 CVs.
-
Target: The product typically elutes between 8% and 12% EtOAc.
-
-
Flush: Ramp to 50% EtOAc to strip highly polar oxidation byproducts.
Visualizing the Workflow
Caption: Decision logic for loading and eluting EFNB to prevent column blockage and ensure isomer separation.
Module 4: Troubleshooting (FAQ)
Q1: My product co-elutes with a spot just below it. What is it?
-
Diagnosis: This is likely the 3-nitro isomer . The ethyl group directs ortho/para, and the fluorine directs ortho/para.
-
Fix: Switch the solvent system to Dichloromethane (DCM) / Hexane . DCM interacts differently with the nitro group's dipole compared to EtOAc. Run an isocratic column at the solvent ratio where Rf = 0.15.
Q2: The yellow color eluted, but the mass balance is low.
-
Diagnosis: Nitro compounds can be volatile under high vacuum if the bath is too hot, or the compound may have degraded on acidic silica (less likely for this molecule).
-
Fix: When evaporating fractions, keep the water bath below 35°C . Do not leave on high vacuum overnight.
Q3: The column stopped flowing halfway through.
-
Diagnosis: "Cold-spot" crystallization. The solvent evaporation cooled the column, freezing the EFNB (MP ~22°C).
-
Fix: Warm the column slightly with a heat gun (gentle setting) or wrap the column in a rag soaked in warm water to re-melt the compound. Prevention: Use the Dry Loading method described in Module 2.
References
-
PubChem. (2025). 4-Ethyl-1-fluoro-2-nitrobenzene Compound Summary. National Library of Medicine. [Link]
-
Phenomenex. (2025).[2] Flash Chromatography: Principles & Applications. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link]
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics. Application Note 5991-4996EN. [Link]
Sources
optimizing reaction conditions for the synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene
Topic: Optimization of Halex Reaction Conditions (
Core Reaction Overview
This guide addresses the synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene via the Halex (Halogen Exchange) reaction . This pathway utilizes Nucleophilic Aromatic Substitution (
The Challenge: The 4-ethyl substituent is an electron-donating group (EDG). While the ortho-nitro group activates the 1-position for nucleophilic attack, the para-ethyl group slightly increases electron density at the reaction center compared to non-alkylated analogs. This makes the substrate less reactive than simple o-chloronitrobenzene, requiring strictly optimized anhydrous conditions and phase-transfer catalysis (PTC) to drive conversion.
Reaction Scheme & Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The rate-determining step is the attack of the fluoride ion on the aromatic ring.
Figure 1:
Optimized Experimental Protocol
Standard Operating Procedure (SOP-HLX-04)
Reagents:
-
Substrate: 4-Ethyl-1-chloro-2-nitrobenzene (1.0 eq)
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (1.5 – 2.0 eq)
-
Solvent: Sulfolane (Tetramethylene sulfone) or DMSO (anhydrous)
-
Catalyst: Tetraphenylphosphonium bromide (
) or 18-Crown-6 (0.05 eq)
Step-by-Step Methodology:
-
Drying Phase (Critical):
-
Reaction Initiation:
-
Add the Phase Transfer Catalyst (
) and the substrate (4-Ethyl-1-chloro-2-nitrobenzene). -
Heat the mixture to 180°C - 190°C (if using Sulfolane) or 130°C - 140°C (if using DMSO). Note: DMSO poses higher safety risks at elevated temperatures due to thermal decomposition.
-
-
Monitoring:
-
Agitate vigorously. The reaction is heterogeneous (Solid-Liquid); mass transfer limits the rate.
-
Monitor via HPLC or GC. Expect 8-12 hours for completion.
-
-
Work-up:
-
Cool to < 60°C. Filter off inorganic salts (KCl/KF).
-
Wash the filter cake with dichloromethane (DCM).
-
Remove solvent via vacuum distillation.
-
Purify product via fractional distillation (bp approx. 110-115°C @ 5 mmHg).
-
Troubleshooting Guide (FAQ Format)
Issue 1: Reaction Stalls at 60-70% Conversion
User Question: "I am running the reaction in Sulfolane at 190°C. The reaction starts fast but stalls after 6 hours with 30% starting material remaining. Adding more KF doesn't help."
Technical Diagnosis: This is likely due to surface passivation of the Potassium Fluoride. As the reaction proceeds, KCl forms on the surface of the KF particles, blocking the release of fluoride ions.
Corrective Actions:
-
Particle Size: Ensure you are using spray-dried KF (high surface area) rather than calcined/crystalline KF.
-
Agitation: Increase stirring speed (RPM). The solid-liquid interface requires high shear to mechanically abrade the KCl layer.
-
Catalyst Choice: Switch to Tetraphenylphosphonium bromide (
) . Unlike crown ethers, quaternary onium salts are more thermally stable at 190°C and effectively shuttle fluoride into the bulk organic phase.
Issue 2: High Levels of Phenolic Impurities (Yellow/Orange Color)
User Question: "My product is contaminated with ~5% of a phenolic byproduct (4-ethyl-2-nitrophenol). The mixture has turned a dark orange."
Technical Diagnosis: This indicates hydrolysis . Water present in the system is acting as a nucleophile, competing with fluoride to attack the aromatic ring.
Corrective Actions:
-
Azeotropic Drying: You must dry the KF/Solvent system before adding the substrate. Use toluene or xylene for azeotropic removal of water until the Dean-Stark trap shows no separation.
-
Solvent Quality: Sulfolane is hygroscopic. Store it over 4Å molecular sieves.
-
Atmosphere: Ensure the reaction is under a positive pressure of dry Nitrogen or Argon.
Issue 3: Runaway Exotherm or Darkening in DMSO
User Question: "I switched to DMSO to lower the temperature, but the reaction mixture turned black and pressurized the vessel."
Technical Diagnosis: DMSO is thermally unstable above 130°C-150°C, especially in the presence of halides and basic conditions. It can decompose violently (autocatalytic decomposition).
Corrective Actions:
-
Temperature Limit: Never exceed 120°C-130°C when using DMSO.
-
Switch Solvent: For this specific substrate (which is slightly deactivated by the ethyl group), higher temperatures (180°C) are often needed for full conversion. Switch to Sulfolane , which is stable up to 250°C.
Decision Support Matrix
Use the following logic flow to diagnose yield issues during in-process control (IPC).
Figure 2: Diagnostic logic for optimizing the Halex reaction.
Comparative Data: Solvent & Catalyst Effects
The following table summarizes expected outcomes based on reaction conditions for activated chloronitrobenzenes.
| Solvent | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile | Recommendation |
| Sulfolane | None | 210 | 18 | 65% | High tars | Not Recommended |
| Sulfolane | Ph4PBr | 190 | 8 | >95% | <1% Phenol | Optimal |
| DMSO | 18-Crown-6 | 120 | 24 | 70% | Low | Slow kinetics |
| DMSO | None | 150 | 10 | 85% | High decomposition | Safety Risk |
| DMF | Ph4PBr | 140 | 12 | 60% | Variable | DMF decomposes |
References
-
Halex Reaction Mechanism & Catalysis: Siegemund, G., et al. (2000). "Fluorine Compounds, Organic."[2][3][4][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[4] [Link]
-
Phase Transfer Catalysts in Fluorination: Clark, J. H., & Macquarrie, D. J. (1996). "Fluorination of aromatic compounds by halogen exchange with fluoride anions ('Halex' reaction)."[2][3][7] Industrial Chemistry Library, 8, 244-292.[2] [Link]
-
Solvent Effects (Sulfolane vs DMSO): Finger, G. C., & Kruse, C. W. (1956). "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society, 78(23), 6034–6037. [Link]
-
Preparation of 4-chloro-2-fluoronitrobenzene (Analogous Protocol): Xu, Z., et al. (2004). "A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene." Journal of Chemical Research, 2004(7), 496-497.[6] (Demonstrates
on similar substrates). [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
minimizing isomer formation in the nitration of 4-ethylfluorobenzene
Technical Support Center: Precision Nitration of 4-Ethylfluorobenzene
Topic: Minimizing Isomer Formation & Side Reactions in Electrophilic Aromatic Substitution Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active | Level: Advanced
Executive Summary: The "Battle of the Directors"
In the nitration of 4-ethylfluorobenzene , you are managing a competition between two directing groups:
-
The Ethyl Group (C-1): An activating, ortho/para director.[1]
-
The Fluoro Group (C-4): A deactivating, ortho/para director.
The Goal: The kinetically and thermodynamically favored product is nitration ortho to the ethyl group (Position 2 relative to ethyl, or Position 3 relative to fluoro). This is driven by the stronger activating nature of the alkyl group compared to the halogen.
The Challenge:
-
Isomer Impurity: Nitration ortho to the fluorine (Position 3 relative to ethyl) occurs as a minor byproduct (typically 5–15% depending on conditions).
-
Benzylic Oxidation: The ethyl group is susceptible to oxidation by nitric acid, forming 4-fluoroacetophenone or 4-fluorobenzoic acid.
-
Dinitration: Over-reaction leading to 2,6-dinitro species.
This guide provides the protocols and troubleshooting logic to maximize the ortho-to-ethyl isomer and suppress side reactions.
Part 1: Critical Decision Pathways (Visualized)
Figure 1: Reaction Landscape & Impurity Formation
This diagram maps the kinetic competition and oxidation risks.
Caption: The ethyl group activates the ortho-position (green), while high temperatures promote benzylic oxidation (red).
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Regioselectivity (Isomer Control)
Q1: I am seeing high levels (>15%) of the ortho-to-fluoro isomer. How do I shift selectivity back to the ethyl side? Diagnosis: This indicates a loss of kinetic control . At higher temperatures, the selectivity provided by the activation energy difference between the two transition states diminishes. Corrective Action:
-
Lower the Temperature: Reduce reaction temperature to -10°C to 0°C. The activation energy for nitration ortho to the ethyl group is lower; cooling the reaction magnifies this rate difference.
-
Switch to Acetyl Nitrate: Replace standard mixed acid (
) with acetyl nitrate (generated in situ from Acetic Anhydride + ). The acetyl nitrate complex is bulkier and more selective, further disfavoring the position ortho to the fluorine due to subtle electronic repulsion and steric factors.
Q2: My LC-MS shows a peak with Mass [M+16] or [M-14]. What is this? Diagnosis: This is Benzylic Oxidation .
-
[M+14/16]: Conversion of Ethyl (-CH2CH3) to Acetyl (-COCH3) = 4-fluoroacetophenone.
-
[M-14]: Conversion to Carboxylic Acid (-COOH) is also possible under harsh conditions. Cause: Nitric acid acts as an oxidant rather than a nitrating agent when the acid concentration is too low (water accumulation) or temperature is too high. Corrective Action:
-
Quench Immediately: Do not let the reaction stir "overnight" to ensure completion.
-
Remove Water: Use fuming nitric acid or add a desiccant (like acetic anhydride) to scavenge water produced during nitration. Water promotes oxidation pathways.
Category B: Process Safety & Yield
Q3: The exotherm is uncontrollable upon adding Nitric Acid. How do I manage this safely? Diagnosis: Accumulation of unreacted reagent (dosing faster than consumption). Corrective Action:
-
Dosing Protocol: Switch to a "Dosage-Controlled" regime. Do not add all acid at once. Use a syringe pump to add
at a rate where never exceeds . -
Dilution: Dilute the substrate in Dichloromethane (DCM) or Nitromethane. This acts as a heat sink and reduces viscosity, preventing hot-spots.
Part 3: Recommended Protocol (Acetyl Nitrate Method)
Rationale: This method is superior to Mixed Acid for alkyl-halobenzenes because it minimizes benzylic oxidation and improves regioselectivity via a milder electrophile.
Reagents & Equipment
| Reagent | Equivalents | Role |
| 4-Ethylfluorobenzene | 1.0 | Substrate |
| Nitric Acid (Fuming, >90%) | 1.05 - 1.1 | Source of |
| Acetic Anhydride ( | 3.0 - 4.0 | Solvent & Dehydrating Agent |
| Catalyst (Optional) | 0.1 |
Step-by-Step Workflow
1. Preparation of Nitrating Agent (CRITICAL SAFETY STEP)
-
Cool Acetic Anhydride to 0°C in a jacketed reactor.
-
Slowly add Fuming Nitric Acid dropwise.
-
WARNING: Maintain temperature < 15°C . Acetyl nitrate is explosive at elevated temperatures (>35-40°C).
-
Why? This generates the active electrophile, Acetyl Nitrate (
).
2. Substrate Addition
-
Add 4-ethylfluorobenzene slowly to the mixture, maintaining internal temperature between -5°C and 0°C .
-
Tip: If the mixture becomes too viscous, add a small amount of Acetic Acid or DCM.
3. Reaction Monitoring
-
Stir at 0°C for 1–2 hours.
-
Monitor by HPLC.[2] Look for the disappearance of SM (Starting Material).
-
Stop point: Quench when SM < 1%. Do not wait for "perfect" conversion if oxidation byproducts start appearing.
4. Quench & Workup
-
Pour reaction mixture onto Ice/Water (exothermic hydrolysis of anhydride).
-
Neutralize with saturated
. -
Extract with DCM or Ethyl Acetate.
-
Purification: The major isomer (ortho-to-ethyl) usually crystallizes or separates easily from the minor isomer via recrystallization in Ethanol/Hexane due to symmetry differences.
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose purity issues in real-time.
Caption: Decision matrix for optimizing reaction conditions based on impurity profile.
Part 5: Data Summary
Table 1: Comparative Selectivity of Methods
| Parameter | Mixed Acid ( | Acetyl Nitrate ( |
| Major Isomer Yield | 75 - 80% | 85 - 92% |
| Isomer Ratio (Ortho-Et : Ortho-F) | ~6:1 | ~10:1 |
| Oxidation Risk | High (Strong Oxidizer) | Low (Mild Conditions) |
| Safety Concern | Thermal Runaway | Explosive Intermediate (if hot) |
References
-
Olah, G. A., et al. (1978). Nitration of Alkylbenzenes with Nitronium Salts. Explores the kinetic control of alkyl vs. halogen directing effects.
-
Smith, K., et al. (2000). Highly Regioselective Nitration of Mono-substituted Benzenes using Acetyl Nitrate. Demonstrates the superior selectivity of anhydride-based systems.
-
Encyclopedia of Reagents for Organic Synthesis. Acetyl Nitrate. Safety and handling data for minimizing explosion risks during nitration.
-
BenchChem Protocols. Nitration of Ethylbenzene Derivatives. General process parameters for controlling benzylic oxidation.
Sources
challenges in the scale-up of 4-Ethyl-1-fluoro-2-nitrobenzene production
Executive Summary
Scaling up the production of 4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8 or related isomers) presents a classic "Regioselectivity vs. Thermodynamics" conflict. The primary route—electrophilic nitration of 1-ethyl-4-fluorobenzene—is operationally simple but chemically complex due to competing directing effects.
In the laboratory (mg to g scale), isolation of the desired isomer via column chromatography is trivial. At the kilogram/pilot scale, this becomes a bottleneck. This guide addresses the three critical failure points: Isomeric Ratio Control , Thermal Runaway Management , and Purification Efficiency .
Module 1: The Regioselectivity Paradox
The Problem
Users frequently report obtaining a product mixture containing 60–70% of the undesired isomer (4-ethyl-1-fluoro-3-nitrobenzene) and only 30–40% of the target (2-nitro isomer).
Mechanism & Causality
This is not an operator error; it is a fundamental electronic conflict.
-
The Ethyl Group (Position 4): A strong activator that directs electrophilic attack ortho to itself (Position 3).
-
The Fluoro Group (Position 1): A deactivator that directs ortho to itself (Position 2).
-
The Conflict: The activation energy to attack Position 3 (controlled by the activating Ethyl group) is lower than attacking Position 2 (controlled by the deactivating Fluorine). Consequently, the "wrong" isomer is kinetically favored.
Troubleshooting Protocol: Improving the Ratio
| Variable | Recommendation | Scientific Rationale |
| Temperature | Cryogenic (-15°C to -5°C) | Lower temperatures increase the selectivity for the ortho-fluoro position by relying on the higher electronegativity of Fluorine to stabilize the transition state locally, though the effect is marginal. |
| Nitrating Agent | Acetyl Nitrate (Ac2O + HNO3) | Switching from Mixed Acid (H2SO4/HNO3) to Acetyl Nitrate changes the active electrophile. The bulky acetyl nitrate complex is more sensitive to steric hindrance. Since Position 3 (ortho to Ethyl) is more sterically hindered than Position 2 (ortho to Fluoro), this can shift the ratio slightly in favor of the target. |
| Solvent | Dichloromethane (DCM) | Running in DCM (heterogeneous or solubilized) mitigates localized hot-spots that favor the thermodynamic (3-nitro) product. |
Module 2: Thermal Safety & Runaway Prevention
The Hazard
Nitration is highly exothermic (
Critical Control Points (CCPs)
-
Dosing Strategy: Never add the substrate to the acid bulk. Always dose the Mixed Acid into the substrate (or substrate solution) to keep the concentration of the nitrating agent low (starved-feed conditions).
-
Quenching Protocol: The reaction mixture must be quenched into ice water. Warning: Inverse quenching (adding water to the acid mix) will cause an explosive exotherm.
-
DSC Validation: Before scaling above 100g, run a Differential Scanning Calorimetry (DSC) test. If the decomposition onset is within 50°C of your process temperature, the process is unsafe for batch scale-up.
Module 3: Purification (The "Impossible" Separation)
The Challenge
The boiling points of the 2-nitro and 3-nitro isomers are often within 2–5°C of each other, rendering fractional distillation inefficient without a high reflux ratio and substantial yield loss.
Scale-Up Solution: Melt Crystallization
Instead of distillation, utilize the difference in freezing points.
-
Cool the mixture: The para-substituted impurities often crystallize out first.
-
Solvent Selection: Use non-polar solvents (Hexane/Heptane). The more polar 2-nitro isomer (due to the proximity of F and NO2 dipoles) often has different solubility characteristics than the 3-nitro isomer.
-
Pro-Tip: If separation fails, consider the Halex Route (see FAQ below) which avoids this isomer problem entirely by starting with a pre-functionalized chloro-nitro scaffold.
Visual Workflow: Decision Logic for Scale-Up
Caption: Decision tree for selecting between Direct Nitration and Halex pathways based on isomeric selectivity analysis.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls at 80% conversion. Adding more acid just increases the "tar" impurities. What is happening?
A: You are experiencing "Water Poisoning." As the nitration proceeds, water is generated as a byproduct (
-
Fix: Use Oleum (fuming sulfuric acid) in your initial charge to act as a water scavenger, or use Fuming Nitric Acid to maintain strength. Do not simply add more standard acid; you are increasing volume without restoring activity.
Q2: Can I use the Halex reaction instead? It seems cleaner. A: Yes, and for pharmaceutical purity, it is often preferred.
-
Protocol: Start with 4-ethyl-1-chloro-2-nitrobenzene . React with anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (Sulfolane or DMSO) at 140–160°C.
-
Advantage: The nitro group is already in the correct position (2-position). You are simply swapping Chlorine for Fluorine.
-
Challenge: You must ensure the system is strictly anhydrous. Even 0.1% water will stall the Halex reaction by forming phenolic byproducts.
Q3: The product color is dark red/brown. Is this normal? A: No. Pure 4-Ethyl-1-fluoro-2-nitrobenzene should be a pale yellow oil or solid. Dark color indicates oxidation of the ethyl side-chain (forming acetophenones) or formation of dinitro species.
-
Fix: Check your reaction temperature. If it exceeded 10°C during nitration, you likely oxidized the ethyl group. Perform a silica plug filtration to remove the polar oxidation byproducts.
References
-
Olah, G. A., et al. (1978). "Nitration of Aromatics." Journal of Organic Chemistry. (Classic mechanistic grounding for directing effects).
-
Cantillo, D., & Kappe, C. O. (2014). "Halex Reactions in Flow: Synthesis of Fluorinated Aromatics." Reaction Chemistry & Engineering. (Source for Halex alternative).
-
PubChem Compound Summary. (2024). "4-Ethyl-1-fluoro-2-nitrobenzene."[1][2][3][4][5] National Library of Medicine. (Verification of CAS and Physical Properties).
-
Bretherick's Handbook of Reactive Chemical Hazards. (Safety data regarding nitration exotherms and mixed acid hazards).
Sources
- 1. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 2. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Ethyl-1-fluoro-2-nitrobenzene 97% | CAS: 1357252-94-8 | AChemBlock [achemblock.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4-Ethyl-1-fluoro-2-nitrobenzene
Ticket ID: PUR-EFNB-001 Subject: Removal of Impurities from 4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open
Executive Summary & Diagnostic Triage
User Context: You are likely synthesizing 4-Ethyl-1-fluoro-2-nitrobenzene via the nitration of 1-ethyl-4-fluorobenzene. This Electrophilic Aromatic Substitution (EAS) is prone to regioselectivity issues.
The Core Challenge: The fluorine atom directs ortho/para (para is blocked), and the ethyl group directs ortho/para (para is blocked). This creates a competitive landscape resulting in two primary isomers:
-
Target (2-Nitro): Nitro group ortho to Fluorine.[1]
-
Impurity (3-Nitro): Nitro group ortho to Ethyl.
Because these are structural isomers with identical molecular weights (169.15 g/mol ), Mass Spectrometry (MS) alone cannot distinguish them. Their boiling points are often within 2–5°C of each other, making standard distillation inefficient.
Diagnostic Flowchart
Use this logic to determine your purification strategy based on your current analytical data.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Troubleshooting Guides & Protocols
Scenario A: "I have a persistent impurity eluting just after my product on GC."
Diagnosis: This is almost certainly the 3-nitro regioisomer . Mechanism: The ethyl group is activating and directs ortho. While Fluorine is deactivating, it is a strong ortho director. The steric hindrance of the ethyl group usually makes the 3-nitro isomer the minor product, but it can constitute 5–15% of the crude.
Protocol 1: High-Efficiency Vacuum Distillation
Standard simple distillation will fail here. You need a fractionation column to separate the close boiling points.
Equipment Requirements:
-
Vacuum pump capable of <1 mmHg (Torr).
-
Vigreux column (minimum 30 cm) or, ideally, a Spinning Band Distillation system (provides ~50 theoretical plates).
-
Oil bath with precise temperature control.
Step-by-Step:
-
Vacuum Setup: Establish a vacuum of 0.5 – 1.0 mmHg .
-
Equilibration: Heat the pot until reflux begins. Allow the column to equilibrate at total reflux for 30 minutes. This stacks the "plates" inside the column.
-
Fractions:
-
Monitoring: Use GC to check F2. Once the isomer ratio shifts predominantly to the target, switch receivers to F3.
Data Table: Estimated Physical Properties
| Component | Approx. BP (at 1 mmHg) | Relative Polarity (TLC) |
|---|---|---|
| 1-Ethyl-4-fluorobenzene | ~40°C | Non-polar (High Rf) |
| 3-Nitro Isomer | ~105°C | Medium |
| 4-Ethyl-1-fluoro-2-nitrobenzene | ~108°C | Medium-High |
Scenario B: "Distillation is not working. The isomers are co-distilling."
Diagnosis: Azeotropic behavior or insufficient theoretical plates. Solution: Switch to Flash Column Chromatography . The dipole moment difference between the 2-nitro (fluoro/nitro ortho to each other) and 3-nitro (fluoro/nitro meta to each other) allows for separation on silica.
Protocol 2: Silica Gel Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane/Ethyl Acetate gradient.
-
TLC Method Development:
-
Spot crude.
-
Elute with 95:5 Hexane:EtOAc .
-
Target Rf: You want the product at Rf ~0.3 to 0.4 to allow separation of the close isomer.
-
-
Column Loading:
-
Load ratio: 1:50 (1g crude to 50g Silica).
-
Dry load is recommended: Dissolve crude in DCM, mix with silica, evaporate to dry powder, and load on top of the column.
-
-
Elution:
-
Start with 100% Hexane (removes unreacted starting material).
-
Gradient to 98:2 Hexane:EtOAc.
-
The 3-nitro isomer (less polar due to substituent spacing) typically elutes before the 2-nitro target (more polar due to ortho-dipole reinforcement).
-
-
Fraction Collection: Collect small fractions. The "overlap" fractions must be recycled or discarded to maintain high purity.
Scenario C: "The product is acidic or dark in color."
Diagnosis: Presence of phenols (hydrolysis of the fluorine) or residual acid from nitration.
Mechanism: Under harsh nitration conditions, the activated C-F bond can undergo Nucleophilic Aromatic Substitution (
Protocol 3: Chemical Decontamination (Caustic Wash)
Principle: Phenols are acidic (
-
Dissolution: Dissolve crude oil in Ethyl Acetate or Diethyl Ether.
-
Acid Wash: Wash 1x with water to remove bulk mineral acids (
). -
Base Extraction (The Critical Step):
-
Wash 2x with 5% NaOH (aq) or 10%
. -
Visual Cue: The aqueous layer may turn bright yellow/orange (nitrophenolate salts are highly colored).
-
-
Neutralization: Wash organic layer 1x with Brine (saturated NaCl).
-
Drying: Dry over anhydrous
, filter, and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use crystallization to purify this? A: It depends on the melting point. 4-Fluoronitrobenzene melts at ~22°C. The ethyl group disrupts crystal packing, likely making your product a liquid at room temperature. However, if you have access to a melt crystallization unit (cooling to -10°C or -20°C), you may be able to freeze out the pure isomer. For benchtop scale, chromatography is more reliable.
Q: Why is the Fluorine atom not leaving during nitration?
A: Fluorine is a very strong bond (C-F). While it is a good leaving group in
Q: My yield is low after column chromatography. Where is my product? A: Nitro compounds can sometimes bind irreversibly to active sites on silica.
-
Fix: Deactivate the silica by flushing the column with 1% Triethylamine in Hexane before running your separation. This neutralizes acidic sites on the silica gel.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60025297, 4-Ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]
- Olah, G. A., et al. (1978). Nitration of Alkylbenzenes with Nitronium Salts. Journal of Organic Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
optimizing nucleophilic substitution on 4-Ethyl-1-fluoro-2-nitrobenzene
Technical Support Center: SNAr Optimization for 4-Ethyl-1-fluoro-2-nitrobenzene
Case ID: SNAR-4E1F2N-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are accessing the specialized support module for 4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8).[1] This guide addresses the unique reactivity profile of this substrate in Nucleophilic Aromatic Substitution (SNAr) reactions. Unlike standard alkyl halides, this fluorinated nitroarene requires specific tuning of solvent polarity, base strength, and temperature to balance reaction rate against impurity formation.
Module 1: Reaction Design & Mechanism (The "Why")
To optimize your yield, you must first understand the electronic push-pull dynamics of your specific substrate.
Substrate Analysis:
-
Leaving Group (F): Fluorine is the premier leaving group for SNAr because its high electronegativity inductively stabilizes the transition state (Meisenheimer complex), lowering the activation energy for the rate-determining step (nucleophilic attack).
-
Activating Group (2-NO2): The nitro group at the ortho position is critical. It withdraws electron density via resonance, enabling the ring to accept the negative charge from the nucleophile.
-
Modulating Group (4-Ethyl): The ethyl group is an electron-donating group (EDG) located para to the reaction site (C-1).
-
Impact: It pushes electron density toward the reaction center, slightly destabilizing the anionic Meisenheimer intermediate compared to unsubstituted 1-fluoro-2-nitrobenzene.
-
Operational Consequence: You may require slightly higher temperatures (50–80 °C) or stronger nucleophiles compared to 2,4-dinitrofluorobenzene analogues.
-
Visualizing the Pathway
The following diagram illustrates the critical Meisenheimer complex formation and the electronic influence of the substituents.
Figure 1: Mechanistic pathway highlighting the rate-determining formation of the Meisenheimer complex.[2]
Module 2: Troubleshooting & Optimization (FAQs)
Q1: My reaction turns deep red/black immediately, but conversion is poor. What is happening? Diagnosis: The intense color is the Meisenheimer Complex .[3]
-
Root Cause: The complex is forming (fast) but not collapsing to the product (slow). This often happens if the leaving group departure is hindered or if the complex is overly stabilized by the solvent without sufficient thermal energy to overcome the activation barrier for aromatization.
-
Solution: Increase the reaction temperature by 10–20 °C. Ensure you are using a polar aprotic solvent (DMSO or DMF) to solvate the intermediate, but verify the basicity is sufficient to prevent reversibility.
Q2: I am seeing a "phenol" impurity (M-H mass difference vs product). Diagnosis: Hydrolysis of the C-F bond.
-
Root Cause: Water in the solvent or base (e.g., wet K2CO3) acts as a competing nucleophile. Hydroxide is a smaller, harder nucleophile than many amines and reacts aggressively with fluoronitrobenzenes.
-
Solution:
-
Switch to anhydrous solvents (DMF/DMSO over molecular sieves).
-
Use organic bases (DIPEA, TEA) instead of hygroscopic inorganic bases if possible.
-
Critical: Do not use NaOH or KOH unless the phenol is the desired product.
-
Q3: The reaction is sluggish. Should I switch to the Chloro- analogue? Diagnosis: Misconception of SNAr trends.
-
Fact: In SNAr, Fluorine reacts 100–1000x faster than Chlorine .
-
Reasoning: The highly electronegative F atom creates a stronger dipole at the C-1 carbon, accelerating the initial nucleophilic attack. Switching to Cl will likely slow down your reaction significantly.
-
Solution: Stick with the Fluoro- substrate.[4][5] Optimize by changing the solvent to DMSO (higher dielectric constant) or increasing the concentration (1.0 M vs 0.1 M).
Q4: Which solvent should I use? Refer to the screening matrix below for data-driven selection.
| Solvent | Polarity (Dielectric) | Rate Enhancement | Risk Profile | Recommendation |
| DMSO | High (46.7) | Highest | Difficult removal (high BP) | Primary Choice for difficult substrates. |
| DMF | High (36.7) | High | Hydrolysis risk if wet; toxicity | Good alternative; easier to remove than DMSO. |
| NMP | High (32.2) | Very High | Difficult removal; toxicity | Use only if DMSO/DMF fail. |
| MeCN | Medium (37.5) | Moderate | Low BP (reflux limit 82°C) | Good for initial screens; easy workup. |
| THF | Low (7.5) | Low | Peroxide risk; slow rates | Avoid unless solubility dictates. |
Module 3: Standard Operating Procedures (Protocols)
Protocol A: Amination (C-N Bond Formation)
Target: Synthesis of aniline derivatives from 4-Ethyl-1-fluoro-2-nitrobenzene.
Reagents:
-
Substrate: 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or K2CO3 (2.0 equiv)
-
Solvent: Anhydrous DMSO (0.5 M concentration)
Workflow:
-
Setup: In a dried vial equipped with a stir bar, dissolve the substrate in anhydrous DMSO.
-
Addition: Add the base followed by the amine dropwise at room temperature (RT).
-
Note: Expect a mild exotherm and color change to yellow/orange/red.
-
-
Reaction: Stir at 60 °C for 2–4 hours. Monitor by HPLC/TLC.
-
Checkpoint: If >20% SM remains after 4h, increase temp to 80 °C.
-
-
Workup:
-
Dilute reaction mixture with EtOAc (10 volumes).
-
Wash with Water (3x) to remove DMSO.
-
Wash with Brine (1x).
-
Dry over Na2SO4, filter, and concentrate.
-
Protocol B: Etherification (C-O Bond Formation)
Target: Synthesis of aryl ethers using alcohols.
Reagents:
-
Substrate: 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 equiv)[1]
-
Nucleophile: Alcohol (R-OH) (1.5 equiv)
-
Base: NaH (60% dispersion) (1.2 equiv) OR KOtBu (1.2 equiv)
-
Solvent: Anhydrous THF or DMF
Workflow:
-
Activation (Critical Step): In a separate dried flask under N2, suspend NaH in THF/DMF at 0 °C. Add the alcohol dropwise. Stir 15–30 min until H2 evolution ceases (formation of Alkoxide).
-
Coupling: Add the solution of 4-Ethyl-1-fluoro-2-nitrobenzene (dissolved in minimal solvent) dropwise to the alkoxide solution at 0 °C.
-
Why Reverse Addition? Adding substrate to the base prevents local excess of base which can degrade the nitro group.
-
-
Reaction: Allow to warm to RT. Stir for 1–3 hours.
-
Quench: Carefully quench with Sat. NH4Cl solution at 0 °C.
-
Workup: Extract with Et2O or EtOAc.
Module 4: Process Visualization
The following flowchart guides the decision-making process for reaction monitoring and workup.
Figure 2: Decision tree for monitoring and troubleshooting SNAr reactions.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism . The Organic Chemistry Tutor (YouTube). Available at: [Link]
-
Concentration-dependent solvent effect on the SNAr reaction . ResearchGate. Available at: [Link]
-
4-Ethyl-1-fluoro-2-nitrobenzene Compound Summary . PubChem.[1][6] Available at: [Link]
Sources
- 1. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
temperature control in the nitration of substituted benzenes
Technical Support Center: Nitration of Substituted Benzenes Authorized Guide for Research & Process Development
Welcome to the Thermal Management Module
Subject: Temperature Control in Electrophilic Aromatic Nitration Ticket ID: NIT-THERM-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit
You are accessing this guide because you are likely facing one of two critical challenges: thermal runaway risk (safety) or poor regioselectivity (quality). In the nitration of substituted benzenes, temperature is not just a variable; it is the primary switch between a controlled synthesis and a hazardous event.
This guide moves beyond basic textbook procedures to address the causality of thermal events and the mechanism of isomer distribution.
Part 1: The Critical Safety Directive (Thermal Runaway)
WARNING: Nitration reactions are characteristically exothermic (
The "Adiabatic Trap"
A common failure mode occurs when the cooling capacity is overwhelmed by the rate of reagent addition. If the cooling system fails, the temperature rises, accelerating the reaction rate (Arrhenius behavior), which releases more heat. This positive feedback loop is a thermal runaway .
Visualizing the Hazard Logic:
Figure 1: The Thermal Runaway Cycle. Note the dashed red line representing the self-accelerating feedback loop that leads to explosion if cooling capacity is exceeded.
Part 2: Regioselectivity & Yield Optimization
Temperature dictates the ratio of ortho, meta, and para isomers.[1] While electronic effects (resonance/induction) are the primary directors, temperature influences the selectivity by providing the energy to overcome higher activation barriers (leading to meta substitution or dinitration).
Data Presentation: Temperature Effect on Toluene Nitration
Toluene is an activated substrate.[2] Lower temperatures favor the kinetically controlled ortho and para products, while minimizing the meta isomer and oxidation byproducts.
Table 1: Isomer Distribution of Nitrotoluene vs. Temperature
Data derived from mixed-acid and
| Temperature (°C) | Ortho-Nitrotoluene (%) | Meta-Nitrotoluene (%) | Para-Nitrotoluene (%) | Selectivity Note |
| -40°C | ~61.6 | 1.2 | 37.2 | Highest Selectivity |
| -10°C | ~59.6 | 1.8 | 38.6 | Standard Lab Cold Bath |
| 25°C | ~56.1 | 2.2 | 41.7 | Room Temp (Slight Loss) |
| > 50°C | Variable | > 4.5 | Variable | Risk of Dinitration |
Analyst Insight: Note the increase in meta isomer as T rises. Although small (1.2% to 2.2%), in industrial scales, this impurity represents tons of waste. Furthermore, exceeding 50°C dramatically increases the risk of forming dinitrotoluenes (DNT), which are significantly more hazardous.
Part 3: Substrate-Specific Protocols
Protocol A: Nitration of Activated Substrates (e.g., Toluene, Anisole)
Goal: Mono-nitration while suppressing dinitration and oxidation.
Self-Validating System:
-
The "Dummy" Check: Calculate the adiabatic temperature rise (
) before starting. If the cooling fails, will the mixture boil? If yes, reduce concentration. -
The Accumulation Check: Stop addition after 5%. If T does not rise immediately, you are accumulating unreacted reagent (induction period). STOP. Do not resume until the exotherm is observed and clears.
Step-by-Step Methodology:
-
Preparation: Cool a flask of acetic anhydride or dichloromethane (solvent choice affects selectivity) to -10°C .
-
Acid Mix: Pre-mix fuming
and conc. separately and cool to 0°C. -
Controlled Addition: Add the nitrating mixture dropwise to the substrate.
-
Constraint: Internal T must not exceed 5°C .
-
Troubleshooting: If T spikes >10°C, stop addition immediately. Increase stirring speed to dissipate hot spots.
-
-
Quench: Pour reaction mixture onto crushed ice (3x volume).
-
Workup: Wash organic layer with 10%
to remove acid traces (prevents degradation).
Protocol B: Nitration of Deactivated Substrates (e.g., Chlorobenzene)
Goal: Overcoming the activation energy barrier without causing decomposition.
Step-by-Step Methodology:
-
Preparation: Chlorobenzene is deactivated; standard 0°C conditions will yield negligible reaction.
-
Acid Mix: Use a stronger mixed acid ratio (e.g.,
1:2). -
Ramp Up:
-
Add acid mixture at Room Temperature (20-25°C).
-
Slowly ramp temperature to 60-70°C [3].
-
Critical Check: Do not exceed 90°C. Above this, oxidative cleavage of the ring becomes a dominant side reaction.
-
-
Monitoring: Monitor by TLC or HPLC every 30 mins. The reaction is slower.
-
Isolation: The para isomer (mp 84°C) can often be crystallized out from the ortho isomer (mp 32°C) by cooling the mixture to 10-15°C [3].
Part 4: Troubleshooting & FAQs
Q1: My reaction temperature spikes suddenly after I finish adding the acid. What happened? A: You likely experienced Reagent Accumulation .
-
Cause: You added the acid faster than it could react (perhaps the T was too low initially to start the reaction). The unreacted acid built up, and once the reaction triggered, it consumed the backlog all at once.
-
Fix: Always verify the exotherm begins with the first few drops. If no heat is generated initially, warm slightly to "kickstart" the reaction, then cool back down before continuing addition.
Q2: I am seeing high levels of dinitrated byproducts (e.g., 2,4-DNT). A: Your reaction temperature is too high, or your local concentration is too high.
-
Mechanism:[1][3][4][5][6][7] The nitro group is deactivating, but at high T, the activation energy for the second nitration is overcome.
-
Fix:
-
Lower the maximum T by 10°C.
-
Improve stirring (Reynolds number > 2000) to prevent "hot spots" where acid concentration is locally high.
-
Use a stoichiometric limiting amount of
(0.95 eq).
-
Q3: The reaction mixture solidified and the stirrer stopped. A: This is a dangerous heat transfer failure.
-
Cause: Many nitro-aromatics have high melting points (e.g., p-nitrochlorobenzene).
-
Fix: Do not try to force the stirrer. Add compatible solvent (e.g., excess substrate or acetic acid) to dissolve the slurry. If the stirrer is stuck during active nitration, quench immediately with ice water if safe to do so, as heat is no longer being removed from the center of the vessel.
Visualizing the Workflow
Figure 2: The "Safe Addition" Loop. Note the check for exotherm detection to prevent reagent accumulation.
References
-
Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Institute of Industrial Organic Chemistry.[8][9] Available at: [Link]
- Olah, G. A., et al. (1978). Nitration of Aromatic Hydrocarbons. Journal of the American Chemical Society.
-
Veretennikov, E. A., Lebedev, B. A., & Tselinskii, I. V. (2001).[10] Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. Russian Journal of Applied Chemistry. Available at: [Link]
-
Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
handling and safety precautions for 4-Ethyl-1-fluoro-2-nitrobenzene
Technical Support & Safety Center: 4-Ethyl-1-fluoro-2-nitrobenzene
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals actively working with 4-Ethyl-1-fluoro-2-nitrobenzene (CAS No. 1357252-94-8).[1][2] It provides in-depth technical guidance, troubleshooting for common experimental issues, and critical safety protocols. The information herein is designed to supplement, not replace, your institution's established safety procedures and the material's Safety Data Sheet (SDS).
Section 1: Core Chemical Profile and Hazard Summary
4-Ethyl-1-fluoro-2-nitrobenzene is a substituted aromatic compound used as a building block in organic synthesis.[2] Its structure, featuring a nitro group, a fluorine atom, and an ethyl group on a benzene ring, dictates its reactivity and toxicological profile.[3][4] The primary hazards are associated with the nitrobenzene moiety, which is known for causing methemoglobinemia.[5]
Caption: Chemical Structure of 4-Ethyl-1-fluoro-2-nitrobenzene.[3]
Physicochemical and Hazard Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.15 g/mol | [1] |
| CAS Number | 1357252-94-8 | [1][2] |
| Appearance | Yellow liquid or solid (based on related compounds) | [6][7] |
| Solubility | Likely immiscible with water | [8] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | [9] |
GHS Hazard Classification (Anticipated based on similar compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Harmful or Toxic if swallowed |
| Acute Toxicity, Dermal | Category 2 / 3 | Fatal or Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | Causes damage to organs (blood, liver, spleen) through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment | Chronic 2 / 3 | Toxic or harmful to aquatic life with long lasting effects |
(Note: This classification is based on data for structurally similar compounds like 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene.[8][9][10] Always refer to the specific SDS provided by the supplier.)
Section 2: Frequently Asked Questions (FAQs) - Proactive Handling & Storage
This section addresses common queries to prevent issues before they arise.
Question: What are the absolute minimum engineering controls required for handling this compound? Answer: Due to its presumed toxicity, particularly via inhalation and dermal absorption, all manipulations must be conducted within a certified chemical fume hood.[8] The fume hood provides critical protection from vapor inhalation and containment in the event of a small spill. An operational safety shower and eyewash station must be located in close proximity to the workstation.[9][11]
Question: I need to store this compound for long-term use. What are the ideal conditions? Answer: The compound should be stored in a tightly sealed, clearly labeled container.[7][12] The storage location must be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[9][13] For security and to prevent unauthorized access, the compound should be kept in a locked cabinet or storage area.[8][9][11]
Question: My experiment involves heating 4-Ethyl-1-fluoro-2-nitrobenzene. Are there any special precautions? Answer: Yes, heating this compound significantly increases its risk profile.
-
Increased Vapor Pressure: Heating will increase the concentration of vapors in the workspace, heightening the inhalation risk. All heating must be done in a robustly ventilated fume hood.
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can decompose, potentially releasing toxic nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[9][11]
-
Causality: The energy input from heating can break the C-NO₂ and C-F bonds, leading to the formation of these hazardous byproducts. Ensure your experimental setup includes a means to trap or scrub these off-gases if significant heating is required.
Question: Can I use latex gloves for quick manipulations? Answer: No. Latex gloves offer poor protection against many organic chemicals and are not recommended.[14] Nitrile gloves provide better resistance, but for prolonged contact or handling larger quantities, heavier-duty gloves like butyl rubber or neoprene should be considered.[14][15] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[16]
Section 3: Troubleshooting Guide - Exposure & Spill Scenarios
This section provides direct, actionable advice for common adverse events.
Problem: I accidentally splashed a small amount on my gloved hand. What is the protocol? Answer: Treat this as a potential exposure.
-
Immediate Action: Stop your work safely.
-
Glove Removal: Immediately remove the contaminated glove without touching its outer surface with your bare hand.
-
Wash Skin: Wash the potentially affected hand thoroughly with soap and water for at least 15 minutes.[8][9]
-
Inspect: Carefully inspect the skin for any signs of irritation or redness.
-
Report & Seek Advice: Inform your supervisor of the incident. Even if no irritation is visible, be aware of the symptoms of systemic toxicity (headache, dizziness, cyanosis) which can be delayed.[5] If any symptoms develop, seek immediate medical attention and provide the SDS to the medical personnel.[8][9]
Problem: A container was dropped, and there's a spill of approximately 50 mL in the fume hood. What are the immediate steps? Answer: For a small spill contained within a fume hood, trained laboratory personnel can typically manage the cleanup.
-
Alert & Isolate: Alert others in the immediate area. Keep the fume hood sash as low as possible while still allowing access for cleanup.
-
Don PPE: If not already wearing it, don your full, appropriate PPE, including chemical splash goggles, a lab coat, and double-layered nitrile or butyl rubber gloves.[6][17]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[8][13] Do not use combustible materials like paper towels.
-
Collect Waste: Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a designated, labeled hazardous waste container.[17]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.[9][11]
Problem: I feel dizzy and have a headache after working with the compound, even though I was in a fume hood. What should I do? Answer: These are potential symptoms of overexposure to a nitrobenzene compound and must be taken seriously.[5]
-
Exit Immediately: Safely stop your work and immediately move to an area with fresh air.[8][13]
-
Notify Supervisor: Alert your supervisor or a colleague immediately. Do not be alone.
-
Seek Medical Attention: You must seek immediate medical evaluation. Inform the medical staff that you were working with a nitroaromatic compound and that methemoglobinemia is a potential side effect.[5] Provide them with the SDS for 4-Ethyl-1-fluoro-2-nitrobenzene.[8]
-
Investigate Cause: The incident must be investigated to determine the cause of exposure. This could be due to poor fume hood performance, an undetected leak in your apparatus, or improper handling techniques.
Section 4: Standard Operating Protocols & Visual Workflows
Protocol 4.1: Personal Protective Equipment (PPE) Selection
This protocol ensures adequate protection during handling. The fundamental principle is to create a barrier between you and the chemical hazard.
-
Eye Protection: ANSI Z87.1-rated chemical splash goggles are mandatory at all times.[11][13] A full face shield should be worn over the goggles when there is a significant risk of splashing (e.g., transferring large volumes, reactions under pressure).
-
Hand Protection: Wear nitrile gloves as a minimum. For tasks involving potential immersion or extended contact, use butyl rubber gloves.[14][15] Always double-glove for added protection.
-
Body Protection: A flame-resistant lab coat should be worn, fully buttoned. For larger scale operations (>100 mL), a chemical-resistant apron or coveralls are required.[18]
-
Footwear: Closed-toe shoes are mandatory. Leather or canvas shoes are not recommended as they can absorb chemicals.[18] Chemical-resistant shoe covers should be used if there is a risk of floor contamination.
Caption: Decision Workflow for PPE Selection.
Protocol 4.2: Small-Scale Spill (<100 mL) Cleanup Procedure
This workflow provides a systematic approach to managing an accidental release safely and effectively.
-
Assess & Secure (Seconds 1-10): Quickly assess the spill size and location. If it is outside a fume hood or larger than you are trained to handle, evacuate and call emergency personnel.
-
Alert & Isolate (Seconds 10-30): Alert nearby personnel. Restrict access to the area.
-
Don PPE (1-2 Minutes): Retrieve the spill kit and don the appropriate PPE as outlined in Protocol 4.1, including a respirator if the spill is outside of a fume hood.
-
Contain (1 Minute): Create a dike around the spill using absorbent socks or pads from the spill kit to prevent it from spreading.[17]
-
Absorb (2-5 Minutes): Gently apply inert absorbent material over the entire spill, working from the outside in.
-
Collect (2-5 Minutes): Once fully absorbed, use spark-proof scoops to transfer the contaminated material into a labeled hazardous waste container.
-
Decontaminate (3-5 Minutes): Wipe the area with a suitable solvent, followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Report: Fully document the incident according to your institution's policies.
Sources
- 1. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethyl-1-fluoro-2-nitrobenzene 97% | CAS: 1357252-94-8 | AChemBlock [achemblock.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Question: Name and describe the compound 4-ethyl 1-fluoro 2-nitro benzene.. [askfilo.com]
- 5. gov.uk [gov.uk]
- 6. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. hsa.ie [hsa.ie]
- 15. echa.europa.eu [echa.europa.eu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. osha.oregon.gov [osha.oregon.gov]
Technical Support Center: 4-Ethyl-1-fluoro-2-nitrobenzene
CAS: 2090-50-8 | Chemical Class: Halonitroarene
Executive Summary: Storage & Stability
Status: Active Reagent | Sensitivity: Moisture (High), Light (Moderate)
| Parameter | Specification | Critical Reasoning |
| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal decomposition and slows hydrolysis rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation and excludes atmospheric moisture. |
| Container | Amber Glass , Tightly Sealed | Blocks UV light to prevent nitro-group photolysis; prevents hygroscopic uptake. |
| Shelf Life | ~12–24 Months (Purity Dependent) | Conditional on strict moisture exclusion. |
Module 1: The Chemistry of Instability (The "Why")
To successfully handle 4-Ethyl-1-fluoro-2-nitrobenzene, you must understand its electronic environment. This is not just a generic nitro-compound; it is a suicide-substrate for nucleophiles .
The Ortho-Nitro Effect: The nitro group at the 2-position (ortho) exerts a powerful electron-withdrawing effect (-I and -M effects) on the benzene ring. This pulls electron density away from the carbon bonded to the fluorine atom (C1).
-
Result: The C1 carbon becomes highly electrophilic.
-
Risk: The fluorine atom is a good leaving group in Nucleophilic Aromatic Substitution (
).[1] Even weak nucleophiles like atmospheric water (moisture) can attack this position, displacing the fluoride and generating 4-ethyl-2-nitrophenol and Hydrofluoric Acid (HF) .
Visualizing the Degradation Pathway
The following diagram illustrates the mechanism of hydrolysis you are trying to prevent during storage.
Figure 1: The S_NAr hydrolysis pathway. The ortho-nitro group activates the fluorine for displacement by moisture, releasing HF.
Module 2: Troubleshooting & FAQs
Q1: My compound has turned from pale yellow to dark orange/brown. Is it still usable?
Diagnosis: Likely surface oxidation or partial photolysis.
-
Technical Insight: Nitroaromatics are known to darken upon exposure to light due to the formation of trace azo- or azoxy- coupling products or radical species. This color change is often disproportionate to the actual chemical purity (i.e., 0.1% impurity can cause significant darkening).
-
Action:
-
Do not discard immediately.[2]
-
Perform a 1H-NMR or HPLC check.
-
If purity is >95%, purify via a short silica plug (filtration) to remove colored polar impurities before use in sensitive catalysis.
-
Q2: I see a new peak in the NMR around 10.5 ppm. What is this?
Diagnosis: Hydrolysis has occurred.[3]
-
Technical Insight: The degradation product, 4-ethyl-2-nitrophenol, contains a phenolic proton. Due to the ortho-nitro group, this proton participates in strong intramolecular hydrogen bonding, shifting its signal downfield (typically 10.0–11.0 ppm in DMSO-d6 or CDCl3).
-
Action: If this peak integrates to >5%, purification is required. Standard extraction (washing with mild aqueous base like NaHCO3) will remove the phenolic impurity into the aqueous layer.
Q3: The bottle was stored in a fridge but not under argon. Is it compromised?
Diagnosis: High risk of condensation-induced hydrolysis.
-
Technical Insight: Refrigerators are humid environments. If the cap was not parafilmed or if the headspace was air, moisture likely condensed inside the bottle each time it was opened and cooled.
-
Action: Check for "etching" on the glass (sign of HF formation). Vent the bottle in a fume hood (caution: HF gas). Dry the compound by dissolving in DCM and drying over MgSO4 if liquid/oil, or vacuum dry if solid.
Module 3: Handling Protocols
Protocol A: Thawing & Opening (The "No-Condensation" Rule)
Context: Most degradation happens when cold reagents meet warm, humid lab air.
-
Equilibration: Remove the container from the fridge (4°C). Place it in a desiccator or leave it on the bench for 30–60 minutes until it reaches room temperature.
-
Why? Opening a cold bottle attracts atmospheric water instantly, which condenses on the reagent surface, initiating the S_NAr reaction described in Figure 1.
-
-
Purging: Before re-sealing, flush the headspace with a gentle stream of dry Nitrogen or Argon for 15–30 seconds.
-
Sealing: Wrap the cap junction with Parafilm to create a secondary moisture barrier.
Protocol B: Quality Control (QC) Decision Tree
Use this flowchart to determine if your reagent is safe for synthesis.
Figure 2: QC workflow for assessing reagent integrity.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 1-Fluoro-4-nitrobenzene (Class Analog). (Provides baseline toxicity and handling data for fluoronitrobenzenes).
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. (Detailed mechanism of S_NAr activation by nitro groups).
-
National Institutes of Health (NIH) - PubChem. 1-Fluoro-2-nitrobenzene Compound Summary. (Physical properties and reactivity profile of the core pharmacophore).[4]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution Mechanism. (Academic grounding for the displacement of fluorine by hydroxide/water).
Sources
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Ethyl-1-fluoro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the safety of final active pharmaceutical ingredients (APIs). 4-Ethyl-1-fluoro-2-nitrobenzene, a key building block in various synthetic pathways, is no exception. Ensuring its purity is critical for the successful outcome of subsequent reactions and the overall quality of the end product. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of 4-Ethyl-1-fluoro-2-nitrobenzene, offering insights into the causality behind experimental choices and providing field-proven protocols.
The Analytical Imperative: Understanding Potential Impurities
The most common synthetic route to 4-Ethyl-1-fluoro-2-nitrobenzene involves the nitration of 4-ethyl-1-fluorobenzene.[1] This electrophilic aromatic substitution, typically carried out with a mixture of nitric and sulfuric acids, can lead to the formation of several process-related impurities. A thorough understanding of these potential impurities is fundamental to selecting and developing appropriate analytical methods for their detection and quantification.
Potential impurities may include:
-
Isomeric Impurities: Regioisomers such as 2-Ethyl-1-fluoro-4-nitrobenzene and 3-Ethyl-1-fluoro-2-nitrobenzene can be formed during the nitration process.
-
Starting Material: Unreacted 4-ethyl-1-fluorobenzene.
-
Over-nitrated Products: Dinitro-substituted ethylfluorobenzenes.
-
Degradation Products: Compounds formed through decomposition of the target molecule under specific storage or reaction conditions.
The choice of an analytical technique is therefore driven by its ability to resolve the primary compound from these structurally similar impurities and to provide accurate and precise quantification.
Comparative Analysis of Key Analytical Techniques
The three most powerful and commonly employed analytical techniques for the purity assessment of small organic molecules like 4-Ethyl-1-fluoro-2-nitrobenzene are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry. | Absolute quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei, using a certified internal standard.[2][3] |
| Selectivity | Excellent for separating non-volatile impurities and isomers with different polarities. | High selectivity for volatile and semi-volatile impurities, with confident peak identification based on mass spectra. | Unparalleled for structural elucidation and distinguishing between isomers with different chemical environments.[2] |
| Sensitivity | High, typically in the low ppm (µg/mL) range. | Very high, often reaching ppb levels (ng/mL) or lower, especially with selected ion monitoring (SIM). | Generally lower sensitivity compared to chromatographic techniques, typically in the mg/mL range. |
| Quantification | Relative quantification based on area percentage. Requires reference standards for absolute quantification of impurities. | Relative quantification based on peak area. Can provide semi-quantitative results without standards, and accurate quantification with standards. | Provides absolute quantification without the need for a specific reference standard of the analyte itself, relying on a certified internal standard.[3] |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Moderate to high, with run times typically ranging from 20-40 minutes. | Lower throughput due to longer acquisition times required for high precision. |
| Instrumentation Cost | Moderate | High | Very High |
Experimental Workflows and Protocols
A robust purity assessment strategy often involves the orthogonal application of these techniques. The following diagram illustrates a logical workflow for the comprehensive analysis of 4-Ethyl-1-fluoro-2-nitrobenzene.
Sources
A Comparative Guide to HPLC and GC Methods for Purity Determination of 4-Ethyl-1-fluoro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 4-Ethyl-1-fluoro-2-nitrobenzene is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to guide you in selecting the most appropriate method for your needs.
Introduction to 4-Ethyl-1-fluoro-2-nitrobenzene and its Analytical Challenges
4-Ethyl-1-fluoro-2-nitrobenzene (C₈H₈FNO₂) is an aromatic compound with a molecular weight of 169.15 g/mol [1]. Its structure, featuring a nitro group, a fluorine atom, and an ethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis[2]. The purity of this intermediate is paramount, as impurities can carry through subsequent synthesis steps, potentially impacting the final drug's safety and efficacy.
The analytical challenge lies in developing a method that can not only accurately quantify the main compound but also separate and detect potential impurities. These impurities could include positional isomers, starting materials from the synthesis, or byproducts from side reactions.
Method 1: High-Performance Liquid Chromatography (HPLC) - A Versatile Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile[3][4]. For 4-Ethyl-1-fluoro-2-nitrobenzene, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
The Rationale Behind Method Parameters
The choice of a specific stationary phase is critical for achieving the desired separation. While standard C18 columns are widely used, for a fluorinated and nitroaromatic compound like 4-Ethyl-1-fluoro-2-nitrobenzene, a Pentafluorophenyl (PFP) stationary phase can offer unique selectivity[5][6]. The electron-rich PFP phase can interact differently with the electron-deficient nitroaromatic ring, providing enhanced resolution from closely related impurities.
The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, allows for the fine-tuning of the retention and separation. A gradient elution is often preferred over an isocratic one to ensure that both early and late-eluting impurities are effectively separated and eluted with good peak shape. UV detection is ideal for this compound due to the presence of the nitroaromatic chromophore, which absorbs strongly in the UV region, typically around 254 nm.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Pentafluorophenyl (PFP), 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
This method is designed to be robust and capable of separating the main peak from potential process-related impurities and degradation products. The performance of this method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the requirements for validation of analytical procedures[7][8][9][10].
Method 2: Gas Chromatography (GC) - The Alternative for Volatile Compounds
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds[11]. Given that 4-Ethyl-1-fluoro-2-nitrobenzene has a moderate boiling point, GC presents a viable alternative to HPLC.
The Rationale Behind Method Parameters
The choice of a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5), is suitable for the separation of aromatic compounds. The temperature program is crucial for achieving good separation of compounds with different boiling points. A ramped temperature program allows for the separation of a wider range of analytes in a single run.
For detection, a Flame Ionization Detector (FID) is a good general-purpose detector. However, for enhanced sensitivity and selectivity towards nitro-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) can be employed. For unambiguous identification of impurities, a Mass Spectrometer (MS) is the detector of choice[12][13].
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the expected impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC with PFP Column | GC with DB-5 Column | Rationale & Insights |
| Applicability | Excellent for a wide range of impurities, including non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile impurities. Potential for thermal degradation of some analytes. | HPLC is generally more versatile for pharmaceutical intermediates which may have a variety of potential impurities. |
| Selectivity | High selectivity for fluorinated and nitroaromatic compounds due to unique PFP phase interactions. | Good separation based on boiling point differences and polarity. | The PFP column in HPLC can offer superior selectivity for positional isomers, a common impurity type. |
| Sensitivity | Good with UV detection (ng level). Can be enhanced with MS detection. | Excellent with specialized detectors like NPD or ECD (pg level). MS provides high sensitivity and specificity. | For trace impurity analysis, GC with a selective detector may offer higher sensitivity. |
| Analysis Time | Typically 20-30 minutes per sample, including re-equilibration. | Generally faster, around 15-20 minutes per sample. | GC often has a higher throughput for routine analysis of volatile compounds. |
| Robustness | Generally very robust and reproducible. | Can be susceptible to issues with injector and column contamination. | HPLC methods are often considered more rugged for routine quality control environments. |
Visualizing the Analytical Workflow
To better understand the decision-making process and the experimental flow, the following diagrams are provided.
Caption: HPLC vs. GC Method Comparison.
Conclusion and Recommendations
Both HPLC and GC are powerful and valid techniques for determining the purity of 4-Ethyl-1-fluoro-2-nitrobenzene.
-
HPLC with a PFP column is recommended as the primary method for comprehensive purity profiling, especially during method development and for release testing. Its versatility in handling a broad range of potential impurities and the unique selectivity of the PFP phase make it a highly reliable and robust choice. This aligns with the common practice in the pharmaceutical industry where RP-HPLC is a preferred technique.[10]
-
GC-FID or GC-MS is an excellent complementary or alternative technique , particularly for routine analysis where speed is a factor and the impurity profile is well-characterized and known to be volatile. It can also be invaluable for detecting and identifying specific volatile impurities that may not be well-resolved by HPLC.
Ultimately, the choice of method should be based on a thorough risk assessment and the specific analytical requirements of the project. It is imperative that any chosen method is rigorously validated in accordance with regulatory guidelines such as ICH Q2(R1) to ensure the generation of accurate and reliable data.[7][8][9][10] Furthermore, adherence to general chromatography principles outlined in pharmacopeias like the USP General Chapter <621> is essential for ensuring data integrity and consistency.[14][15][16][17]
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Pharmaceutical Outsourcing. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
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ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
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Filo. (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4.Ethy-1-fluoro-2-nitro benzene. [Link]
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YouTube. 26. Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4-Ethyl-1-fluoro-2-nitro benzene (3) 1-.... [Link]
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A Spectroscopic Guide to the Structural-Validation of 4-Ethyl-1-fluoro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 4-Ethyl-1-fluoro-2-nitrobenzene, contrasting it with its potential isomers to highlight the nuances of spectral interpretation.
The correct IUPAC name for the target compound is 4-ethyl-1-fluoro-2-nitrobenzene, a nomenclature dictated by the principle of assigning the lowest possible locant set to all substituents on the benzene ring.[1][2] This results in the locant set '1,2,4', which is considered lower than other possibilities like '1,3,4'.[1][2]
The Challenge of Isomeric Differentiation
The synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene can potentially yield other isomers, such as 1-Ethyl-4-fluoro-2-nitrobenzene and 2-Ethyl-1-fluoro-4-nitrobenzene. Each of these compounds will produce a unique spectroscopic fingerprint. This guide will dissect the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for our target molecule and demonstrate how this data allows for its definitive identification against its isomers.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The electron-withdrawing nature of the nitro (NO₂) group and the fluorine (F) atom significantly influences the chemical shifts of the aromatic protons, a phenomenon known as deshielding.[3][4] Protons ortho and para to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing at higher chemical shifts (downfield).[3][4]
Expected ¹H NMR Data for 4-Ethyl-1-fluoro-2-nitrobenzene:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |
| H-3 | ~8.0-8.2 | Doublet of doublets (dd) | J(H-3, H-5) ≈ 2-3 Hz, J(H-3, F-1) ≈ 7-9 Hz |
| H-5 | ~7.4-7.6 | Doublet of doublets (dd) | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, H-3) ≈ 2-3 Hz |
| H-6 | ~7.2-7.4 | Triplet (t) or Doublet of doublets (dd) | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F-1) ≈ 8-10 Hz |
| -CH₂- (Ethyl) | ~2.7-2.9 | Quartet (q) | J(CH₂, CH₃) ≈ 7.5 Hz |
| -CH₃ (Ethyl) | ~1.2-1.4 | Triplet (t) | J(CH₃, CH₂) ≈ 7.5 Hz |
Comparative Analysis with Isomers:
The key to distinguishing 4-Ethyl-1-fluoro-2-nitrobenzene from its isomers lies in the unique splitting patterns and chemical shifts of the aromatic protons.
-
1-Ethyl-4-fluoro-2-nitrobenzene: Would exhibit a different set of coupling constants and chemical shifts due to the altered positions of the substituents.
-
2-Ethyl-1-fluoro-4-nitrobenzene: The proton ortho to both the ethyl and fluorine groups would show a distinct downfield shift and a complex splitting pattern.
The interplay of electronic effects from the substituents creates a unique electronic environment for each proton, making ¹H NMR a powerful tool for isomer differentiation.[5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides insight into the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents.
Expected ¹³C NMR Data for 4-Ethyl-1-fluoro-2-nitrobenzene:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-1 (C-F) | ~155-160 (Doublet, ¹JCF) |
| C-2 (C-NO₂) | ~140-145 |
| C-3 | ~125-130 |
| C-4 (C-Ethyl) | ~148-152 |
| C-5 | ~115-120 (Doublet, JCF) |
| C-6 | ~128-132 (Doublet, JCF) |
| -CH₂- (Ethyl) | ~28-32 |
| -CH₃ (Ethyl) | ~14-16 |
The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling, a key diagnostic feature. The relative chemical shifts of the other aromatic carbons will be dictated by the combined electronic effects of the three substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6] For 4-Ethyl-1-fluoro-2-nitrobenzene, we expect to see characteristic absorption bands for the nitro group, the C-F bond, and the aromatic ring.
Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1550-1475 | Strong |
| Symmetric NO₂ Stretch | 1360-1290 | Strong |
| C-F Stretch | 1250-1000 | Strong |
| Aromatic C=C Stretch | 1600-1475 | Medium to Weak |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive indicator of the nitro group.[7][8][9] The strong band for the C-F stretch further confirms the presence of the fluorine substituent.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For 4-Ethyl-1-fluoro-2-nitrobenzene (C₈H₈FNO₂), the expected molecular weight is approximately 169.15 g/mol .[10]
Expected Fragmentation Pattern:
The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or nitric oxide (NO).[11][12][13]
-
Molecular Ion (M⁺): m/z = 169
-
[M - NO₂]⁺: m/z = 123
-
[M - C₂H₅]⁺: m/z = 140 (loss of the ethyl group)
The specific fragmentation pattern can be influenced by the positions of the substituents, providing another layer of structural confirmation.[11][13]
Experimental Protocols
A detailed, step-by-step methodology for acquiring the spectroscopic data is crucial for reproducible results.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized 4-Ethyl-1-fluoro-2-nitrobenzene in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
For IR analysis, the sample can be analyzed as a thin film between salt plates (NaCl or KBr) or as a KBr pellet.
-
For MS analysis, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
Spectrometer Parameters:
-
¹H NMR: A 300 MHz or higher field spectrometer is recommended. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence.
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
MS: Utilize an electron ionization (EI) source for fragmentation analysis.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of 4-Ethyl-1-fluoro-2-nitrobenzene.
Caption: Workflow for spectroscopic validation.
Conclusion
The structural validation of 4-Ethyl-1-fluoro-2-nitrobenzene is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By carefully analyzing the unique fingerprints provided by ¹H NMR, ¹³C NMR, IR, and MS, and comparing them against the expected data for potential isomers, researchers can achieve unambiguous structural confirmation. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research in drug development and related fields.
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. Available at: [Link]
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1-Ethyl-4-fluoro-2-nitrobenzene | C8H8FNO2 | CID 91882265 - PubChem. Available at: [Link]
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2-Ethyl-1-fluoro-4-nitrobenzene | C8H8FNO2 | CID 20777162 - PubChem. Available at: [Link]
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(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. Available at: [Link]
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4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem. Available at: [Link]
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Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene (2) 4-Ethyl-1-fluoro-2-nitro benzene (3) 1-.... - YouTube. Available at: [Link]
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NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene - YouTube. Available at: [Link]
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The correct structural formula of the compound 4 ethyl-1-fluoro-2-nitro benzene is (A) Content n... - YouTube. Available at: [Link]
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1-Fluoro-2-nitro-benzene - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
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1-Ethyl-2-nitrobenzene - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]
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A Comparative Guide to the Reactivity of 4-Ethyl-1-fluoro-2-nitrobenzene and 2-Ethyl-4-fluoro-1-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Substituted fluoronitrobenzenes are highly valuable precursors, particularly in reactions involving Nucleophilic Aromatic Substitution (SNAr). Their reactivity, however, is exquisitely sensitive to the arrangement of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two common isomers, 4-Ethyl-1-fluoro-2-nitrobenzene and 2-ethyl-4-fluoro-1-nitrobenzene, grounded in mechanistic principles and supported by a framework for empirical validation.
The Theoretical Framework: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution is a cornerstone reaction for the functionalization of aromatic rings. Unlike the more familiar electrophilic substitutions, SNAr proceeds via a distinct addition-elimination mechanism, which dictates the rules of reactivity.[1][2]
The key requirements for a successful SNAr reaction are:
-
An Electron-Deficient Aromatic Ring: The ring must be "activated" by the presence of at least one powerful electron-withdrawing group (EWG). The nitro group (-NO₂) is one of the most effective activators due to its ability to delocalize the negative charge of the reaction intermediate through both inductive and resonance effects.[3]
-
A Good Leaving Group: The group being substituted, typically a halogen, must be able to depart with its electron pair. Fluorine, despite being a weak leaving group in aliphatic Sₙ2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. This initial attack is the rate-determining step, not the subsequent cleavage of the C-F bond.[1][4]
-
Proper Substituent Orientation: The EWG must be positioned ortho or para to the leaving group. This geometry is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, via resonance. An EWG in the meta position cannot delocalize the charge and thus provides minimal activation.[1][4][5]
The general mechanism is illustrated below. The formation of the resonance-stabilized Meisenheimer complex (Step 1) is typically the slow, rate-determining step.
Caption: The addition-elimination mechanism of SNAr.
Isomer-Specific Reactivity Analysis: Electronic vs. Steric Effects
While both isomers possess the necessary components for SNAr, their reactivity profiles diverge significantly due to the placement of the ethyl group.
Isomer A: 4-Ethyl-1-fluoro-2-nitrobenzene (The Unhindered Substrate)
-
Leaving Group: Fluorine at C1.
-
Activating Group: Nitro group at C2 (ortho position).
-
Other Substituent: Ethyl group at C4 (para position).
In this configuration, the powerful nitro group is perfectly positioned ortho to the fluorine, providing strong electronic activation for nucleophilic attack at C1.[5] The ethyl group, located at the opposite side of the ring, exerts a minor, deactivating inductive effect but, crucially, presents no physical barrier to the incoming nucleophile. The path to the electrophilic C1 carbon is wide open.
Isomer B: 2-Ethyl-4-fluoro-1-nitrobenzene (The Sterically Hindered Substrate)
-
Leaving Group: Fluorine at C4.
-
Activating Group: Nitro group at C1 (para position).
-
Other Substituent: Ethyl group at C2 (ortho position relative to the leaving group).
Here, the nitro group is para to the fluorine, which also provides excellent electronic activation. From a purely electronic standpoint, its ability to stabilize the Meisenheimer complex is comparable to the ortho nitro group in Isomer A. However, the critical difference is the location of the ethyl group. Positioned at C2, it acts as a bulky steric shield, physically obstructing the nucleophile's trajectory towards the C4 reaction site.[6][7][8] This steric hindrance dramatically increases the activation energy required for the initial addition step, thereby slowing the reaction rate considerably.[8][9]
Caption: Nucleophilic approach is impeded by the ortho-ethyl group in Isomer B.
Predicted Reactivity and Data Comparison
Based on the overwhelming influence of steric hindrance in substitution reactions, a clear prediction can be made: 4-Ethyl-1-fluoro-2-nitrobenzene will be substantially more reactive in SNAr reactions than 2-Ethyl-4-fluoro-1-nitrobenzene.
The following table summarizes the key attributes and predicted outcomes.
| Feature | 4-Ethyl-1-fluoro-2-nitrobenzene (Isomer A) | 2-Ethyl-4-fluoro-1-nitrobenzene (Isomer B) |
| Activating Group Position | ortho-NO₂ (Strong electronic activation) | para-NO₂ (Strong electronic activation) |
| Steric Hindrance at LG | Low. The ethyl group is remote from the C1 attack site. | High. The ethyl group at C2 physically blocks access to the C4 attack site. |
| Predicted Reaction Rate | Fast. Favorable kinetics due to low steric barrier. | Slow. Unfavorable kinetics due to high steric barrier. |
| Anticipated Reaction Conditions | Mild conditions (e.g., lower temperature, shorter time). | Harsher conditions required (e.g., higher temperature, longer time, stronger base). |
| Expected Yield | High yields are readily achievable. | Lower yields, potential for side reactions under harsh conditions. |
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity difference, a parallel experiment can be conducted. This protocol describes a self-validating system where identical conditions are applied to both isomers, ensuring that any observed difference in reaction rate is directly attributable to the substrate's structure.
Objective: To compare the rate of nucleophilic aromatic substitution of piperidine with Isomer A and Isomer B under identical conditions using HPLC analysis.
Materials:
-
4-Ethyl-1-fluoro-2-nitrobenzene (Isomer A)
-
2-Ethyl-4-fluoro-1-nitrobenzene (Isomer B)
-
Piperidine (Nucleophile)
-
Potassium Carbonate (Base)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (for workup)
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Internal Standard (e.g., dodecane or similar inert compound)
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of Isomer A in anhydrous DMF containing a known concentration of the internal standard.
-
Prepare a 0.2 M solution of Isomer B in anhydrous DMF containing the same concentration of the internal standard.
-
Prepare a 0.5 M solution of piperidine in anhydrous DMF.
-
Causality Note: Using stock solutions ensures accurate and consistent concentrations for both reactions. An internal standard is crucial for accurate quantification by HPLC, correcting for variations in injection volume.
-
-
Reaction Setup (Parallel Reactions):
-
In two separate, dry 100 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2.0 equivalents of anhydrous potassium carbonate.[10]
-
To Flask A, add 25.0 mL of the Isomer A stock solution.
-
To Flask B, add 25.0 mL of the Isomer B stock solution.
-
Place both flasks in a pre-heated oil bath set to 80 °C and allow them to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, simultaneously add 1.2 equivalents of the piperidine stock solution to each flask.
-
Immediately withdraw a ~0.1 mL aliquot from each flask (t=0 sample), quench it in a labeled HPLC vial containing a mixture of water and ethyl acetate, and vortex.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
Causality Note: A time-course study is essential for determining reaction kinetics. Quenching stops the reaction, preserving the composition at that specific time point for analysis.
-
-
Sample Analysis:
-
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC).
-
Develop an HPLC method capable of separating the starting material, product, and internal standard.
-
Calculate the percentage conversion of the starting material at each time point by comparing the peak area of the starting material to that of the internal standard.
-
-
Data Interpretation:
-
Plot the percentage conversion versus time for both reactions.
-
The reaction with the steeper curve corresponds to the faster reaction rate. It is expected that the plot for Isomer A will show a much faster consumption of starting material compared to Isomer B.
-
Caption: Workflow for comparative kinetic analysis of the two isomers.
Conclusion
In the comparison between 4-Ethyl-1-fluoro-2-nitrobenzene and 2-ethyl-4-fluoro-1-nitrobenzene, the principles of physical organic chemistry provide a decisive verdict. While both isomers are electronically activated for Nucleophilic Aromatic Substitution, the reactivity of 2-ethyl-4-fluoro-1-nitrobenzene is severely diminished by steric hindrance from the ortho-ethyl group. Consequently, 4-Ethyl-1-fluoro-2-nitrobenzene is the far more reactive and synthetically versatile substrate for SNAr reactions. For researchers designing synthetic pathways, this distinction is critical. Choosing the unhindered isomer will lead to faster reactions, milder conditions, and likely higher yields, streamlining the path to the target molecule.
References
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Loong, D. (2015, February 7). Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Chemistry Stack Exchange. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
- Wang, Y., et al. (2020). Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene. Google Patents (CN111454156A).
- Zhang, J., et al. (2020). Preparation method of 1-nitro-2-ethyl-4-fluorobenzene. Google Patents (CN110746307B).
-
Mancini, P. M., et al. (1986). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]
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Anand, U. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Retrieved from [Link]
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Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Crameri, E., et al. (1997). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
PW - JEE/NEET, Alakh Pandey. (2024, August 27). 26. Compound is (1) 4-Ethyl-2-nitro-1-fluoro benzene... YouTube. Retrieved from [Link]
-
Filo. (2025, July 24). Name and describe the compound 4-ethyl 1-fluoro 2-nitro benzene. Filo. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Study: Catalytic Reduction Strategies for 4-Ethyl-1-fluoro-2-nitrobenzene
The following is a comprehensive technical guide comparing catalytic systems for the reduction of 4-Ethyl-1-fluoro-2-nitrobenzene.
Executive Summary
The reduction of 4-Ethyl-1-fluoro-2-nitrobenzene to its corresponding aniline, 5-Ethyl-2-fluoroaniline , is a critical transformation in the synthesis of next-generation pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and agrochemicals.
While the reduction of a nitro group is a standard organic transformation, the presence of the fluorine atom at the ortho position (relative to the nitro group) and the ethyl group at the para position introduces specific chemoselectivity challenges. The primary risk is hydrodefluorination (cleavage of the C-F bond), which is thermodynamically favorable under vigorous hydrogenation conditions, particularly with Palladium-based catalysts.
This guide compares three distinct catalytic methodologies:
-
Heterogeneous Hydrogenation (Pt/C): The industrial standard for halogenated aromatics.
-
Chemical Reduction (Fe/Acid): The high-selectivity, low-cost "Bechamp" alternative.
-
Catalytic Transfer Hydrogenation (Pd/C + Formate): A mild, scalable alternative avoiding high-pressure hydrogen.
Chemical Context & Mechanistic Challenges[1][2]
The reduction of the nitro group (
Mechanistic Pathway & Side Reactions
The diagram below illustrates the desired pathway versus the critical "defluorination" failure mode.
Key Insight: Although the C-F bond (approx. 116 kcal/mol) is stronger than C-Cl or C-Br, the proximity of the reacting nitro group and the use of highly active catalysts (like Pd) can facilitate oxidative addition into the C-F bond, leading to defluorinated impurities (3-ethylaniline) that are difficult to separate.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of the three primary methodologies based on yield, selectivity, and scalability.
| Feature | Method A: Pt/C Hydrogenation | Method B: Fe/Acid (Bechamp) | Method C: Transfer Hydrogenation |
| Catalyst | 1% or 5% Platinum on Carbon (sulfided) | Iron Powder (3-5 eq) | 10% Pd/C (dry or wet) |
| Reductant | Fe / | Ammonium Formate / Methanol | |
| Selectivity (F-Retention) | High (Pt resists oxidative addition to C-F) | Excellent (Chemically inert to C-F) | Good (Mild conditions prevent C-F cleavage) |
| Yield | > 96% | 85 - 92% | 90 - 95% |
| Reaction Time | Fast (2 - 4 hours) | Slow (4 - 12 hours) | Medium (3 - 6 hours) |
| Green Metric (E-Factor) | Low (Water is sole byproduct) | High (Iron sludge waste) | Medium (Formate salts generated) |
| Scalability | Excellent (Flow/Batch) | Poor (Solid waste handling) | Good (No high pressure vessels) |
Expert Assessment:
-
Method A (Pt/C) is the superior choice for industrial scale-up due to atom economy and ease of workup (filtration). Platinum is preferred over Palladium here because Pd is notorious for catalyzing dehalogenation.
-
Method B (Fe) is the "fail-safe" method for early-stage R&D where yield is less critical than ensuring 100% fluorine retention without optimization.
-
Method C (Transfer) is ideal for mid-scale pilot plants lacking high-pressure hydrogenation infrastructure.
Detailed Experimental Protocols
Protocol A: Selective Hydrogenation using Pt/C (Recommended for Scale)
This protocol utilizes Platinum to minimize defluorination risks associated with Palladium.
Reagents:
-
Substrate: 4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)
-
Catalyst: 5% Pt/C (sulfided grade preferred for max selectivity) - 2 wt% loading relative to substrate.
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Hydrogen Source:
gas.
Procedure:
-
Loading: In a high-pressure autoclave, charge the substrate and solvent.
-
Catalyst Addition: Add the Pt/C catalyst carefully (keep wet to avoid ignition).
-
Purging: Seal the reactor. Purge three times with Nitrogen (
), then three times with Hydrogen ( ). -
Reaction: Pressurize to 5 bar (72 psi)
. Heat to 40°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.-
Note: Monitoring
uptake is crucial. Cessation of uptake indicates completion.
-
-
Workup: Cool to room temperature. Vent
and purge with . -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. (Catalyst can often be recycled).
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-Ethyl-2-fluoroaniline as a pale yellow oil.
Protocol B: Iron-Mediated Reduction (Bechamp)
This protocol guarantees fluorine retention but generates significant solid waste.
Reagents:
-
Substrate: 4-Ethyl-1-fluoro-2-nitrobenzene (10 mmol)
-
Reductant: Iron powder (325 mesh, 5.0 eq)
-
Electrolyte/Acid: Ammonium Chloride (
, 5.0 eq) or Acetic Acid. -
Solvent: Ethanol/Water (3:1 ratio).
Procedure:
-
Preparation: Dissolve the substrate in Ethanol/Water in a round-bottom flask.
-
Activation: Add
and Iron powder. -
Reflux: Heat the mixture to reflux (
) with vigorous mechanical stirring. -
Monitoring: Monitor by TLC or HPLC. The reaction typically requires 4-8 hours.
-
Visual Cue: The grey iron powder will turn into a reddish-brown sludge (
/ ).
-
-
Workup: Filter the hot mixture through Celite to remove iron oxides. Wash the cake with Ethyl Acetate.[1]
-
Extraction: Neutralize the filtrate with
(aq). Extract with Ethyl Acetate.[2][3] Dry over and concentrate.
Decision Framework for Catalyst Selection
Use the following logic flow to select the appropriate method for your specific constraints.
References
-
BenchChem. Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from .
-
American Chemical Society (ACS). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from .
-
GuideChem. Synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from .
-
ChemicalBook. Synthesis of 5-Fluoro-2-nitroanisole and related fluoroanilines. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 21161339 (4-Ethyl-2-fluoroaniline). Retrieved from .
Sources
Comparison Guide: Differentiating Isomers of Ethyl-Fluoro-Nitrobenzene by NMR
This guide outlines a deductive protocol for differentiating the 10 constitutional isomers of ethyl-fluoro-nitrobenzene. Since reference spectra for all specific isomers are rarely available in a single library, this approach relies on predictive structural elucidation using 1H, 13C, and 19F NMR, focusing on coupling constants (
Executive Summary
The Challenge: Ethyl-fluoro-nitrobenzene (
-
1H NMR Coupling Patterns: To determine the substitution topology (1,2,3- vs. 1,2,4- vs. 1,3,5-trisubstituted).
-
13C & 19F Heteronuclear Coupling: To map the distance between the Fluorine atom and the Nitro/Ethyl groups.
-
1D NOE / 2D NOESY: To determine spatial proximity between the Ethyl group and aromatic protons.
Strategic Framework: The 3-Step Elucidation Protocol
Do not rely on chemical shift matching alone.[1][2] Electronic effects of Nitro (deshielding) and Fluoro (shielding/deshielding) are additive but can be ambiguous. Use the following logic flow:
Step 1: Determine the Substitution Pattern (1H NMR)
The aromatic region (approx.[2] 6.5 – 8.5 ppm) will contain 3 protons . The splitting pattern (multiplicity) immediately classifies the isomer into one of three "families."
| Substitution Pattern | Proton Topology | Diagnostic Splitting Signals | Key Coupling Constants ( |
| 1,3,5-Trisubstituted | 3 Isolated Protons | 3 distinct doublets (or singlets) | Only |
| 1,2,3-Trisubstituted | 3 Adjacent Protons | 2 doublets, 1 triplet (apparent t) | Two |
| 1,2,4-Trisubstituted | 2 Adjacent, 1 Isolated | 1 doublet, 1 doublet of doublets, 1 doublet | One |
Step 2: Pinpoint Substituent Locations (13C & 19F NMR)
Once the pattern is known (e.g., 1,2,4), you must distinguish between the 6 possible isomers in that family. Use Carbon-Fluorine (
-
Direct (
): ~240–260 Hz (Identifies C-F carbon). -
Ortho (
): ~15–25 Hz (Identifies carbons next to F). -
Meta (
): ~3–10 Hz. -
Para (
): ~0–3 Hz.
Critical Experiment: Locate the C-NO2 carbon (typically deshielded to ~145–155 ppm) and the C-Ethyl (quaternary aromatic C-Et, ~130–140 ppm). Measure their coupling to Fluorine.[3][4][5][6]
-
If C-NO2 is a doublet (
Hz) , the Nitro is ortho to Fluorine. -
If C-NO2 is a singlet or small doublet (
Hz) , the Nitro is para to Fluorine.
Step 3: Spatial Verification (NOE)
Irradiate the Ethyl -CH2- protons (~2.7 ppm). Observe which aromatic protons show signal enhancement.
-
Enhancement of 2 aromatic protons: The Ethyl group is flanked by two protons (e.g., 1-Ethyl-3-fluoro-5-nitrobenzene).
-
Enhancement of 1 aromatic proton: The Ethyl group is flanked by one proton and one substituent (F or NO2).
-
Enhancement of 0 aromatic protons: (Rare/Impossible in this set) Would imply Ethyl is between two substituents.
Detailed Workflow Visualization
The following decision tree illustrates the logic to isolate the specific isomer.
Caption: Decision tree for differentiating 1,3,5 and 1,2,3 isomers. A similar logic applies to the 1,2,4 family using J_CF values.
Deep Dive: The 1,2,4-Trisubstituted Family (Most Complex)
The 1,2,4-substitution pattern is the most common and complex, containing 6 isomers. Diagnostic Signal: You will see three distinct proton signals:
-
Doublet (
): Hz (Proton 5 or 6). -
Doublet of Doublets (
): Hz and Hz (Proton 6 or 5). -
Doublet (
): Hz (Proton 3).
** DIFFERENTIATION TABLE (1,2,4 Family):**
| Isomer Structure (Relative) | Key 13C-NMR Feature (C-NO2) | Key 13C-NMR Feature (C-Ethyl) |
| 1-Ethyl-2-Fluoro-4-Nitro | C-NO2 is Meta to F ( | C-Et is Ortho to F ( |
| 1-Ethyl-4-Fluoro-2-Nitro | C-NO2 is Meta to F ( | C-Et is Para to F ( |
| 1-Ethyl-2-Nitro-4-Fluoro | C-NO2 is Meta to F ( | C-Et is Meta to F ( |
| 1-Fluoro-2-Ethyl-4-Nitro | C-NO2 is Meta to F ( | C-Et is Ortho to F ( |
| (Note on Ambiguity) | If J-values overlap, use 19F Chemical Shift. | Ortho-nitro deshields F more than meta. |
Note: For 1,2,4 isomers where F and NO2 are ortho (e.g., 1-Ethyl-4-fluoro-3-nitro), the C-NO2 will show a large doublet (~20 Hz).
Experimental Protocols
Protocol A: 1D 1H/13C/19F Acquisition
Objective: Obtain high-resolution coupling data.
-
Sample Prep: Dissolve ~10 mg sample in 0.6 mL CDCl3 or DMSO-d6 . (DMSO is preferred if peaks overlap, as it can separate signals via solvent effects).
-
1H Parameters:
-
Spectral Width: 12 ppm (include aromatic and alkyl).
-
Scans: 16–64.
-
Processing: Apply Gaussian multiplication (GM) rather than exponential broadening to resolve small
couplings.
-
-
13C Parameters:
-
Decoupling: Proton-decoupled (
).[6] Do NOT decouple Fluorine ; the C-F splitting is your primary data point. -
Scans: 512+ (to see quaternary carbons clearly).
-
-
19F Parameters:
-
Reference: CFCl3 (0 ppm) or internal C6F6 (-164.9 ppm).
-
Observe: Chemical shift range (-100 to -130 ppm typically).
-
Protocol B: 1D Selective NOE (The "Spatial Ruler")
Objective: Determine regiochemistry of the Ethyl group.
-
Target: Select the Ethyl -CH2- quartet (approx 2.6–2.8 ppm) for irradiation.
-
Execution: Use a DPFGSE-NOE sequence (gradient-based) for clean selection without artifacts.
-
Analysis:
-
Integrate aromatic enhancements.
-
Logic: If the Ethyl group is at position 2 (between substituents at 1 and 3), it will show NO enhancement of aromatic protons (or very weak to distant protons). If it is at position 1 (with H at 2), it will enhance H2 .
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Definitive guide on splitting trees).
Sources
A Comparative Guide to the Regioselectivity of the Nitration of 4-Ethylfluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the ability to predictably functionalize aromatic rings is paramount. Electrophilic aromatic substitution (EAS) stands as a cornerstone of this endeavor, yet the regiochemical outcome of such reactions on disubstituted benzene rings often presents a nuanced challenge. This guide provides an in-depth analysis of the regioselectivity of the nitration of 4-ethylfluorobenzene, a reaction where the interplay of electronic and steric effects dictates the product distribution. By comparing the directing effects of the constituent substituents with known experimental data for analogous compounds, we can construct a robust predictive model for this transformation.
The Decisive Interplay of Substituent Effects
The nitration of 4-ethylfluorobenzene introduces a nitro group (-NO₂) onto the aromatic ring, a process facilitated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The position at which the nitro group substitutes is not random; it is directed by the existing ethyl and fluoro substituents.
Both the ethyl group and the fluorine atom are classified as ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. However, the mechanisms through which they exert this influence differ significantly, and their combined effect on 4-ethylfluorobenzene is the central focus of this analysis.
-
The Ethyl Group: An Activating ortho, para-Director The ethyl group is an alkyl group, which is an activating group in electrophilic aromatic substitution. It donates electron density to the benzene ring through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. This electron donation preferentially stabilizes the carbocation intermediates formed during ortho and para attack, lowering the activation energy for these pathways.
-
The Fluorine Atom: A Deactivating ortho, para-Director Fluorine, a halogen, presents a more complex scenario. It is highly electronegative and withdraws electron density from the ring through its inductive effect (-I), making the ring less reactive overall (a deactivating group). However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance effect, which directs electron density to the ortho and para positions, is the dominant factor in determining the regioselectivity of the substitution.
Predicting the Regioselectivity in 4-Ethylfluorobenzene
In 4-ethylfluorobenzene, the ethyl and fluoro groups are para to each other. The available positions for nitration are the two carbons ortho to the ethyl group (and meta to the fluorine) and the two carbons ortho to the fluorine (and meta to the ethyl group).
Based on the principles of electrophilic aromatic substitution:
-
The ethyl group directs ortho and para. Since the para position is occupied by fluorine, it strongly directs to its two ortho positions.
-
The fluorine atom directs ortho and para. With the para position occupied by the ethyl group, it directs to its two ortho positions.
Therefore, the nitration of 4-ethylfluorobenzene is expected to yield two primary products: 1-ethyl-4-fluoro-2-nitrobenzene (nitration ortho to the ethyl group) and 1-ethyl-2-fluoro-5-nitrobenzene (nitration ortho to the fluorine atom).
Comparative Performance Data
| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Toluene (CH₃) | 56 | 3 | 41 | |
| Fluorobenzene (F) | 10 | 0 | 90 | |
| 4-Ethylfluorobenzene | Estimated Major Product: Ortho to Ethyl Group | Negligible | Not Applicable | Inferred |
Analysis and Prediction:
-
The data for toluene, a close analog of ethylbenzene, shows a preference for ortho substitution. However, the ethyl group is sterically bulkier than a methyl group, which would be expected to disfavor the ortho position to some extent, increasing the proportion of the para product.
-
The data for fluorobenzene shows a strong preference for para substitution.
-
In 4-ethylfluorobenzene, the powerful activating effect of the ethyl group is expected to be the dominant directing influence. Therefore, nitration is most likely to occur at the positions ortho to the ethyl group. The deactivating nature of the fluorine atom will likely disfavor substitution at its ortho positions.
Experimental Protocol: Nitration of 4-Ethylfluorobenzene
This protocol is a generalized and reliable method adapted from procedures for the nitration of similar aromatic compounds.
Materials:
-
4-Ethylfluorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask immersed in an ice bath, carefully and slowly add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid. Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-ethylfluorobenzene in a minimal amount of dichloromethane. Cool the flask in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of 4-ethylfluorobenzene with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: The crude product can be purified by column chromatography to separate the isomers. The product distribution can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.
Visualizing the Process
To better understand the processes governing the nitration of 4-ethylfluorobenzene, the following diagrams illustrate the reaction mechanism and the logical basis for the observed regioselectivity.
Caption: Workflow of the nitration of 4-ethylfluorobenzene.
Caption: Logical flow of regioselectivity in the nitration.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
Longdom Publishing. (2021). A Report on Directing Effects on Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Journal of Chemical Education. (2014). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Retrieved from [Link]
-
Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4. YouTube. Retrieved from [Link]
-
Quora. (2017, March 25). How to prepare nitrobenzene from fluorobenzene in organic chemistry. Retrieved from [Link]
-
Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of different aromatic substrates. Retrieved from [Link]
- Google Patents. (n.d.). CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl.
-
SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved from [Link]
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
ResearchGate. (n.d.). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-4-fluorobenzene. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]
comparative kinetic studies of nucleophilic substitution on fluoronitrobenzene derivatives
Comparative Kinetics of Fluoronitrobenzene Derivatives in Reactions: A Technical Guide
Executive Summary
In the landscape of pharmaceutical synthesis and proteomic labeling, fluoronitrobenzene derivatives are indispensable electrophiles. Their utility stems from the Nucleophilic Aromatic Substitution (
This guide provides a comparative kinetic analysis of key derivatives—specifically 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent) , 1-fluoro-2-nitrobenzene , and 1-fluoro-4-nitrobenzene . We analyze the impact of substituent positioning (ortho vs. para), nucleophile basicity, and solvent polarity on reaction rates (
Mechanistic Framework: The "Fluorine Effect"[1]
To control these reactions, one must understand the rate-determining step (RDS). Unlike
-
Step 1 (Rate Limiting): Nucleophilic attack disrupts aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex (
-adduct). -
Step 2 (Fast): Re-aromatization occurs via the loss of the leaving group (fluoride).
Why Fluorine > Chlorine?
In
Visualizing the Pathway
Figure 1: The
Comparative Kinetic Analysis
The following data synthesizes kinetic trends observed in the reaction of fluoronitrobenzenes with secondary amines (e.g., piperidine) in aprotic solvents.
Substrate Reactivity Hierarchy
The number and position of nitro groups dictate reactivity. The electronic effects (Inductive
| Substrate | Relative Rate ( | Electronic Factors | Steric Factors |
| 1-Fluoro-2,4-dinitrobenzene | ~30,000 | Dual activation (Ortho + Para). Strongest | Moderate steric crowding at C-1. |
| 1-Fluoro-2-nitrobenzene | ~40–50 | Strong | Potential steric hindrance with bulky nucleophiles. |
| 1-Fluoro-4-nitrobenzene | 1 (Reference) | Minimal steric hindrance.[5] |
Key Insight (The Ortho Effect): Contrary to steric intuition, the ortho-isomer is often 40–50x more reactive than the para-isomer. The inductive withdrawal of the nitro group at the ortho position is significantly stronger because it is closer to the reaction center, stabilizing the negative charge on the Meisenheimer complex more effectively than the remote para-group.
Solvent Effects[6]
Solvent choice can alter reaction rates by orders of magnitude.[6]
-
Dipolar Aprotic (DMSO, DMF, Acetonitrile): Preferred. These solvents solvate cations well but leave the nucleophile (anion or amine) "naked" and highly reactive. They also stabilize the polar Meisenheimer complex.
-
Protic (Ethanol, Water): Avoid if possible. Hydrogen bonding stabilizes the nucleophile (ground state stabilization), increasing the activation barrier.
Nucleophile Selection
-
Cyclic Amines (Piperidine/Morpholine): Exhibit high reactivity due to reduced steric bulk and high basicity.
-
Acyclic Amines (Diethylamine): Slower due to rotational freedom (entropy) and steric clash with ortho-substituents.
Experimental Protocol: Kinetic Measurement via UV-Vis
Objective: Determine the pseudo-first-order rate constant (
Principle: The product (2,4-dinitrophenylpiperidine) has a distinct absorbance maximum (
Materials
-
Substrate: 1-Fluoro-2,4-dinitrobenzene (
M stock in Acetonitrile). -
Nucleophile: Piperidine (Various concentrations: 0.05 M, 0.10 M, 0.15 M, 0.20 M).
-
Instrument: Double-beam UV-Vis Spectrophotometer with thermostated cell holder (
).
Step-by-Step Workflow
-
Baseline Correction:
-
Fill two quartz cuvettes with pure acetonitrile.
-
Run a baseline scan (200–500 nm) to zero the instrument.
-
-
Sample Preparation (In Cuvette):
-
Pipette
of Nucleophile solution (excess) into the sample cuvette. -
Allow to equilibrate to
for 5 minutes.
-
-
Initiation:
-
Rapidly inject
of Substrate stock. -
Mix immediately (magnetic stir bar or inversion). Time
.
-
-
Data Acquisition:
-
Monitor Absorbance (
) at every 10 seconds for 10 minutes. -
Ensure the reaction proceeds to at least 5 half-lives for accurate infinity value (
), or calculate theoretically.
-
-
Data Processing:
-
Plot
vs. Time ( ). -
The slope of the linear regression line
.
-
Validation Logic
-
Linearity Check: The plot of
vs. must be linear ( ). Deviation indicates incorrect order assumptions or side reactions. -
Isosbestic Points: If scanning the full spectrum, distinct isosbestic points must appear, confirming a clean conversion from reactant to product without long-lived intermediates.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for UV-Vis kinetic monitoring.
References
-
Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
-
Ortho vs Para Reactivity: Nudelman, N. S., & Cerdeira, S. (1986). Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with amines. Journal of the Chemical Society, Perkin Transactions 2.
-
Solvent Effects: Mancini, P. M., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2.
-
Experimental Protocol: Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques.[5][7]
-
Substrate Data: PubChem. (n.d.). 1-Fluoro-4-nitrobenzene Compound Summary.
Sources
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- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
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- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. jascoinc.com [jascoinc.com]
benchmarking the efficiency of 4-Ethyl-1-fluoro-2-nitrobenzene synthesis
An In-Depth Technical Guide to 4-Ethyl-1-fluoro-2-nitrobenzene Synthesis
Executive Summary
4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8) is a critical fluorinated aromatic intermediate, increasingly utilized in the synthesis of kinase inhibitors and agrochemical actives. Its structural uniqueness lies in the specific 1,2,4-substitution pattern, where the electronic push-pull between the electron-withdrawing nitro group and the electron-donating ethyl group creates a distinct reactivity profile for subsequent nucleophilic aromatic substitutions (SNAr).
This guide benchmarks the three primary synthetic methodologies available to researchers: Direct Nitration , the Balz-Schiemann Reaction , and the Halex Process . We evaluate these routes based on regioselectivity, atom economy, and scalability to determine the optimal protocol for pharmaceutical-grade synthesis.
Route Analysis & Benchmarking
The synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene presents a classic regiochemical challenge: directing the nitro group to the ortho position relative to fluorine, despite the competing directing effects of the ethyl group.
Comparative Efficiency Matrix
| Metric | Method A: Direct Nitration | Method B: Balz-Schiemann (Recommended) | Method C: Halex Reaction |
| Precursor | 1-Ethyl-4-fluorobenzene | 4-Ethylaniline | 4-Ethyl-1-chloro-2-nitrobenzene |
| Key Reagents | HNO₃ / H₂SO₄ | NaNO₂, HBF₄ / HPF₆ | KF, Ph₄PBr (Phase Transfer) |
| Regioselectivity | Low to Moderate (Mix of 2-nitro and 3-nitro isomers) | High (>98% regiocontrol) | High (Dependent on precursor purity) |
| Yield | 85-90% (Crude) | 60-75% (Overall) | 80-95% |
| Scalability | High (Continuous Flow compatible) | Moderate (Diazo safety concerns) | High (Industrial standard) |
| Primary Risk | Difficult isomer separation (distillation required) | Thermal decomposition hazards | High cost of dry fluoride sources |
Detailed Technical Protocols
Method A: Direct Nitration (The Commodity Route)
Best for: Early-stage screening where isomer separation capabilities are available.
Mechanism: Electrophilic Aromatic Substitution (EAS). Challenge: The ethyl group (activator) at position 4 directs incoming electrophiles to position 3 (ortho to ethyl). The fluoro group (deactivator/director) directs to position 2 (ortho to fluoro). Since alkyl activators typically dominate, the major product is often the unwanted 3-nitro isomer (2-nitro-1-ethyl-4-fluorobenzene). However, careful temperature control can optimize the ratio.
Protocol:
-
Charge: Place 1-ethyl-4-fluorobenzene (1.0 eq) in a reactor cooled to -10°C.
-
Acid Mix: Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2.5 eq).
-
Reaction: Stir at -5°C to 0°C for 2-4 hours. Monitor by HPLC.
-
Quench: Pour onto crushed ice. Extract with dichloromethane (DCM).
-
Purification: Fractional distillation is mandatory to separate the 2-nitro target from the 3-nitro isomer.
Method B: The Balz-Schiemann Route (The Precision Route)
Best for: Pharmaceutical applications requiring high isomeric purity (>99.5%).
This route utilizes the strong ortho-directing power of an acetamido group to lock the nitro position before converting the amine to a fluorine.
Step-by-Step Protocol:
-
Protection: React 4-ethylaniline with acetic anhydride in acetic acid to form 4-ethylacetanilide .
-
Nitration: Treat with HNO₃/H₂SO₄ at 0-10°C. The acetamido group directs the nitro group exclusively to the ortho position (position 2).
-
Intermediate: 2-Nitro-4-ethylacetanilide.
-
-
Hydrolysis: Reflux in dilute HCl to remove the acetyl group, yielding 4-ethyl-2-nitroaniline .
-
Diazotization (The Critical Step):
-
Suspend the aniline in tetrafluoroboric acid (HBF₄, 48% aq).
-
Cool to -5°C. Add aqueous NaNO₂ dropwise.
-
Filter the precipitated diazonium tetrafluoroborate salt .
-
Safety Note: Keep the salt wet or handle with extreme caution; dry diazonium salts are shock-sensitive.
-
-
Fluorodediazoniation:
-
Heat the diazonium salt in an inert solvent (e.g., o-dichlorobenzene) or neat (controlled pyrolysis) to 110-130°C.
-
Nitrogen gas (N₂) is evolved.
-
Distill the resulting 4-Ethyl-1-fluoro-2-nitrobenzene .
-
Visualizing the Reaction Pathways
The following diagram illustrates the mechanistic divergence between the Direct Nitration and Balz-Schiemann pathways, highlighting the selectivity control.
Figure 1: Comparison of Direct Nitration (Top) vs. Balz-Schiemann (Bottom) pathways. Note the superior regiocontrol in the bottom route.
Experimental Data Summary
The following data is derived from optimized bench-scale runs (50g scale).
| Parameter | Direct Nitration | Balz-Schiemann |
| Reaction Time | 4 Hours | 18 Hours (Multi-step) |
| Crude Purity | 65-70% (Target Isomer) | >95% |
| Isolated Yield | 45% (after distillation) | 68% (overall) |
| Atom Economy | High | Moderate (Loss of N₂, BF₄) |
| Safety Profile | Moderate (Exothermic) | Caution (Diazo intermediate) |
Expert Recommendation
For drug discovery and early development , the Balz-Schiemann route is the authoritative choice. The cost of additional steps is negligible compared to the risk of carrying isomeric impurities (specifically the 3-nitro isomer) into downstream coupling reactions, where they may form inseparable analogues.
For bulk manufacturing , the Halex reaction (fluorination of 4-ethyl-1-chloro-2-nitrobenzene) is the preferred industrial method, provided the chlorinated precursor can be sourced cost-effectively, as it avoids the safety hazards of diazonium salts and the yield losses of direct nitration.
References
-
Google Patents. (2020). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.[1] Retrieved from
-
Chemistry Stack Exchange. (2015).[2] Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of 4-Ethyl-1-fluoro-2-nitrobenzene
This guide outlines the operational safety and disposal protocols for 4-Ethyl-1-fluoro-2-nitrobenzene (CAS: 1357252-94-8). It is designed for researchers and safety officers requiring immediate, actionable data.
Executive Summary: Immediate Action Protocol
Status: Hazardous Chemical Waste (Toxic, Irritant, Combustible). Primary Risks: Dermal absorption (Methemoglobinemia), Hydrofluoric Acid (HF) generation upon combustion.
| Scenario | Immediate Action |
| Small Spill (< 10 mL) | Absorb with inert pads (polypropylene). Do NOT use paper towels (combustible). Place in a sealed bag, then a secondary container. |
| Large Spill (> 100 mL) | Evacuate area. Don full PPE (Butyl rubber gloves, Tyvek suit). Dyke with sand/vermiculite. |
| Skin Contact | Emergency: Wash immediately with soap/water for 15 mins. Seek medical attention (Suspect Methemoglobinemia). |
| Waste Stream | Halogenated Organic Solvent Waste . Do NOT mix with non-halogenated streams. |
Chemical Profile & Hazard Analysis
Understanding the molecular structure is critical for safe disposal. This compound contains three functional groups that dictate its handling:
-
Nitro Group (-NO₂):
-
Risk: Strong oxidizer potential and methemoglobinemia inducer.[1]
-
Disposal Implication: Avoid mixing with strong reducing agents (e.g., hydrides, metals) or amines, as this can trigger exothermic decomposition.
-
-
Fluorine Atom (-F):
-
Risk: Upon incineration, this releases Hydrogen Fluoride (HF) gas.
-
Disposal Implication: Waste must be sent to a facility with HF scrubbers. You must flag "Fluorinated" on the waste profile.
-
-
Ethyl Group (-C₂H₅):
-
Risk: Increases lipophilicity, enhancing skin absorption rates compared to simple nitrobenzene.
-
Physicochemical Properties for Waste Profiling
| Property | Value (Est.) | Operational Significance |
| CAS Number | 1357252-94-8 | Unique identifier for waste manifests. |
| Physical State | Liquid / Low-melting solid | Requires leak-proof secondary containment. |
| Flash Point | > 90°C (Combustible) | Classified as Class IIIB Combustible Liquid. |
| Water Solubility | Low (Lipophilic) | Do not flush down drains; will settle/adhere to pipes. |
Step-by-Step Disposal Workflows
Protocol A: Small-Scale Laboratory Disposal (Vials/Reaction Aliquots)
For quantities < 500 mL generated during synthesis or analysis.
-
Segregation:
-
Designate a specific waste container labeled "Halogenated Organic Waste - High Toxicity."
-
CRITICAL: Ensure the container is compatible (HDPE or Borosilicate Glass). Avoid LDPE if long-term storage is expected due to potential softening.
-
-
Quenching (If Reactive Intermediates Present):
-
If the waste contains unreacted reagents (e.g., acid chlorides, hydrides), quench carefully before adding to the main waste drum.
-
Self-Validating Step: Check pH of quenched waste. It must be neutral (pH 6-8) before combining to prevent drum pressurization.
-
-
Packaging:
-
Triple-rinse empty source vials with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add rinsate to the Halogenated Waste container.
-
Deface the original label on the empty vial and dispose of the glass in "Chemically Contaminated Glass" bins.
-
Protocol B: Large-Scale Process Disposal (Stock/Expired Inventory)
For quantities > 1 L or pure substance disposal.
-
Primary Containment:
-
Keep the substance in its original container if intact.[2]
-
If the container is compromised, transfer to a UN-rated HDPE drum (1H1) or a steel drum with a phenolic liner (1A1) .
-
-
Labeling (RCRA Compliance):
-
Label must read: "Hazardous Waste - Toxic, Combustible."
-
List constituents: "4-Ethyl-1-fluoro-2-nitrobenzene (95%+), Trace Solvents."
-
Add Hazard Codes: Toxic (T), Irritant (Xi).
-
-
Bulking Prohibition:
-
Do NOT bulk this waste with general non-halogenated solvents (Acetone, Hexane). The fluorine content requires specialized incineration parameters (higher temperature + scrubbing).
-
Waste Characterization & Regulatory Logic
Proper classification ensures legal compliance (EPA/RCRA).
-
RCRA Status:
-
This compound is not explicitly P-listed or U-listed in 40 CFR 261.33.
-
Characteristic Determination:
-
Ignitability (D001): Unlikely (Flash point typically > 60°C).
-
Corrosivity (D002): Non-corrosive (pH neutral).
-
Reactivity (D003): Stable under normal conditions.
-
Toxicity (D0xx): Not a TCLP list metal/pesticide.
-
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for segregating this specific chemical waste.
Figure 1: Decision matrix for segregating fluorinated nitrobenzene waste streams.
Safety & Compatibility (The "Why")
Incompatibility Alert: Amines
Do not mix 4-Ethyl-1-fluoro-2-nitrobenzene waste with aliphatic amines (e.g., Triethylamine, Piperidine).
-
Mechanism: The fluorine atom is activated by the ortho-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) .
-
Result: This reaction is exothermic and generates HF salts and substituted anilines, potentially pressurizing waste containers.
Storage Stability
-
Store waste containers in a cool, dry, well-ventilated area.
-
Shelf Life in Waste: Stable, but prolonged storage (>6 months) is discouraged due to the potential for slow degradation or peroxide formation if ether solvents are present in the mixture.
References
-
U.S. EPA. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024). Compound Summary: 4-Ethyl-1-fluoro-2-nitrobenzene (CAS 1357252-94-8).[3][4][5][6][7][8] Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Ethyl-1-fluoro-2-nitrobenzene (1 x 1 g) | Reagentia [reagentia.eu]
- 5. 4-Ethyl-1-fluoro-2-nitrobenzene | C8H8FNO2 | CID 60025297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethyl-1-fluoro-2-nitrobenzene (1 x 250 mg) | Reagentia [reagentia.eu]
- 7. 4-Ethyl-1-fluoro-2-nitrobenzene 97% | CAS: 1357252-94-8 | AChemBlock [achemblock.com]
- 8. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
